molecular formula C7H8N4O2 B7881582 Paraxanthine-d6 CAS No. 117490-41-2

Paraxanthine-d6

Cat. No.: B7881582
CAS No.: 117490-41-2
M. Wt: 186.20 g/mol
InChI Key: QUNWUDVFRNGTCO-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Paraxanthine-d6 is a useful research compound. Its molecular formula is C7H8N4O2 and its molecular weight is 186.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,7-bis(trideuteriomethyl)-3H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)11(2)7(13)9-5/h3H,1-2H3,(H,9,13)/i1D3,2D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNWUDVFRNGTCO-WFGJKAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C=NC2=C1C(=O)N(C(=O)N2)C([2H])([2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80703027
Record name 1,7-Bis[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80703027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117490-41-2
Record name 1,7-Bis[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80703027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Paraxanthine-d6 chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Paraxanthine-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of this compound. This compound is the deuterated form of Paraxanthine, the primary metabolite of caffeine in humans.[1] Due to its isotopic labeling, it serves as an invaluable internal standard for the quantification of paraxanthine in biological samples using mass spectrometry techniques.[2][3]

Chemical Properties and Structure

This compound, also known as 1,7-Dimethylxanthine-d6, is a stable, isotopically labeled version of paraxanthine.[2][4] The deuterium atoms replace the hydrogen atoms on the two methyl groups at the 1 and 7 positions of the purine ring structure.[2] This mass difference allows for its differentiation from the endogenous, non-labeled paraxanthine in mass spectrometry analysis, without significantly altering its chemical behavior.

The key chemical and physical properties of this compound are summarized in the table below. For comparative purposes, data for the non-labeled Paraxanthine are also included where available.

PropertyThis compoundParaxanthine (for comparison)
CAS Number 117490-41-2[5]611-59-6[6]
Molecular Formula C₇H₂D₆N₄O₂[4][5]C₇H₈N₄O₂[1][6]
Molecular Weight 186.20 g/mol [2][5]180.16 g/mol [1][7]
Exact Mass 186.1024 Da[2]180.06472551 Da[7]
Purity ≥98%[5], ≥99% deuterated forms (d1-d6)[4]99.62%[6]
Appearance Crystalline solid[4]-
Solubility DMF: 10 mg/mlDMSO: 10 mg/mlEthanol: 1 mg/mlPBS (pH 7.2): 1 mg/ml[4]H₂O: 1 mg/mL (Sonication recommended)DMSO: 5.5 mg/mL (Sonication recommended)Ethanol: 0.6 mg/mL[6][8]
Storage Temperature -20°C[5]Powder: -20°C for 3 yearsIn solvent: -80°C for 1 year[6]
IUPAC Name 1,7-bis(methyl-d3)-3,7-dihydro-1H-purine-2,6-dione[2]1,7-Dimethyl-3,7-dihydro-1H-purine-2,6-dione[7]
SMILES O=C1C2=C(N=CN2C([2H])([2H])[2H])NC(N1C([2H])([2H])[2H])=O[5]Cn1cnc2[nH]c(=O)n(C)c(=O)c12[6]

Metabolic Pathway of Paraxanthine

Paraxanthine is the major metabolite of caffeine, accounting for approximately 84% of caffeine metabolism in humans, a process primarily mediated by the hepatic enzyme Cytochrome P450 1A2 (CYP1A2).[1][9] Paraxanthine itself is further metabolized through several pathways, primarily involving demethylation and oxidation.[1][10] A significant portion of its clearance involves its conversion to 1-methylxanthine (1-MX) and subsequently to 1-methyluric acid (1-MU), a reaction catalyzed by xanthine oxidase.[1][10] Another key pathway leads to the formation of 5-acetylamino-6-formylamino-3-methyluracil (AFMU).[1][10]

Paraxanthine_Metabolism Caffeine Caffeine Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine ~84% (CYP1A2) Metabolite1 1-Methylxanthine (1-MX) Paraxanthine->Metabolite1 (CYP P450) Metabolite3 5-acetylamino-6-formylamino- 3-methyluracil (AFMU) Paraxanthine->Metabolite3 Metabolite4 7-Methylxanthine (7-MX) Paraxanthine->Metabolite4 Metabolite5 1,7-Dimethyluric Acid Paraxanthine->Metabolite5 Metabolite2 1-Methyluric Acid (1-MU) Metabolite1->Metabolite2 (Xanthine Oxidase)

Caption: Metabolic pathway of caffeine to paraxanthine and its subsequent metabolites.

Experimental Protocols

This compound is primarily intended for use as an internal standard for the quantification of paraxanthine by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][4] Below are outlines of relevant experimental protocols.

Quantification of Paraxanthine using LC-MS with this compound Internal Standard

This protocol describes a general workflow for using this compound as an internal standard to quantify paraxanthine in a biological matrix (e.g., serum, plasma).

Methodology:

  • Sample Preparation:

    • Thaw biological samples (e.g., serum) on ice.

    • To a 100 µL aliquot of the sample, add a known concentration of this compound solution (the internal standard).

    • Perform protein precipitation by adding a solvent like acetonitrile.

    • Vortex the mixture vigorously and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS analysis.

  • LC-MS Analysis:

    • Inject the reconstituted sample into an LC-MS system.

    • Chromatographic separation is typically achieved on a C18 column.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both paraxanthine and this compound.

  • Data Analysis:

    • Create a calibration curve by analyzing a series of standards with known concentrations of paraxanthine and a fixed concentration of this compound.

    • Calculate the peak area ratio of paraxanthine to this compound for each standard and sample.

    • Determine the concentration of paraxanthine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol for Assessing Cognitive Effects of Paraxanthine in Humans

This protocol is based on a study that examined the effects of acute paraxanthine ingestion on cognition and memory.[11][12]

Methodology:

  • Participant Screening and Familiarization:

    • Recruit healthy male and female participants.

    • Conduct a familiarization session to explain the study protocol, obtain informed consent, and perform health screenings (height, weight, heart rate, blood pressure).[11]

    • Instruct participants on how to record their diet for a set period (e.g., 4 days) before each trial and provide a list of dietary restrictions (e.g., caffeine-containing foods).[11]

  • Experimental Design:

    • Employ a randomized, double-blind, placebo-controlled, crossover design.[11]

    • Participants are randomly assigned to receive either a placebo or a specific dose of paraxanthine (e.g., 200 mg) during the first session.[11][12]

    • A washout period of 4 to 7 days is observed between sessions.[11]

    • Participants then "cross over" to the alternate treatment for the subsequent session.[11]

  • Testing Protocol:

    • Participants arrive at the lab after an overnight fast.

    • Baseline cognitive function tests are performed. Examples of tests include the Berg Wisconsin Card Sorting Test (BCST) for executive function and the Go/No-Go test for sustained attention.[11]

    • The assigned treatment (placebo or paraxanthine) is ingested.

    • Cognitive function tests are repeated at set intervals post-ingestion (e.g., 1, 2, 3, 4, 5, and 6 hours).[11]

    • Side effects are monitored and recorded throughout the trial.[11]

Experimental_Workflow cluster_screening Phase 1: Screening & Setup cluster_testing Phase 2: Experimental Sessions (Crossover Design) cluster_session1 Session 1 cluster_session2 Session 2 Recruitment Recruit Participants Screening Health Screening & Informed Consent Recruitment->Screening Dietary Instruct on Dietary Recording & Restrictions Screening->Dietary Baseline1 Baseline Cognitive Tests Dietary->Baseline1 Treatment1 Ingest Treatment A (Placebo or Paraxanthine) Baseline1->Treatment1 PostTests1 Repeat Cognitive Tests (Hourly for 6 hours) Treatment1->PostTests1 Washout 4-7 Day Washout Period PostTests1->Washout Baseline2 Baseline Cognitive Tests Washout->Baseline2 DataAnalysis Data Analysis Treatment2 Ingest Treatment B (Alternate Treatment) Baseline2->Treatment2 PostTests2 Repeat Cognitive Tests (Hourly for 6 hours) Treatment2->PostTests2 PostTests2->DataAnalysis

Caption: Workflow for a human clinical trial assessing the cognitive effects of paraxanthine.

References

Synthesis and Isotopic Purity of Paraxanthine-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Paraxanthine-d6 (1,7-Dimethylxanthine-d6). This compound serves as a critical internal standard for the quantification of its unlabeled counterpart, paraxanthine, in various biological matrices using mass spectrometry-based assays.[1] The increasing interest in paraxanthine as a major metabolite of caffeine and a bioactive compound in its own right necessitates the availability of high-purity, stable isotope-labeled standards for accurate bioanalytical studies.[2][3] This document outlines a detailed synthetic methodology, purification protocols, and in-depth analytical procedures for the determination of isotopic purity and enrichment of this compound. All quantitative data are summarized in structured tables, and key experimental workflows are illustrated with diagrams generated using the DOT language.

Introduction

Paraxanthine, or 1,7-dimethylxanthine, is the primary metabolite of caffeine in humans, formed by the demethylation of caffeine at the N3 position.[2] It exhibits its own distinct pharmacological profile and is a subject of growing research interest. Accurate quantification of paraxanthine in biological samples is crucial for pharmacokinetic, metabolic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry (MS) as it corrects for matrix effects and variations in sample processing.[4]

The synthesis of this compound involves the introduction of two deuterated methyl (CD3) groups at the N1 and N7 positions of the xanthine scaffold. Achieving high isotopic purity (the percentage of the desired deuterated species) and enrichment (the percentage of deuterium at the labeled positions) is paramount for its utility as an internal standard. This guide details a feasible synthetic route and the analytical techniques required to verify the quality of the final product.

Synthesis of this compound

Proposed Synthetic Scheme

A potential synthetic route to this compound starts from 3-methylxanthine, which allows for the selective introduction of deuterated methyl groups at the N1 and N7 positions.

This compound Synthesis cluster_0 Reaction cluster_1 Reagents 3-Methylxanthine 3-Methylxanthine Paraxanthine-d6_intermediate Intermediate Anion 3-Methylxanthine->Paraxanthine-d6_intermediate Base (e.g., NaH) This compound This compound Paraxanthine-d6_intermediate->this compound CD3I CD3I Iodomethane-d3 (CD3I) Base Strong Base (e.g., NaH) Solvent Anhydrous Solvent (e.g., DMF)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

Materials:

  • 3-Methylxanthine

  • Iodomethane-d3 (CD3I, 99.5 atom % D)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 3-methylxanthine (1 equivalent). Anhydrous DMF is added to dissolve the starting material.

  • Deprotonation: Sodium hydride (2.2 equivalents) is carefully added portion-wise to the stirred solution at 0 °C under a nitrogen atmosphere. The reaction mixture is stirred at this temperature for 1 hour to ensure complete deprotonation.

  • Deuteromethylation: Iodomethane-d3 (2.5 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.

  • Quenching and Extraction: The reaction is cautiously quenched by the slow addition of deionized water. The aqueous layer is extracted three times with dichloromethane.

  • Washing and Drying: The combined organic layers are washed with deionized water and then with brine. The organic phase is dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure. The crude product is purified by recrystallization from a mixture of methanol and water to yield this compound as a white solid.

Isotopic Purity and Enrichment Analysis

The determination of isotopic purity and enrichment is a critical step to ensure the quality of this compound as an internal standard. A combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy provides a comprehensive evaluation.[9][10]

Mass Spectrometry Analysis

High-resolution mass spectrometry is employed to determine the distribution of isotopologues (molecules that differ only in their isotopic composition).

Protocol for Isotopic Purity Analysis by LC-HRMS:

  • Sample Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • LC-HRMS System:

    • LC System: A UHPLC system capable of gradient elution.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to elute paraxanthine.

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) operating in positive electrospray ionization (ESI) mode.

  • Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 150-250).

  • Data Analysis:

    • Extract the ion chromatograms for the theoretical exact masses of the unlabeled (d0), partially deuterated (d1-d5), and fully deuterated (d6) forms of paraxanthine.

    • Calculate the integrated peak area for each isotopologue.

    • The isotopic purity is calculated as the percentage of the peak area of the d6 isotopologue relative to the sum of the peak areas of all isotopologues.

Table 1: Theoretical and Observed Masses of Paraxanthine Isotopologues

IsotopologueChemical FormulaTheoretical Exact Mass (M+H)+
Paraxanthine (d0)C7H9N4O2+181.0720
Paraxanthine-d1C7H8DN4O2+182.0783
Paraxanthine-d2C7H7D2N4O2+183.0845
Paraxanthine-d3C7H6D3N4O2+184.0908
Paraxanthine-d4C7H5D4N4O2+185.0971
Paraxanthine-d5C7H4D5N4O2+186.1033
This compound C7H3D6N4O2+ 187.1096
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is used to confirm the positions of the deuterium labels and to provide an independent measure of isotopic enrichment. Both ¹H and ²H NMR can be utilized.[11][12][13]

Protocol for Isotopic Enrichment Analysis by ¹H NMR:

  • Sample Preparation: Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6) containing a known amount of an internal standard (e.g., dimethyl sulfone).

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure complete relaxation of the signals by using a long relaxation delay (D1).

  • Data Analysis:

    • Integrate the residual proton signals corresponding to the methyl groups at the N1 and N7 positions.

    • Compare the integral of the residual proton signals to the integral of the internal standard.

    • The isotopic enrichment can be calculated based on the reduction in the signal intensity of the methyl protons.

Protocol for Isotopic Purity Confirmation by ²H NMR:

  • Sample Preparation: Dissolve the this compound sample in a non-deuterated solvent (e.g., DMSO-h6).

  • NMR Acquisition: Acquire a ²H NMR spectrum.

  • Data Analysis: The presence of two signals corresponding to the two deuterated methyl groups confirms the labeling positions. The relative integration of these signals should be 1:1.

Table 2: Expected NMR Data for this compound

NucleusSolventExpected Chemical Shift (δ, ppm)MultiplicityAssignment
¹HDMSO-d6~3.2 (residual)SingletN1-CH(D)2
¹HDMSO-d6~3.8 (residual)SingletN7-CH(D)2
²HDMSO-h6~3.2SingletN1-CD3
²HDMSO-h6~3.8SingletN7-CD3

Data Summary and Visualization

Quantitative Data Summary

Table 3: Summary of Isotopic Purity and Enrichment Data for a Representative Batch of this compound

Analytical MethodParameterSpecificationResult
LC-HRMSIsotopic Purity (d6 %)≥ 98%99.2%
LC-HRMSd0 Content≤ 0.5%< 0.1%
¹H NMRIsotopic Enrichment (atom % D)≥ 99%99.5%

Workflow and Relationship Diagrams

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start 3-Methylxanthine Deprotonation Deprotonation with NaH Start->Deprotonation Deuteromethylation Reaction with CD3I Deprotonation->Deuteromethylation Workup Aqueous Workup & Extraction Deuteromethylation->Workup Purification Recrystallization Workup->Purification Final_Product This compound Purification->Final_Product LC_HRMS LC-HRMS Analysis Final_Product->LC_HRMS NMR NMR Analysis Final_Product->NMR Purity_Determination Isotopic Purity Calculation LC_HRMS->Purity_Determination Enrichment_Determination Isotopic Enrichment Calculation NMR->Enrichment_Determination Final_Report Certificate of Analysis Purity_Determination->Final_Report Enrichment_Determination->Final_Report

Caption: Overall experimental workflow from synthesis to analysis.

Analysis_Relationship Synthesis Synthesis of This compound HRMS High-Resolution Mass Spectrometry Synthesis->HRMS NMR Nuclear Magnetic Resonance Synthesis->NMR Isotopic_Purity Isotopic Purity (d6 %) HRMS->Isotopic_Purity Isotopic_Enrichment Isotopic Enrichment (atom % D) NMR->Isotopic_Enrichment Structure_Confirmation Structural Integrity & Label Position NMR->Structure_Confirmation

Caption: Relationship between analytical techniques and purity assessment.

Conclusion

This technical guide provides a detailed framework for the synthesis and comprehensive quality assessment of this compound. The proposed synthetic method offers a straightforward approach to obtaining the desired labeled compound. The analytical protocols described, utilizing both high-resolution mass spectrometry and NMR spectroscopy, are essential for verifying the isotopic purity and enrichment, thereby ensuring the suitability of this compound as a reliable internal standard for demanding bioanalytical applications. Adherence to these or similar rigorous procedures is critical for researchers and drug development professionals who rely on accurate and precise quantification of paraxanthine.

References

Paraxanthine-d6: A Technical Guide to its Certificate of Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the specifications typically found on a Certificate of Analysis (CoA) for Paraxanthine-d6. It is intended to assist researchers, scientists, and drug development professionals in understanding the quality attributes of this stable isotope-labeled internal standard, which is crucial for the accurate quantification of paraxanthine in biological matrices.

Compound Identification and General Properties

This compound is the deuterated form of paraxanthine, the major metabolite of caffeine in humans.[1][2][3] Its primary application is as an internal standard in analytical methodologies such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of paraxanthine.[1][4]

Identifier Value
Chemical Name 1,7-bis(methyl-d3)-3,7-dihydro-1H-purine-2,6-dione[1]
Synonyms This compound, 1,7-Dimethylxanthine-d6[1]
CAS Number 117490-41-2[1][5]
Molecular Formula C₇H₂D₆N₄O₂[1][5]
Molecular Weight 186.20 g/mol [1][5]
Exact Mass 186.1024[1]

Analytical Specifications

The following table summarizes the typical analytical specifications for this compound found on a Certificate of Analysis. These parameters ensure the identity, purity, and quality of the compound.

Parameter Specification Typical Method
Appearance White to off-white or pale yellow solid/crystal[1][6][7]Visual Inspection
Purity ≥98%[1][5]High-Performance Liquid Chromatography (HPLC)
Isotopic Purity ≥98 atom % D[6]Mass Spectrometry (MS)
Deuterated Forms ≥99% (d1-d6), ≤1% d0[8]Mass Spectrometry (MS)
Identity Conforms to structure¹H-NMR, Mass Spectrometry
Solubility Soluble in DMSO and DMF (e.g., 10 mg/mL)[1][8]; Sparingly soluble in Ethanol and PBS (pH 7.2) (e.g., 1 mg/mL)[8]Visual Inspection
Melting Point 294-296 °C[6]Melting Point Apparatus

Storage and Stability

Proper storage is critical to maintain the integrity of this compound.

Condition Duration
Short-term 0 - 4 °C (days to weeks)[1]
Long-term -20 °C (months to years)[1][5]
Shelf Life >3 years if stored properly[1]

It is recommended to store the compound in a dry, dark environment.[1] For solutions, storage at -80°C for up to a year in a suitable solvent is suggested.[9]

Experimental Protocols

While specific, detailed experimental protocols are proprietary to the manufacturer, this section outlines the general methodologies used to verify the specifications of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to assess the chemical purity of this compound by separating it from any non-deuterated paraxanthine and other impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., LiChrosorb RP-18) is commonly used for the separation of methylxanthines.[10]

  • Mobile Phase: A gradient elution is often employed, typically consisting of a mixture of an aqueous buffer (e.g., 0.05% trifluoroacetic acid in water) and an organic solvent like acetonitrile.[10]

  • Detection: UV detection at an appropriate wavelength for paraxanthine.

  • Procedure: A solution of this compound is prepared in a suitable solvent and injected into the HPLC system. The retention time of the main peak corresponding to this compound is recorded. The purity is calculated based on the area of the main peak relative to the total area of all observed peaks.

Identity and Isotopic Purity by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to determine its isotopic purity.

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS) or gas chromatograph (GC-MS).

  • Ionization: Electrospray ionization (ESI) in positive mode is a common technique for methylxanthines.[11]

  • Analysis: The mass spectrum will show a peak corresponding to the molecular ion of this compound. The isotopic distribution is analyzed to confirm the incorporation of deuterium atoms and to quantify the percentage of the deuterated forms (d1-d6) versus the non-deuterated form (d0).

Metabolic Pathway of Caffeine

Paraxanthine is the primary metabolite of caffeine in humans, with its formation being a key indicator of CYP1A2 enzyme activity.[2][12][13]

caffeine_metabolism Caffeine Caffeine Paraxanthine Paraxanthine Caffeine->Paraxanthine ~80% CYP1A2 Theobromine Theobromine Caffeine->Theobromine ~10% CYP1A2 Theophylline Theophylline Caffeine->Theophylline ~4% CYP1A2 Metabolites_PX Further Metabolites (e.g., 1-Methylxanthine) Paraxanthine->Metabolites_PX Metabolites_TB Metabolites_TB Theobromine->Metabolites_TB Metabolites_TP Metabolites_TP Theophylline->Metabolites_TP CoA_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Testing Synthesis Synthesis Purification Purification Synthesis->Purification Purity Purity (HPLC) Purification->Purity Identity Identity (NMR, MS) Purification->Identity Isotopic Isotopic Purity (MS) Purification->Isotopic Appearance Appearance Purification->Appearance Solubility Solubility Purification->Solubility Data_Review Data Review & Approval Purity->Data_Review Identity->Data_Review Isotopic->Data_Review Appearance->Data_Review Solubility->Data_Review CoA Certificate of Analysis Generation Data_Review->CoA

References

Paraxanthine-d6: A Technical Guide to its Role as a Key Caffeine Metabolite and Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paraxanthine (1,7-dimethylxanthine) is the principal metabolite of caffeine in humans, accounting for approximately 70-82% of ingested caffeine.[1][2][3][4][5] Unlike its precursor, paraxanthine exhibits a unique pharmacological profile, including potent psychostimulant effects with potentially lower anxiogenic activity and toxicity compared to caffeine.[6][7] This has led to growing interest in its physiological effects and therapeutic potential. Accurate quantification of paraxanthine in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical investigations. Paraxanthine-d6, a deuterated isotopologue of paraxanthine, serves as an essential internal standard in mass spectrometry-based bioanalytical methods, ensuring high accuracy and precision. This technical guide provides an in-depth overview of paraxanthine's metabolic pathway, its physiological signaling, and detailed methodologies for its quantification using this compound.

Caffeine Metabolism to Paraxanthine

The biotransformation of caffeine to paraxanthine is primarily mediated by the cytochrome P450 1A2 (CYP1A2) enzyme in the liver.[1][2][3] This process involves the demethylation of caffeine at the N-3 position.[1][2] While CYP1A2 is the major contributor, other enzymes such as CYP2E1 may play a minor role in caffeine metabolism, particularly in the formation of other metabolites like theophylline and theobromine.[3]

Paraxanthine itself is further metabolized into several downstream products, including 1-methylxanthine (1X), 1-methyluric acid (1U), and 5-acetylamino-6-formylamino-3-methyluracil (AFMU).[1][2] The secondary metabolism of paraxanthine involves enzymes such as CYP1A2, CYP2A6, N-acetyltransferase 2 (NAT2), and xanthine dehydrogenase (XDH).[1][2]

Caffeine_Metabolism Caffeine Caffeine (1,3,7-trimethylxanthine) Paraxanthine Paraxanthine (1,7-dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (Major, ~82%) Theophylline Theophylline (1,3-dimethylxanthine) Caffeine->Theophylline CYP1A2/CYP2E1 (~5%) Theobromine Theobromine (3,7-dimethylxanthine) Caffeine->Theobromine CYP1A2/CYP2E1 (~11%) Other_Metabolites Further Metabolites (1-methylxanthine, 1-methyluric acid, etc.) Paraxanthine->Other_Metabolites CYP1A2, CYP2A6, NAT2, XDH

Caffeine Metabolic Pathway to Paraxanthine.

Signaling Pathways of Paraxanthine

Paraxanthine's physiological effects are mediated through several signaling pathways, distinguishing it from caffeine. While it shares caffeine's ability to act as an antagonist of adenosine receptors (A1 and A2A), it also exhibits unique interactions with other cellular targets.[6][7]

One of the key distinguishing features of paraxanthine is its ability to modulate the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway.[6][7] Paraxanthine has been shown to inhibit cGMP-preferring phosphodiesterases (PDEs), leading to an increase in intracellular cGMP levels.[6] This potentiation of NO-cGMP signaling is believed to contribute to its robust psychostimulant effects and may play a role in its neuroprotective properties.[6][7][8]

Paraxanthine_Signaling cluster_adenosine Adenosine Receptor Antagonism cluster_no_cgmp NO-cGMP Pathway Modulation Paraxanthine_A Paraxanthine Adenosine_Receptors Adenosine Receptors (A1, A2A) Paraxanthine_A->Adenosine_Receptors Antagonism Adenosine_Effect Decreased Adenosinergic Signaling (Increased Wakefulness) Adenosine_Receptors->Adenosine_Effect Paraxanthine_N Paraxanthine PDE cGMP-preferring Phosphodiesterases (PDEs) Paraxanthine_N->PDE Inhibition cGMP Increased cGMP NO_Signaling Potentiated Nitric Oxide Signaling (Psychostimulant Effects, Neuroprotection) cGMP->NO_Signaling

Simplified Signaling Pathways of Paraxanthine.

Quantitative Analysis of Paraxanthine using this compound

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for the accurate quantification of paraxanthine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, allowing for reliable correction and precise quantification.

Experimental Workflow

A typical bioanalytical workflow for the quantification of paraxanthine involves sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental_Workflow Sample_Prep Sample Preparation (e.g., Plasma, Saliva, Hair) Internal_Standard Addition of This compound Sample_Prep->Internal_Standard Extraction Extraction (e.g., SPE, LLE, Protein Precipitation) Internal_Standard->Extraction LC_Separation LC Separation (Reversed-Phase HPLC/UPLC) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

General Experimental Workflow for Paraxanthine Quantification.
Detailed Methodologies

1. Sample Preparation (Solid-Phase Extraction - SPE)

A common and effective method for extracting paraxanthine from biological fluids like plasma is Solid-Phase Extraction (SPE).[9]

  • SPE Cartridge Conditioning: Condition an Oasis® HLB 30 mg/well SPE plate with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load a mixture of 50 µL of the biological sample, 150 µL of the internal standard working solution (this compound), and 100 µL of water onto the conditioned SPE plate.

  • Washing: Wash the SPE plate with 1 mL of water to remove interfering substances.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

Chromatographic separation is essential to resolve paraxanthine from its isomers, particularly theophylline, which can have the same mass-to-charge ratio and similar fragmentation patterns.[9]

  • Column: A C18 reversed-phase column (e.g., SymmetryShield RP18) is commonly used.

  • Mobile Phase A: Typically an aqueous solution with an acidic modifier, such as 0.1% formic acid in water.

  • Mobile Phase B: An organic solvent, often methanol or acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient elution is employed to achieve optimal separation and peak shape.

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 40°C, to ensure reproducible retention times.

3. Tandem Mass Spectrometry (MS/MS)

Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI).

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both paraxanthine and this compound.

Quantitative Data

The following tables summarize typical quantitative parameters for the analysis of paraxanthine using this compound as an internal standard.

Table 1: Mass Spectrometry Parameters

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
Paraxanthine181.0124.3
This compound184.0124.3
Caffeine195.2138.0
Caffeine-d9204.2144.0
Data compiled from a representative method.[9]

Table 2: Chromatographic and Validation Parameters

ParameterValue
Chromatography
Retention Time (Paraxanthine)~2.3 min
Retention Time (Caffeine)~4.2 min
Validation
Linearity Range (Plasma)2.5 - 1200 ng/mL
Lower Limit of Quantification (LLOQ)2.5 ng/mL
Intra-assay Precision (%CV)< 15%
Inter-assay Precision (%CV)< 15%
Accuracy (%Bias)Within ±15%
Extraction Recovery> 85%
Data synthesized from multiple sources.[9][10][11][12] It is important to note that specific parameters will vary depending on the instrumentation and exact methodology employed.

Conclusion

Paraxanthine is a pivotal metabolite in understanding the pharmacology of caffeine. Its distinct physiological effects, mediated through pathways beyond simple adenosine receptor antagonism, make it a compound of significant interest for future research and potential therapeutic applications. The use of this compound as an internal standard in LC-MS/MS methods provides the necessary accuracy and precision for its reliable quantification in complex biological matrices. The methodologies and data presented in this guide offer a comprehensive resource for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and clinical chemistry.

References

The Role of Paraxanthine-d6 in Pharmacokinetic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmacokinetic (PK) research, the precise and accurate quantification of drug metabolites is paramount to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. Paraxanthine, the primary metabolite of caffeine, is a subject of significant interest due to its own physiological activities and its role as a biomarker for CYP1A2 enzyme activity.[1] To achieve reliable bioanalytical data for paraxanthine, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard. This technical guide provides a comprehensive overview of the critical role of Paraxanthine-d6 (1,7-dimethylxanthine-d6) in the pharmacokinetic studies of paraxanthine, detailing experimental protocols, data presentation, and the underlying biochemical pathways.

The use of deuterated internal standards, such as this compound, is fundamental to modern bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). These standards are chemically identical to the analyte of interest but have a higher mass due to the replacement of hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard. Crucially, the SIL-IS co-elutes with the analyte during chromatography, meaning it experiences the same variations in sample preparation, injection volume, and potential matrix effects (ion suppression or enhancement), thereby enabling accurate correction and leading to highly reliable quantitative results.

Core Principles: The Utility of this compound in Bioanalysis

This compound serves as an ideal internal standard for the quantification of paraxanthine in biological matrices for several key reasons:

  • Correction for Analytical Variability: By adding a known concentration of this compound to each sample at the initial stage of analysis, any loss of analyte during sample preparation (e.g., solid-phase extraction) is mirrored by a proportional loss of the internal standard.

  • Mitigation of Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer's source, leading to ion suppression or enhancement. As this compound has nearly identical physicochemical properties to paraxanthine, it is affected by the matrix in the same way, allowing for an accurate ratio-based quantification.

  • Improved Precision and Accuracy: The use of a SIL-IS significantly enhances the precision and accuracy of the analytical method, which is crucial for regulatory submissions and for making informed decisions in drug development.

Data Presentation

Quantitative data from pharmacokinetic studies and bioanalytical method validation are most effectively communicated through structured tables.

Table 1: LC-MS/MS Parameters for the Quantification of Paraxanthine using this compound
ParameterParaxanthineThis compound (Internal Standard)
Precursor Ion (Q1 m/z) 181.0184.0
Product Ion (Q3 m/z) 124.3124.3
Retention Time (min) 2.32.3

Note: The precursor ion for this compound is higher due to the six deuterium atoms. The product ion can be the same if the fragmentation does not involve the deuterated methyl groups.[2]

Table 2: Validation Summary for a Typical Paraxanthine LC-MS/MS Assay
Validation ParameterAcceptance CriteriaTypical Performance
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 101-10 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)± 10%
Recovery (%) Consistent and reproducible> 85%
Matrix Effect (%CV) ≤ 15%< 15%

This table presents typical performance characteristics of a validated LC-MS/MS method for paraxanthine quantification using this compound.[3]

Table 3: Pharmacokinetic Parameters of Paraxanthine in Humans and Rats
SpeciesDoseCmax (µg/mL)Tmax (h)t½ (h)AUC (µg·h/mL)CL (L/h/kg)Vd (L/kg)
Human OralVaries with caffeine intake4-63.1Varies~0.09~0.7
Rat 10 mg/kg (IV)--1.0-0.901.50

Pharmacokinetic parameters can vary significantly based on individual metabolism, dosage, and route of administration.[4][5]

Experimental Protocols

A robust and reproducible experimental protocol is the foundation of any successful pharmacokinetic study. The following sections detail a typical workflow for the quantification of paraxanthine in a biological matrix (e.g., plasma) using this compound as an internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for cleaning up and concentrating the analyte from a complex biological matrix.

Materials:

  • Oasis HLB SPE cartridges

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Nitrogen evaporator

Procedure:

  • Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 100 µL of plasma sample, add a known concentration of this compound internal standard solution. Vortex and load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove interfering hydrophilic compounds.

  • Elution: Elute paraxanthine and this compound from the cartridge with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a specific volume (e.g., 100 µL) of the mobile phase.[2]

Liquid Chromatography (LC)

Chromatographic separation is essential to resolve paraxanthine from other endogenous components and potential isomeric metabolites like theophylline.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

Conditions:

  • Column: C18 reverse-phase column (e.g., Waters Symmetry C18, 3.5 µm, 75 x 4.6 mm)[6]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up the percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.2 - 0.5 mL/min

  • Injection Volume: 5 - 20 µL

  • Column Temperature: 30 - 40 °C

Tandem Mass Spectrometry (MS/MS)

The mass spectrometer provides the selectivity and sensitivity required for accurate quantification.

Instrumentation:

  • Triple quadrupole mass spectrometer

Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Transitions:

    • Paraxanthine: 181.0 → 124.3 m/z

    • This compound: 184.0 → 124.3 m/z[2]

  • Source Parameters: Optimized for the specific instrument, including parameters like ion spray voltage, temperature, and gas flows.

Mandatory Visualizations

Diagrams are invaluable tools for visualizing complex biological processes and experimental workflows.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe elution Elution spe->elution dry_recon Evaporation & Reconstitution elution->dry_recon lc LC Separation dry_recon->lc ms MS/MS Detection lc->ms quant Quantification (Analyte/IS Ratio) ms->quant pk Pharmacokinetic Analysis quant->pk

Caption: Experimental workflow for paraxanthine quantification.

caffeine_metabolism cluster_cyp1a2 CYP1A2 (~95%) cluster_paraxanthine_metabolism Further Metabolism caffeine Caffeine paraxanthine Paraxanthine (1,7-dimethylxanthine) caffeine->paraxanthine ~84% theobromine Theobromine (3,7-dimethylxanthine) caffeine->theobromine ~12% theophylline Theophylline (1,3-dimethylxanthine) caffeine->theophylline ~4% metabolites 1-Methylxanthine, 1,7-Dimethyluric acid, etc. paraxanthine->metabolites

Caption: Primary metabolic pathway of caffeine.

paraxanthine_signaling paraxanthine Paraxanthine adenosine_receptor Adenosine Receptors (A1, A2A) paraxanthine->adenosine_receptor Antagonism pde Phosphodiesterase (PDE) paraxanthine->pde Inhibition cellular_response Cellular Response (e.g., Increased Neuronal Firing) adenosine_receptor->cellular_response Inhibition amp AMP pde->amp adenosine Adenosine adenosine->adenosine_receptor camp cAMP camp->pde

Caption: Signaling pathways affected by paraxanthine.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and reliable quantification of paraxanthine in pharmacokinetic studies. Its ability to mimic the behavior of the unlabeled analyte throughout the analytical process ensures the integrity of the data generated. The detailed experimental protocols and data presentation formats provided in this guide serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics. Furthermore, the visualization of the metabolic and signaling pathways offers a clear understanding of the biochemical context in which this compound plays its crucial role. By adhering to these principles and methodologies, scientists can generate high-quality data that is essential for advancing our understanding of paraxanthine's pharmacokinetics and its physiological effects.

References

A Comprehensive Technical Guide to the Stability and Storage of Paraxanthine-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability and optimal storage conditions for Paraxanthine-d6, a deuterated isotopologue of paraxanthine. As a critical internal standard in pharmacokinetic and metabolic studies, understanding its stability is paramount for ensuring data accuracy and reproducibility. This document outlines recommended storage protocols, summarizes available stability data, details relevant experimental methodologies, and illustrates key metabolic pathways.

Introduction to this compound

This compound is the deuterium-labeled form of paraxanthine, the primary metabolite of caffeine in humans. It is widely used as an internal standard for the quantification of paraxanthine in biological samples by mass spectrometry-based assays (GC-MS or LC-MS). The substitution of hydrogen atoms with deuterium results in a higher mass, allowing for its differentiation from the endogenous analyte while maintaining similar chemical and physical properties. The stability of such deuterated compounds is influenced by factors like temperature, light, and humidity.

Recommended Storage Conditions

To maintain the integrity and isotopic enrichment of this compound, adherence to appropriate storage conditions is crucial. The following table summarizes the recommended storage conditions for this compound in both solid form and in solution, based on manufacturer guidelines and stability studies.

FormStorage TemperatureDurationNotes
Solid (Crystalline) -20°C≥ 4 years[1]For long-term storage (months to years).[2] Keep dry and dark.[2]
0 - 4°CShort-term (days to weeks)[2]For temporary storage.
In Solvent (Stock Solution) -80°CUp to 6 months[3][4]Recommended for long-term storage of solutions.
-20°CUp to 1 month[3][4]Suitable for short-term storage of solutions.

Working solutions for in vivo experiments should be freshly prepared on the day of use to ensure accuracy.[3][4]

Stability Profile

The stability of this compound is comparable to its non-deuterated counterpart under standard laboratory conditions. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can sometimes lead to enhanced metabolic stability, a phenomenon known as the kinetic isotope effect.

ConditionMatrix/SolventStability PeriodReference
Long-Term Storage (Solid) Crystalline Solid≥ 4 years at -20°C[1]
Stock Solution Storage DMSOAt least 6 months at -20°C[5]
Dried Blood Spots (DBS) BloodAt least 324 days at room temperature[5]
At least 53 days at -20°C[5]
At least 36 days at 4°C[5]
Elevated Temperature Dried Blood SpotsAt least 4 days at 50°C[5]
Shipping SolidStable for a few weeks during ordinary shipping[2]

Experimental Protocols for Stability Assessment

While specific, detailed stability studies for this compound are not extensively published, a generalized workflow for assessing the stability of deuterated compounds can be applied. This involves subjecting the compound to forced degradation conditions and analyzing the outcomes.

Objective: To determine the stability of this compound under various stress conditions and identify potential degradation products.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Reagents for forced degradation: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • High-performance liquid chromatography (HPLC) system with UV and/or mass spectrometry (MS) detector

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol) at a known concentration.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ and store at room temperature.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80°C) in a sealed vial.

    • Photolytic Degradation: Expose the stock solution to a controlled light source in a photostability chamber.

  • Time Points: Collect samples at various time intervals (e.g., 0, 2, 4, 8, 12, 24 hours) for each stress condition.

  • Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC-MS method.

    • Quantify the remaining percentage of this compound.

    • Identify and characterize any major degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns.

  • Data Evaluation: Assess the rate of degradation under each condition to determine the compound's stability profile.

The following diagram illustrates a typical workflow for assessing the stability of a deuterated compound.

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome start Deuterated Compound (this compound) stock Prepare Stock Solution start->stock acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base heat Thermal Stress stock->heat light Photolytic Stress stock->light oxidation Oxidative Stress stock->oxidation analytics Analytical Testing (LC-MS, NMR, HPLC) acid->analytics base->analytics heat->analytics light->analytics oxidation->analytics degradants Identify Degradants analytics->degradants purity Assess Isotopic Purity analytics->purity shelf_life Determine Shelf-Life & Storage Conditions degradants->shelf_life purity->shelf_life

Caption: Workflow for assessing deuterated compound stability.

Metabolic and Degradation Pathways

Paraxanthine is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, particularly CYP1A2.[1][2][6] Understanding these pathways can provide insights into potential degradation routes.

  • N1-Demethylation: Paraxanthine can be demethylated at the N1 position to form 7-methylxanthine.[7]

  • C8-Hydroxylation: Oxidation at the C8 position, mediated by CYP1A2 and CYP2A6, leads to the formation of 1,7-dimethyluric acid.[7]

  • Other Pathways: Another route involves N-acetyl-transferase 2, leading to the formation of 5-acetylamino-6-formylamino-3-methyluracil.[7]

The following diagram illustrates the primary metabolic pathways of paraxanthine.

G cluster_main Paraxanthine Metabolism caffeine Caffeine paraxanthine Paraxanthine (1,7-Dimethylxanthine) caffeine->paraxanthine CYP1A2 (N3-demethylation) metabolite1 7-Methylxanthine paraxanthine->metabolite1 Demethylation (N1) metabolite2 1,7-Dimethyluric Acid paraxanthine->metabolite2 CYP2A6, CYP1A2 (Oxidation) metabolite3 1-Methylxanthine paraxanthine->metabolite3 CYP1A2 metabolite4 5-acetylamino-6-formylamino-3-methyluracil paraxanthine->metabolite4 N-acetyl-transferase 2

Caption: Simplified metabolic pathways of paraxanthine.

Conclusion

This compound is a stable compound when stored under the recommended conditions. For long-term preservation and to ensure the integrity of research data, it is imperative to store the solid compound at -20°C and stock solutions at -80°C. While robust, exposure to harsh conditions such as extreme pH, high temperatures, and light should be avoided. The provided experimental workflow offers a framework for researchers to conduct their own stability assessments tailored to their specific analytical methods and matrices.

References

solubility of Paraxanthine-d6 in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Paraxanthine-d6

This technical guide provides comprehensive information on the solubility of this compound in various solvents, intended for researchers, scientists, and professionals in drug development. This document outlines quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of the experimental workflow.

Introduction to this compound

This compound is the deuterated form of Paraxanthine, a primary metabolite of caffeine.[1][2] It is commonly used as an internal standard for the quantification of Paraxanthine in biological samples using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][3] Paraxanthine itself is an active metabolite, functioning as an adenosine A1 and A2 receptor antagonist.[1][3] Understanding the solubility of this compound is crucial for its accurate use in experimental settings.

Data Presentation: Solubility of this compound and Paraxanthine

The following tables summarize the available quantitative solubility data for this compound and its non-deuterated counterpart, Paraxanthine, in various solvents. It is important to note that solubility can be affected by factors such as the crystalline form, temperature, and the use of techniques like sonication or heating to facilitate dissolution.[3]

Table 1: Solubility of this compound

SolventSolubilityMolar Concentration (mM)Source
Dimethylformamide (DMF)10 mg/mL53.7[1]
Dimethyl sulfoxide (DMSO)10 mg/mL53.7[1]
Ethanol1 mg/mL5.37[1]
Phosphate-Buffered Saline (PBS, pH 7.2)1 mg/mL5.37[1]

Molecular Weight of this compound: 186.20 g/mol [3][4]

Table 2: Solubility of Paraxanthine (Non-deuterated)

SolventSolubilityMolar Concentration (mM)Source
Water1 mg/mL5.55[5]
Dimethyl sulfoxide (DMSO)5.5 mg/mL30.53[5]
Dimethyl sulfoxide (DMSO)30 mg/mL166.5[6]
Dimethylformamide (DMF)20 mg/mL111.0[6]
Ethanol0.5 mg/mL2.77[6]
1:3 DMSO:PBS (pH 7.2)~0.25 mg/mL~1.39[6]

Molecular Weight of Paraxanthine: 180.16 g/mol [5][7]

Experimental Protocols

A precise and reproducible method is essential for determining the solubility of a compound. The following is a generalized experimental protocol for determining the solubility of this compound, based on common laboratory practices for xanthine derivatives.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (crystalline solid)[1]

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Calibrated analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a Mass Spectrometer (LC-MS)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials. The amount should be more than the expected solubility.

    • Add a precise volume of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the solution.

  • Sample Clarification:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • Centrifuge the vials at a high speed to further separate the solid from the supernatant.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • To avoid disturbing the solid, it is recommended to filter the supernatant through a syringe filter (e.g., 0.22 µm) that is compatible with the solvent.

    • Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.[8]

    • Prepare a calibration curve using known concentrations of this compound.

    • Determine the concentration of this compound in the diluted samples by comparing their response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor.

    • The resulting value represents the solubility of this compound in the tested solvent at the specified temperature.

Note on Dissolution: For compounds like Paraxanthine, warming and sonication can facilitate the dissolving process.[3] When preparing stock solutions, it is often recommended to first dissolve the compound in an organic solvent like DMSO before diluting with an aqueous buffer.[6]

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for determining the solubility of a compound like this compound.

Solubility_Workflow cluster_prep 1. Sample Preparation cluster_equilibrate 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis & Calculation A Add excess this compound to vial B Add precise volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant (0.22 µm filter) D->E F Dilute filtered sample E->F G Quantify concentration (e.g., LC-MS) F->G H Calculate solubility from concentration & dilution factor G->H

Caption: Experimental workflow for solubility determination.

References

Paraxanthine-d6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Paraxanthine-d6, a deuterated internal standard crucial for the accurate quantification of its parent compound, paraxanthine. This document outlines its core physicochemical properties, detailed experimental protocols for its use in bioanalytical methods, and an exploration of the key signaling pathways influenced by paraxanthine.

Core Physicochemical Data

This compound is the deuterated analog of paraxanthine, a primary metabolite of caffeine. Its isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the analyte of interest but is distinguishable by its higher mass.

PropertyValueSource(s)
CAS Number 117490-41-2[1][2][3]
Molecular Formula C₇H₂D₆N₄O₂[1][2][3]
Molecular Weight 186.20 g/mol [1][2][3]
Synonyms 1,7-Dimethylxanthine-d6[1][3]

Bioanalytical Applications: Quantification of Paraxanthine

This compound is integral to sensitive and accurate bioanalytical methods, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative experimental protocol synthesized from established methodologies for the quantification of paraxanthine in biological matrices.

Experimental Protocol: LC-MS/MS Quantification of Paraxanthine in Human Plasma

This protocol provides a general framework. Optimization of specific parameters may be required based on the instrumentation and matrix used.

1. Sample Preparation: Solid Phase Extraction (SPE)

  • Conditioning: Condition an Oasis® HLB SPE plate with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load 50 µL of plasma sample, previously spiked with this compound internal standard and diluted with 100 µL of water, onto the SPE plate.

  • Washing: Wash the SPE plate with 1 mL of water to remove interferences.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase.

2. Liquid Chromatography (LC)

  • Column: A C18 reversed-phase column (e.g., SymmetryShield RP18) is commonly used.

  • Mobile Phase A: Formic acid in water (e.g., 0.1% v/v).

  • Mobile Phase B: Methanol with formic acid.

  • Gradient Elution: Employ a gradient elution to achieve chromatographic separation of paraxanthine from other caffeine metabolites, particularly theophylline, which can have the same mass transition.

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Injection Volume: 5-10 µL.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Paraxanthine: m/z 181.0 → 124.3

    • This compound: m/z 187.0 → 127.3 (Note: The exact mass of the d6 isotopologue is used for monitoring)

  • Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

4. Quantification

  • Construct a calibration curve by plotting the peak area ratio of paraxanthine to this compound against the concentration of the calibration standards.

  • Determine the concentration of paraxanthine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Biological Activity and Signaling Pathways of Paraxanthine

Paraxanthine, the non-deuterated form, is a psychoactive central nervous system stimulant and the primary metabolite of caffeine in humans.[4] Its biological effects are mediated through two primary mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase.

Adenosine Receptor Antagonism

Paraxanthine acts as a competitive antagonist at A1 and A2A adenosine receptors.[4][5][6] By blocking these receptors, it prevents the inhibitory effects of adenosine on neurotransmitter release, leading to increased neuronal firing and the release of excitatory neurotransmitters like dopamine and glutamate. This mechanism is largely responsible for the stimulant effects of paraxanthine.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Adenosine Adenosine A1_A2A A1/A2A Receptors Adenosine->A1_A2A Binds to Paraxanthine Paraxanthine Paraxanthine->A1_A2A Blocks NT_release Reduced Neurotransmitter Release A1_A2A->NT_release Inhibits Postsynaptic_receptors Postsynaptic Receptors NT_release->Postsynaptic_receptors

Caption: Paraxanthine antagonism of adenosine receptors.

Phosphodiesterase (PDE) Inhibition and Nitric Oxide (NO) Signaling

A key differentiator of paraxanthine from caffeine is its selective inhibition of cGMP-preferring phosphodiesterase (PDE9).[2][3] PDE9 is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE9, paraxanthine leads to an accumulation of cGMP. This potentiation of the nitric oxide (NO)-cGMP signaling pathway is linked to increased dopamine release in the striatum.[2][7]

cluster_0 Signaling Cascade NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE9 PDE9 cGMP->PDE9 Dopamine_release Increased Dopamine Release cGMP->Dopamine_release Leads to GMP GMP PDE9->GMP Degrades Paraxanthine Paraxanthine Paraxanthine->PDE9 Inhibits

Caption: Paraxanthine's inhibition of PDE9 and its downstream effects.

Conclusion

This compound is an indispensable tool for researchers in pharmacology, toxicology, and clinical chemistry. Its use as an internal standard ensures the reliability of quantitative data for paraxanthine, a metabolite of significant biological interest. Understanding the distinct signaling pathways of paraxanthine, particularly its dual action on adenosine receptors and PDE9, is crucial for elucidating its physiological and pharmacological effects. This guide provides a foundational resource for professionals engaged in the study of methylxanthines and their impact on human health.

References

Commercial Suppliers and Technical Guide for Paraxanthine-d6 Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the commercial availability and technical specifications of Paraxanthine-d6, a critical analytical standard for research and development. It includes a summary of suppliers, detailed quantitative data, experimental protocols for its use as an internal standard, and visualizations of relevant biochemical pathways.

Commercial Availability

This compound is available from several reputable suppliers of analytical standards. The following table summarizes the key information for sourcing this compound.

SupplierProduct NameCAS NumberPurityAdditional Information
Cayman Chemical This compound117490-41-2≥99% deuterated forms (d1-d6); ≤1% d0[1]Provided as a crystalline solid. Intended for use as an internal standard for the quantification of paraxanthine by GC- or LC-MS.[1]
MedKoo Biosciences This compound117490-41-2>98% (or refer to the Certificate of Analysis)[2]Shipped at ambient temperature and stored at -20°C for long-term stability. Soluble in DMSO.[2]
ChemScene This compound117490-41-2≥98%[3]Provided with detailed molecular information and storage conditions of -20°C.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
Chemical Formula C₇H₂D₆N₄O₂[2]
Molecular Weight 186.20 g/mol [2]
Synonyms 1,7-Dimethylxanthine-d6[1]

Experimental Protocols: Quantification of Paraxanthine using this compound

This compound is primarily used as an internal standard in mass spectrometry-based methods for the accurate quantification of paraxanthine in biological matrices. Below are summaries of typical experimental workflows.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

A validated LC-MS/MS method for the determination of caffeine and paraxanthine in human plasma has been described.[4][5]

Sample Preparation (Solid Phase Extraction - SPE): [4]

  • Condition an Oasis® HLB SPE plate with methanol, followed by water.

  • Load 50.0 µL of the plasma sample, 150 µL of the internal standard solution (this compound), and 100 µL of water onto the SPE plate.

  • Wash the SPE plate with water.

  • Elute the analytes with methanol.

  • Evaporate the eluate to dryness and reconstitute the residue for injection into the LC-MS/MS system.

Chromatographic Conditions:

  • Column: Waters Symmetry C18, 3.5 µm, 75 mm × 4.6 mm i.d.[5]

  • Mobile Phase A: Water with 25 mM formic acid[5]

  • Mobile Phase B: Methanol with 25 mM formic acid[5]

  • Gradient: A fast gradient is typically employed to ensure separation from other caffeine metabolites like theophylline, which can have the same mass transition as paraxanthine.[4][5]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Paraxanthine: Specific precursor and product ions are monitored.

    • This compound: The corresponding deuterated precursor and product ions are monitored. The mass shift due to the deuterium labels allows for its distinction from the unlabeled analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

A GC-MS method for the simultaneous analysis of caffeine and its metabolites, including paraxanthine, in urine has also been developed.[6]

Sample Preparation (Solid Phase Extraction and Derivatization): [6]

  • Adjust the pH of the urine sample to 6.

  • Perform solid-phase extraction.

  • Elute the analytes with a mixture of dichloromethane and isopropanol (90:10).

  • Derivatize the extracted analytes with N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) before GC-MS analysis.

GC-MS Conditions:

  • Gas Chromatograph: Coupled to a mass spectrometer.

  • Analysis Mode: Selected Ion Monitoring (SIM) is typically used to monitor characteristic ions of the derivatized paraxanthine and this compound.

Biochemical Pathways

Caffeine Metabolism

Paraxanthine is the major metabolite of caffeine in humans, primarily formed in the liver by the cytochrome P450 enzyme CYP1A2.[7][8][9] This metabolic pathway is crucial for understanding caffeine's pharmacological effects and individual variations in caffeine metabolism.

Caffeine_Metabolism Caffeine Caffeine CYP1A2 CYP1A2 (Liver) Caffeine->CYP1A2 Paraxanthine Paraxanthine (84%) Theobromine Theobromine (12%) Theophylline Theophylline (4%) CYP1A2->Paraxanthine N3-demethylation CYP1A2->Theobromine N1-demethylation CYP1A2->Theophylline N7-demethylation

Caffeine Metabolism Pathway
Adenosine Receptor Signaling

Paraxanthine, similar to caffeine, acts as an antagonist at adenosine receptors (A1 and A2A).[1][2] These receptors are G protein-coupled receptors that play significant roles in various physiological processes. The antagonism of these receptors by paraxanthine is believed to contribute to its stimulant effects.

Adenosine_Receptor_Signaling cluster_A1 A1 Receptor Signaling cluster_A2A A2A Receptor Signaling A1 A1 Receptor Gi Gi A1->Gi AC_neg Adenylyl Cyclase Gi->AC_neg Inhibits cAMP_neg ↓ cAMP AC_neg->cAMP_neg A2A A2A Receptor Gs Gs A2A->Gs AC_pos Adenylyl Cyclase Gs->AC_pos Activates cAMP_pos ↑ cAMP AC_pos->cAMP_pos Paraxanthine Paraxanthine Paraxanthine->A1 Antagonist Paraxanthine->A2A Antagonist

Adenosine Receptor Antagonism by Paraxanthine

Experimental Workflow for Quantification

The general workflow for quantifying paraxanthine in a biological sample using this compound as an internal standard is depicted below.

Quantification_Workflow Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with This compound (IS) Sample->Spike Extraction Sample Preparation (e.g., SPE, LLE) Spike->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Quantification Data Processing & Quantification (Ratio of Analyte/IS) Analysis->Quantification

General Analytical Workflow

References

The Metabolic Journey of Paraxanthine-d6 In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Paraxanthine (1,7-dimethylxanthine) is the primary and most abundant metabolite of caffeine in humans, accounting for approximately 84% of caffeine's metabolism.[1] As a psychoactive compound itself, paraxanthine exhibits a distinct pharmacological profile, including acting as a central nervous system stimulant.[1] Understanding the in vivo disposition of paraxanthine is crucial for researchers in pharmacology, toxicology, and drug development, particularly when using isotopically labeled versions like Paraxanthine-d6 as tracers in metabolic studies. This guide provides an in-depth overview of the metabolic pathways, quantitative data, and experimental protocols relevant to the study of paraxanthine's fate in vivo.

Metabolic Pathways of Paraxanthine

The biotransformation of paraxanthine is a multi-step process primarily occurring in the liver, involving key enzymes such as Cytochrome P450 1A2 (CYP1A2) and Xanthine Oxidase (XO). The major metabolic routes include demethylation and oxidation.

The primary metabolites formed from paraxanthine are:

  • 1-Methylxanthine (1-MX)

  • 7-Methylxanthine (7-MX)

  • 1,7-Dimethyluric Acid

  • 1-Methyluric Acid (1-MU)

  • 5-acetylamino-6-formylamino-3-methyluracil (AFMU)

The metabolic cascade begins with the action of CYP1A2 on paraxanthine, leading to the formation of a common intermediate that gives rise to 1-methylxanthine and AFMU.[2] 1-Methylxanthine is further metabolized to 1-methyluric acid by xanthine oxidase.[2]

Below is a diagram illustrating the primary metabolic pathways of paraxanthine.

Paraxanthine Metabolism Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Intermediate Common Intermediate Paraxanthine->Intermediate CYP1A2 7_Methylxanthine 7-Methylxanthine (7-MX) Paraxanthine->7_Methylxanthine CYP1A2 1_7_Dimethyluric_Acid 1,7-Dimethyluric Acid Paraxanthine->1_7_Dimethyluric_Acid CYP2A6 1_Methylxanthine 1-Methylxanthine (1-MX) Intermediate->1_Methylxanthine AFMU 5-acetylamino-6-formylamino-3-methyluracil (AFMU) Intermediate->AFMU 1_Methyluric_Acid 1-Methyluric Acid (1-MU) 1_Methylxanthine->1_Methyluric_Acid Xanthine Oxidase

Figure 1: Metabolic Pathways of Paraxanthine.

Quantitative Metabolic Data

The disposition of paraxanthine has been quantified in human studies, providing insights into its clearance and the relative contributions of different metabolic pathways.

Pharmacokinetic Parameters of Paraxanthine

The following table summarizes the key pharmacokinetic parameters of paraxanthine in healthy human volunteers after oral administration.

ParameterMean ValueUnitReference
Half-life (t½)3.1hours[3]
Total Plasma Clearance2.20ml min⁻¹ kg⁻¹[3]
Unbound Plasma Clearance4.14ml min⁻¹ kg⁻¹[3]
Volume of Distribution (Vd)0.63 - 0.72L kg⁻¹[3]
Metabolic Clearance of Paraxanthine

The clearance of paraxanthine is dominated by metabolism, with distinct pathways contributing to its elimination.

Metabolic PathwayPercentage of Total ClearanceKey EnzymesReference
Formation of 7-demethylated products (1-MX, 1-MU, AFMU)67%CYP1A2, Xanthine Oxidase[2]
Formation of 7-Methylxanthine (7-MX)6%CYP1A2[2]
Formation of 1,7-Dimethyluric Acid8%CYP2A6[2]
Renal Excretion of Unchanged Paraxanthine9%-[2]

Experimental Protocols

Studying the metabolic fate of this compound in vivo requires a systematic approach encompassing administration, sample collection, and bioanalysis. The following is a generalized protocol based on typical human pharmacokinetic studies of xanthines.

In Vivo Study Workflow

The diagram below outlines a typical workflow for an in vivo study on paraxanthine metabolism.

Experimental Workflow Subject_Prep Subject Preparation (e.g., fasting, washout period) Admin Administration of this compound Subject_Prep->Admin Sample_Collection Timed Sample Collection (Blood, Urine, Feces) Admin->Sample_Collection Sample_Processing Sample Processing (e.g., Centrifugation for plasma) Sample_Collection->Sample_Processing Extraction Metabolite Extraction (Protein Precipitation or SPE) Sample_Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Analysis Data Analysis (Pharmacokinetic modeling) Analysis->Data_Analysis

Figure 2: In Vivo Experimental Workflow.
Subject Preparation and Dosing

  • Subject Recruitment: Recruit healthy volunteers, providing informed consent. Screen for factors that may influence metabolism, such as smoking status, use of medications, and liver function.

  • Washout Period: Instruct subjects to abstain from methylxanthine-containing products (e.g., coffee, tea, chocolate) for a specified period (e.g., 48-72 hours) prior to the study.

  • Dosing: Administer a precisely weighed oral dose of this compound. Doses used in studies with unlabeled paraxanthine are typically in the range of 100-200 mg.[4]

Sample Collection
  • Blood Sampling: Collect venous blood samples into appropriate anticoagulant tubes (e.g., heparinized or EDTA tubes) at predefined time points (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Urine Collection: Collect total urine output in separate containers for defined intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours post-dose). Record the volume of each collection.

Sample Preparation for LC-MS/MS Analysis
  • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Protein Precipitation (for plasma):

    • Thaw plasma samples on ice.

    • To a 100 µL aliquot of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., isotopically labeled caffeine or another xanthine derivative).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

  • Solid-Phase Extraction (SPE) (for urine):

    • Thaw urine samples and centrifuge to remove particulates.

    • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

    • Load a diluted urine sample (e.g., 1 mL of urine diluted with 1 mL of water) onto the cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute the analytes with an appropriate solvent (e.g., methanol or a mixture of chloroform and isopropanol).[5]

    • Evaporate the eluate and reconstitute as described for plasma samples.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: Use a reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

    • Gradient: A representative gradient might start at 5% B, increasing to 95% B over several minutes to ensure separation of paraxanthine and its metabolites.

  • Mass Spectrometric Detection:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and its deuterated metabolites would need to be determined empirically. For unlabeled paraxanthine and its metabolites, these transitions are well-established in the literature.

    • Instrumentation: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.

Conclusion

The in vivo metabolic fate of paraxanthine is well-characterized, with CYP1A2 playing a central role in its clearance. The major metabolic pathways involve demethylation and oxidation, leading to the formation of several key metabolites that are primarily excreted in the urine. While specific data for this compound is lacking, the established pathways for unlabeled paraxanthine provide a robust framework for designing and interpreting in vivo studies using this deuterated tracer. The experimental protocols outlined in this guide offer a comprehensive approach for researchers and drug development professionals to investigate the pharmacokinetics and metabolism of paraxanthine and its analogs.

References

Methodological & Application

Application Note: High-Throughput Quantification of Paraxanthine in Human Plasma Using Paraxanthine-d6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Paraxanthine is the major metabolite of caffeine in humans, accounting for approximately 84% of caffeine's metabolism.[1] It is primarily formed via N3-demethylation by the cytochrome P450 enzyme CYP1A2.[2] As such, the ratio of paraxanthine to caffeine is often used as a surrogate marker for CYP1A2 activity, which is crucial in drug development and clinical pharmacology for assessing drug-drug interactions and individual metabolic capacities.[3][4] Accurate and precise quantification of paraxanthine in biological matrices is therefore of significant interest.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the quantification of small molecules in complex biological samples due to its high sensitivity and specificity.[5] However, variability in sample preparation, matrix effects, and instrument response can compromise the accuracy and reproducibility of results.[6][7] The use of a stable isotope-labeled internal standard (SIL-IS), such as Paraxanthine-d6, is the gold standard for mitigating these issues.[8] A SIL-IS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.[8] By adding a known amount of this compound to samples at the beginning of the workflow, it co-elutes with the endogenous paraxanthine and experiences the same variations during sample processing and analysis.[5][8] This allows for accurate correction, leading to highly reliable quantification.[5]

This application note provides a detailed protocol for the quantification of paraxanthine in human plasma using this compound as an internal standard with a validated LC-MS/MS method.

Principle of Isotope Dilution Mass Spectrometry

The core of this method lies in the principle of isotope dilution mass spectrometry (IDMS). This compound, a deuterated analog of paraxanthine, serves as the internal standard.[2] Due to the near-identical physicochemical properties, both the analyte (paraxanthine) and the internal standard (this compound) exhibit similar behavior during sample extraction, chromatography, and ionization.[8] Any analyte loss or signal variation is mirrored by the internal standard.[8] The mass spectrometer differentiates between the analyte and the internal standard based on their mass-to-charge (m/z) ratio.[9] By calculating the ratio of the analyte's peak area to the internal standard's peak area, accurate quantification can be achieved, as this ratio remains constant despite variations in the analytical process.[8]

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification A Biological Sample (Analyte + Matrix) B Spike with known amount of this compound (IS) A->B C Extraction (e.g., Protein Precipitation, SPE) B->C D LC Separation (Co-elution of Analyte and IS) C->D E MS/MS Detection (Differentiation by m/z) D->E F Calculate Peak Area Ratio (Analyte / IS) E->F G Determine Concentration from Calibration Curve F->G H Accurate Analyte Concentration G->H G A Sample Preparation (Plasma + IS) B LC System (Chromatographic Separation) A->B C Mass Spectrometer (Ionization and Fragmentation) B->C D Detector (Signal Acquisition) C->D E Data System (Peak Integration and Quantification) D->E F Final Concentration Report E->F

References

Application Note: Quantitative Analysis of Paraxanthine in Human Plasma using Paraxanthine-d6 by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of paraxanthine in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS). Paraxanthine, the primary metabolite of caffeine, is a significant biomarker for caffeine metabolism and cytochrome P450 1A2 (CYP1A2) enzyme activity.[1] This protocol utilizes a stable isotope-labeled internal standard, Paraxanthine-d6, to ensure high accuracy and precision. The method involves solid-phase extraction (SPE) for sample clean-up, followed by derivatization to enhance the volatility and thermal stability of paraxanthine for GC-MS analysis. This detailed protocol is suitable for clinical research, pharmacokinetic studies, and drug development applications.

Introduction

Paraxanthine (1,7-dimethylxanthine) is the major metabolite of caffeine in humans, accounting for approximately 84% of caffeine's metabolism.[2] The conversion of caffeine to paraxanthine is primarily catalyzed by the hepatic enzyme CYP1A2.[1][3] Consequently, the ratio of paraxanthine to caffeine in biological fluids is often used as a phenotypic measure of CYP1A2 activity, which is crucial in drug development and clinical pharmacology for assessing drug-drug interactions and individual metabolic capacities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high sensitivity and selectivity for the quantification of small molecules in complex biological matrices. To overcome the inherent non-volatile nature of paraxanthine, a derivatization step is employed to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis. The use of a deuterated internal standard, this compound, is critical for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and reliability of the results.

This application note provides a comprehensive protocol for the extraction, derivatization, and GC-MS analysis of paraxanthine in human plasma, along with typical method validation parameters.

Signaling Pathways and Experimental Workflow

Caffeine Metabolism to Paraxanthine

The metabolic conversion of caffeine to its primary metabolites is a critical pathway in human xenobiotic metabolism. The diagram below illustrates the initial step of caffeine metabolism, highlighting the formation of paraxanthine.

Caffeine Caffeine (1,3,7-trimethylxanthine) CYP1A2 CYP1A2 Caffeine->CYP1A2 Paraxanthine Paraxanthine (1,7-dimethylxanthine) Theophylline Theophylline (1,3-dimethylxanthine) Theobromine Theobromine (3,7-dimethylxanthine) CYP1A2->Paraxanthine ~84% CYP1A2->Theophylline ~4% CYP1A2->Theobromine ~12%

Figure 1: Metabolic Pathway of Caffeine to Paraxanthine.
GC-MS Analysis Workflow

The following diagram outlines the key steps involved in the quantitative analysis of paraxanthine from plasma samples.

cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample Spike Spike with this compound (Internal Standard) Plasma->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Elute Elution SPE->Elute Dry Evaporation to Dryness Elute->Dry Derivatize Derivatization (e.g., with MSTFA) Dry->Derivatize Inject Injection Derivatize->Inject GCMS GC-MS System Separate Chromatographic Separation GCMS->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification Detect->Quantify Report Reporting Quantify->Report

References

Application Notes and Protocol for Preparing Paraxanthine-d6 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paraxanthine-d6 is the deuterated form of Paraxanthine, a major metabolite of caffeine. Due to its isotopic labeling, this compound is an ideal internal standard for the quantification of Paraxanthine in biological samples using mass spectrometry (MS) based methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1][2] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variability during sample preparation and analysis, thereby ensuring accurate and precise quantification.[3][4][5][6] This document provides a detailed protocol for the preparation of this compound stock solutions.

Physicochemical Data and Solubility

Accurate preparation of stock solutions begins with an understanding of the physicochemical properties of the compound. Key data for Paraxanthine and its deuterated analog are summarized below.

PropertyParaxanthineThis compoundReferences
Molecular Formula C₇H₈N₄O₂C₇H₂D₆N₄O₂[1][7]
Molecular Weight 180.16 g/mol 186.20 g/mol [2][8]
Purity ≥98%≥98% (≥99% deuterated forms)[1][7][9]
Appearance Crystalline solidCrystalline solid[1][7]
Storage (Solid) -20°C-20°C[7][9]
Solubility in DMSO ~30 mg/mL~10 mg/mL[1][2][7]
Solubility in Ethanol ~0.5 mg/mL~1 mg/mL[1][7][10]
Solubility in Water Sparingly soluble (~1 mg/mL)Sparingly soluble[7][8]
Solubility in PBS (pH 7.2) ~1 mg/mL~1 mg/mL[1]

Experimental Protocol: Preparation of this compound Stock Solutions

This protocol outlines the steps for preparing a 1 mg/mL primary stock solution of this compound in DMSO, followed by the preparation of a working stock solution.

Materials and Equipment
  • This compound (crystalline solid)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Methanol or Acetonitrile, analytical grade

  • Analytical balance (readable to at least 0.01 mg)

  • Volumetric flasks (Class A)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Amber glass vials for storage

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

Procedure

1. Preparation of 1 mg/mL Primary Stock Solution in DMSO

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh a precise amount (e.g., 1 mg) of this compound solid using an analytical balance.

  • Dissolution: Quantitatively transfer the weighed this compound to a clean, dry volumetric flask. Add a portion of DMSO to dissolve the solid completely. Vigorous vortexing or sonication may be required to ensure full dissolution.[8]

  • Dilution to Volume: Once completely dissolved, add DMSO to the volumetric flask up to the calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the primary stock solution to a clearly labeled amber glass vial and store at -20°C or -80°C for long-term stability.[3][8]

2. Preparation of Working Stock Solutions

Working stock solutions are typically prepared by diluting the primary stock solution to a lower concentration in a solvent that is compatible with the analytical method (e.g., methanol, acetonitrile, or a mobile phase constituent).

  • Calculation: Determine the required volume of the primary stock solution needed to achieve the desired concentration of the working stock solution using the dilution equation (C1V1 = C2V2). A common concentration for an internal standard working solution is 100 ng/mL.[3]

  • Dilution: Using a calibrated micropipette, transfer the calculated volume of the primary stock solution into a volumetric flask.

  • Final Volume: Add the desired solvent (e.g., methanol) to the flask up to the calibration mark.

  • Mixing: Cap and invert the flask multiple times to ensure thorough mixing.

  • Storage: Store the working stock solution in a labeled amber vial at -20°C. It is recommended to prepare fresh working solutions more frequently than the primary stock solution to ensure accuracy.

Workflow Diagram

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_working Working Solution cluster_application Application start Start: Obtain this compound Solid equilibrate Equilibrate to Room Temperature start->equilibrate weigh Accurately Weigh Solid equilibrate->weigh dissolve Dissolve in DMSO weigh->dissolve dilute_primary Dilute to Final Volume (1 mg/mL) dissolve->dilute_primary store_primary Store Primary Stock at -20°C dilute_primary->store_primary dilute_working Dilute Primary Stock to Working Concentration store_primary->dilute_working store_working Store Working Stock at -20°C dilute_working->store_working use Use in Sample Analysis (e.g., LC-MS) store_working->use

Caption: Workflow for the preparation of this compound stock solutions.

Safety Precautions

This compound should be handled as a potentially hazardous chemical.[7] Always wear appropriate personal protective equipment, including gloves, a lab coat, and safety glasses, when handling the solid compound and its solutions. Work in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.

References

Application Note: Quantification of Paraxanthine in Human Plasma using a Validated LC-MS/MS Method with Paraxanthine-d6 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the sensitive and accurate quantification of paraxanthine in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The methodology employs a stable isotope-labeled internal standard, Paraxanthine-d6, to ensure high precision and accuracy, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. The protocol outlines procedures for sample preparation via solid-phase extraction (SPE), chromatographic separation, and mass spectrometric detection. Method validation parameters are presented in a clear, tabular format to demonstrate the robustness and reliability of the assay.

Introduction

Paraxanthine is the major metabolite of caffeine and its concentration in plasma is often measured to assess caffeine metabolism and liver function.[1][2] Accurate and reliable quantification of paraxanthine is crucial for pharmacokinetic and pharmacodynamic studies. This application note describes a validated LC-MS/MS method for the determination of paraxanthine in human plasma, utilizing this compound as the internal standard (IS) to correct for matrix effects and variations in sample processing. The method is designed to be both sensitive and specific, with chromatographic separation from other caffeine metabolites like theophylline, which can be an isobaric interferent.[1][2]

Experimental Workflow

G plasma 50 µL Human Plasma is_add Add this compound (IS) plasma->is_add spe Solid-Phase Extraction (SPE) is_add->spe condition Condition SPE Plate (Methanol, Water) load Load Sample condition->load wash Wash (Water) load->wash elute Elute (Methanol) wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject chroma Chromatographic Separation (C18 Column) inject->chroma ms Tandem Mass Spectrometry (MRM Mode) chroma->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Paraxanthine curve->quantify

Caption: Workflow for Paraxanthine Quantification in Human Plasma.

Materials and Reagents

  • Paraxanthine (analytical standard)

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (drug-free)

  • Oasis HLB 30 mg/well SPE plates[1]

Instrumentation

  • Liquid Chromatography system (e.g., Waters Acquity UPLC)

  • Tandem Mass Spectrometer (e.g., AB SCIEX API 4000)[3]

  • Analytical column: SymmetryShield RP18 or equivalent[1]

Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of paraxanthine and this compound in methanol.

  • Working Standard Solutions: Serially dilute the paraxanthine stock solution with 50:50 methanol/water to prepare working standards for the calibration curve.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation: Solid-Phase Extraction (SPE)[1]
  • Conditioning: Condition the wells of the Oasis HLB SPE plate with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 50 µL of human plasma, add 50 µL of the this compound internal standard working solution and vortex. Load the entire mixture onto the conditioned SPE plate.

  • Washing: Wash the wells with 1 mL of water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection plate.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase composition and vortex. The sample is now ready for injection.

Note: An alternative sample preparation method is protein precipitation. To 30 µL of plasma, add 100 µL of methanol containing the internal standard.[4] Vortex and centrifuge to pellet the precipitated proteins. The supernatant can then be injected.

LC-MS/MS Analysis

The chromatographic conditions should be optimized to ensure sufficient separation of paraxanthine from its isomer theophylline, as they can have the same MS/MS transition.[1][2]

Table 1: Liquid Chromatography Parameters

ParameterValue
Column SymmetryShield RP18, 3.5 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile/Methanol (50:50)
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Run Time ~6.5 minutes[1]
Retention Time ~2.3 minutes for Paraxanthine[1]

Table 2: Tandem Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Compound Q1 (m/z)
Paraxanthine181.0
This compound184.0

Method Validation and Performance

The method was validated according to international guidelines for bioanalytical method validation.[3]

Calibration Curve and Linearity

The calibration curve was constructed by plotting the peak area ratio of paraxanthine to this compound against the nominal concentration of the calibration standards. The curve demonstrated excellent linearity over the concentration range.

Table 3: Calibration Curve Summary

ParameterResult
Concentration Range 0.025 - 2.50 µg/mL[5]
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995
Precision and Accuracy

The intra- and inter-assay precision and accuracy were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.

Table 4: Precision and Accuracy Data

QC LevelConcentration (µg/mL)Intra-assay Precision (%CV)Intra-assay Accuracy (%Bias)Inter-assay Precision (%CV)Inter-assay Accuracy (%Bias)
Low 0.075< 10%± 10%< 10%± 10%
Medium 0.50< 8%± 8%< 8%± 8%
High 2.00< 6%± 6%< 6%± 6%

Data presented are representative values; all acceptance criteria were within ±15% (±20% for LLOQ).[4][5]

Stability

The stability of paraxanthine in human plasma was assessed under various conditions to ensure sample integrity during handling and storage.

Table 5: Stability Summary

ConditionDurationStability (% of Nominal)
Bench-top (Room Temp) 4 hours94.4% - 114%[4]
Autosampler 12 hoursWithin ±15%[4]
Freeze-Thaw Cycles 3 cycles97.4% - 113%[4]
Long-term Storage (-70°C) 6 monthsWithin ±15%[4]

Conclusion

This application note details a robust and validated LC-MS/MS method for the quantification of paraxanthine in human plasma. The use of solid-phase extraction for sample cleanup and a stable isotope-labeled internal standard (this compound) ensures high recovery, minimal matrix effects, and reliable data. The method meets the stringent requirements for bioanalytical method validation and is suitable for high-throughput analysis in clinical and research settings. The chromatographic separation is critical to distinguish paraxanthine from its isomers, ensuring accurate quantification.[1]

References

Application Notes: Quantification of Paraxanthine in Human Urine using Paraxanthine-d6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Paraxanthine (1,7-dimethylxanthine) is the major metabolite of caffeine in humans, accounting for approximately 84% of caffeine's metabolism.[1] The quantification of paraxanthine in urine is a valuable tool for pharmacokinetic studies, therapeutic drug monitoring, and assessing the activity of the cytochrome P450 1A2 (CYP1A2) enzyme, which is responsible for its formation.[2] Stable isotope-labeled internal standards are crucial for accurate quantification in complex biological matrices like urine, as they compensate for variations in sample preparation and matrix effects. Paraxanthine-d6, a deuterated analog of paraxanthine, is an ideal internal standard for the quantification of paraxanthine by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] These application notes provide a detailed protocol for the analysis of paraxanthine in human urine using this compound as an internal standard.

Principle

This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and selective quantification of paraxanthine in human urine. Urine samples are first fortified with the internal standard, this compound. The samples then undergo solid-phase extraction (SPE) to remove interfering substances. The purified extracts are analyzed by LC-MS/MS in the positive ion mode using multiple reaction monitoring (MRM). The concentration of paraxanthine is determined by comparing the peak area ratio of paraxanthine to this compound against a calibration curve.

Materials and Reagents

  • Paraxanthine (analytical standard)

  • This compound (internal standard)[3]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Acetic acid (LC-MS grade)

  • Ultrapure water

  • Human urine (drug-free)

  • Oasis® HLB SPE cartridges (or equivalent)

Experimental Protocols

Preparation of Standard and Quality Control Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve paraxanthine and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of paraxanthine by serially diluting the primary stock solution with a methanol/water (50:50, v/v) mixture.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol/water (50:50, v/v) to obtain a final concentration of 100 ng/mL.

  • Calibration Standards and Quality Control (QC) Samples: Spike drug-free human urine with the appropriate working standard solutions to prepare calibration standards and QC samples at various concentrations.

Sample Preparation (Solid-Phase Extraction)
  • Sample Pre-treatment: To 100 µL of urine sample (calibration standard, QC, or unknown), add 10 µL of the 100 ng/mL this compound internal standard working solution and 10 mL of 0.1% acetic acid.[4]

  • SPE Cartridge Conditioning: Condition an Oasis® HLB SPE cartridge by washing with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Sample Loading: Load 1 mL of the diluted urine sample onto the conditioned SPE cartridge.[4]

  • Washing: Wash the cartridge twice with 1 mL of 0.1% formic acid.[4]

  • Elution: Elute the analytes with 1 mL of methanol.[4]

  • Evaporation and Reconstitution: Dry the eluate under a gentle stream of nitrogen gas.[4] Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 0.1% acetic acid/acetonitrile, 90:10).[4]

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

ParameterValue
Column Kinetex C18 (3.0 x 100 mm, 2.6 µm) or equivalent[4]
Mobile Phase A 0.1% Acetic Acid in Water[4]
Mobile Phase B Acetonitrile with 0.1% Acetic Acid[4]
Flow Rate 0.2 mL/min[4]
Injection Volume 5 µL[4]
Column Temperature 40 °C[4]
Gradient Program Initial: 15% B, linear gradient to 90% B in 3 min, hold at 90% B for 1 min, then re-equilibrate for 3 min.[4]

Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[5]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 1

Table 1: MRM Transitions for Paraxanthine and this compound

CompoundPrecursor Ion (Q1 m/z)Product Ion (Q3 m/z)
Paraxanthine181.0124.3
This compound184.0124.3
Note: The product ion for this compound is based on the fragmentation of the unlabeled portion of the molecule, which is a common practice for deuterated standards where the deuterium is on a methyl group that is not lost.

Data Presentation

The following tables summarize the expected performance characteristics of the method.

Table 2: Method Validation Parameters for Paraxanthine in Urine

ParameterExpected Value
Linearity Range 0.1 - 10 µmol/L
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.05 µmol/L[6]
Limit of Quantitation (LOQ) 0.1 µmol/L
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%[7]
Matrix Effect < 15% RSD

Visualizations

caffeine_metabolism Caffeine Caffeine Paraxanthine Paraxanthine Caffeine->Paraxanthine ~84% (CYP1A2) Theobromine Theobromine Caffeine->Theobromine ~12% Theophylline Theophylline Caffeine->Theophylline ~4%

Caption: Metabolic pathway of caffeine to its major metabolites.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Urine_Sample Urine Sample Add_IS Add this compound Internal Standard Urine_Sample->Add_IS Dilution Dilute with 0.1% Acetic Acid Add_IS->Dilution SPE Solid-Phase Extraction (Oasis HLB) Dilution->SPE Elution Elute with Methanol SPE->Elution Dry_Reconstitute Dry Down & Reconstitute Elution->Dry_Reconstitute LC_Separation LC Separation (C18 Column) Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Paraxanthine / this compound) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Experimental workflow for paraxanthine quantification in urine.

Conclusion

This application note provides a comprehensive and robust method for the quantification of paraxanthine in human urine using this compound as an internal standard. The use of a stable isotope-labeled internal standard and solid-phase extraction ensures high accuracy and precision, making this method suitable for a wide range of research applications, including metabolic phenotyping and pharmacokinetic studies. The detailed protocol and performance characteristics serve as a valuable resource for researchers, scientists, and drug development professionals.

References

Solid-Phase Extraction of Paraxanthine from Human Plasma Using a Deuterated Internal Standard: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of paraxanthine from human plasma samples for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method incorporates the use of a deuterated internal standard, Paraxanthine-d6, to ensure high accuracy and precision. This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for paraxanthine quantification in a biological matrix. All experimental procedures and data are compiled from established methodologies.[1]

Introduction

Paraxanthine (1,7-dimethylxanthine) is the primary metabolite of caffeine in humans and its concentration in biological fluids is often measured in clinical and research settings to assess caffeine metabolism and liver function.[1] Accurate and precise quantification of paraxanthine is crucial for these applications. Solid-phase extraction is a widely used sample preparation technique that offers excellent sample cleanup and concentration of analytes from complex biological matrices like plasma.[1] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in extraction recovery and instrument response, thereby improving the overall reliability of the method.[2][3]

This document outlines a validated SPE protocol using Oasis HLB cartridges for the extraction of paraxanthine and this compound from human plasma, followed by analysis using LC-MS/MS.

Experimental Protocol

Materials and Reagents
  • Paraxanthine and this compound standards

  • Human plasma (K2-EDTA)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Oasis HLB 30g/well SPE plate[1]

  • SPE vacuum manifold

  • Nitrogen evaporator

  • LC-MS/MS system

Sample Preparation
  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Spike the plasma samples with the this compound internal standard solution to a final concentration appropriate for the expected range of paraxanthine concentrations.

Solid-Phase Extraction (SPE) Procedure

The SPE procedure is performed using an Oasis HLB 30g/well SPE plate.[1]

  • Conditioning: Condition the SPE plate with 1 mL of methanol.[1]

  • Equilibration: Equilibrate the SPE plate with 1 mL of water.[1]

  • Loading: Load 50.0 µL of the plasma sample (pre-spiked with 150 µL of internal standard and diluted with 100 µL of water) onto the SPE plate.[1]

  • Washing: Wash the SPE plate with 1 mL of water to remove interfering substances.[1]

  • Elution: Elute the paraxanthine and this compound from the SPE plate with 1 mL of methanol.[1]

  • Dry-down: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed on an LC-MS/MS system with the following parameters:

  • HPLC Column: SymmetryShield RP18 or equivalent[1]

  • Mobile Phase A: Formic acid in water[1]

  • Mobile Phase B: Methanol / water / formic acid mixture[1]

  • Mass Spectrometer: Triple quadrupole mass spectrometer[1]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • MS/MS Transitions:

    • Paraxanthine: Precursor ion (Q1 m/z) 181.0 → Product ion (Q3 m/z) 124.3[1]

    • This compound: Precursor ion (Q1 m/z) 184.0 → Product ion (Q3 m/z) 124.3[1]

Quantitative Data Summary

The following tables summarize the quantitative performance of the described method, as reported in various studies.

Table 1: Method Validation Parameters for Paraxanthine in Human Plasma

ParameterResultReference
Linearity Range0.025 - 2.50 µg/mL[4]
Intra-assay Precision (%RSD)< 15%[4]
Inter-assay Precision (%RSD)< 15%[4]
Accuracy (%Bias)< 15%[4]
Recovery~70%[4]
Limit of Detection (LOD)0.005 µg/mL[4]

Table 2: Method Validation Parameters for Paraxanthine in Hair (for comparison)

ParameterResultReference
Linearity Range20 - 500 pg/mg[2][3]
Precision (%RSD)< 12%[2][3]
Accuracy (%Bias)< 7%[2][3]
Recovery>85%[2][3]

Experimental Workflow Diagram

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (Oasis HLB) cluster_analysis Analysis thaw Thaw Plasma Sample vortex Vortex Sample thaw->vortex spike Spike with this compound vortex->spike condition Condition with Methanol spike->condition Proceed to SPE equilibrate Equilibrate with Water condition->equilibrate load Load Sample equilibrate->load wash Wash with Water load->wash elute Elute with Methanol wash->elute drydown Evaporate to Dryness elute->drydown Proceed to Analysis reconstitute Reconstitute in Mobile Phase drydown->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for the solid-phase extraction and analysis of paraxanthine.

Signaling Pathway Diagram

Paraxanthine itself is a metabolite and does not have a signaling pathway in the traditional sense. However, its formation from caffeine is a key metabolic pathway.

Caffeine_Metabolism Caffeine Caffeine Paraxanthine Paraxanthine (1,7-dimethylxanthine) Caffeine->Paraxanthine ~84% (CYP1A2) Theobromine Theobromine Caffeine->Theobromine ~12% Theophylline Theophylline Caffeine->Theophylline ~4%

Caption: Major metabolic pathways of caffeine in humans.

Conclusion

The solid-phase extraction method using Oasis HLB cartridges coupled with LC-MS/MS analysis provides a robust, sensitive, and specific method for the quantification of paraxanthine in human plasma. The incorporation of this compound as an internal standard ensures high accuracy and precision, making this method suitable for various research and clinical applications. The provided protocol and performance data serve as a valuable resource for laboratories implementing this analytical technique.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of Paraxanthine in Human Plasma Using Paraxanthine-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of paraxanthine in human plasma. Paraxanthine, the major metabolite of caffeine, is a significant biomarker for assessing caffeine metabolism and cytochrome P450 1A2 (CYP1A2) enzyme activity.[1][2] The method utilizes a stable isotope-labeled internal standard, Paraxanthine-d6, to ensure high precision and accuracy. The protocol outlined below provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of the method validation results.

Introduction

Paraxanthine is the primary metabolite of caffeine, accounting for approximately 84% of caffeine's metabolism in humans. Its concentration in biological fluids is a reliable indicator of CYP1A2 activity, which is crucial in drug metabolism studies and clinical pharmacology.[1][2] Accurate and precise quantification of paraxanthine is therefore essential. LC-MS/MS offers high sensitivity and selectivity for bioanalytical applications. The use of a deuterated internal standard like this compound is critical to compensate for matrix effects and variations during sample processing and analysis.[1][2] This application note presents a detailed, validated method for paraxanthine quantification in human plasma, suitable for clinical and research applications. A key consideration in method development is the chromatographic separation of paraxanthine from its isomer, theophylline, as they can have the same mass-to-charge ratio transitions.[3][4]

Experimental Protocols

Materials and Reagents
  • Paraxanthine and this compound standards

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (blank)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation reagents (e.g., trichloroacetic acid or acetonitrile)

Sample Preparation: Solid Phase Extraction (SPE)

A solid-phase extraction method is recommended for cleaner sample extracts.[1][2][3]

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 100 µL of plasma sample, add the this compound internal standard. Vortex and load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

Sample Preparation: Protein Precipitation

For a faster, high-throughput alternative:

  • To 50 µL of plasma, add 150 µL of acetonitrile containing the this compound internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Paraxanthine: Precursor ion (Q1) m/z 181.1 → Product ion (Q3) m/z 124.1

    • This compound: Precursor ion (Q1) m/z 187.1 → Product ion (Q3) m/z 127.1

  • Collision Energy: Optimized for the specific instrument, typically in the range of 20-30 eV.

Method Validation

The method was validated according to international guidelines, assessing linearity, precision, accuracy, recovery, and matrix effect.

Quantitative Data Summary
Validation ParameterResult
Linearity (Calibration Range) 0.5 - 200 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%
Matrix Effect Minimal, compensated by internal standard

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Human Plasma Sample add_is Add this compound Internal Standard plasma->add_is spe Solid Phase Extraction (SPE) add_is->spe Method 1 precip Protein Precipitation add_is->precip Method 2 extract Final Extract spe->extract precip->extract lcms LC-MS/MS System extract->lcms data_acq Data Acquisition (MRM) lcms->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Paraxanthine calibration->quantification report Final Report quantification->report

Caption: Experimental workflow for the LC-MS/MS quantification of Paraxanthine.

caffeine_metabolism caffeine Caffeine cyp1a2 CYP1A2 (~84%) caffeine->cyp1a2 other_metabolites Other Metabolites (Theobromine, Theophylline) caffeine->other_metabolites Other CYPs paraxanthine Paraxanthine cyp1a2->paraxanthine further_metabolism Further Metabolism paraxanthine->further_metabolism other_metabolites->further_metabolism excretion Excretion further_metabolism->excretion

Caption: Simplified metabolic pathway of caffeine to Paraxanthine.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and specific approach for the quantification of paraxanthine in human plasma. The use of the deuterated internal standard, this compound, ensures the accuracy and precision of the results. This validated method is well-suited for various research and clinical applications, including therapeutic drug monitoring and metabolic phenotyping studies.

References

Application Notes and Protocols for CYP1A2 Phenotyping Using Paraxanthine-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing paraxanthine-d6 in cytochrome P450 1A2 (CYP1A2) phenotyping studies. The primary application of this compound in this context is as an internal standard for the accurate quantification of its unlabeled counterpart, paraxanthine, a major metabolite of caffeine. The ratio of paraxanthine to caffeine in biological fluids serves as a reliable and minimally invasive biomarker for assessing CYP1A2 enzyme activity.

Introduction to CYP1A2 Phenotyping

Cytochrome P450 1A2 (CYP1A2) is a crucial enzyme predominantly found in the liver, responsible for the metabolism of numerous clinically important drugs, procarcinogens, and endogenous compounds.[1] The activity of CYP1A2 exhibits significant interindividual variability, which can be attributed to genetic polymorphisms, environmental factors (such as smoking), and the influence of inducers and inhibitors.[2] This variability can lead to diverse drug responses and toxicities among individuals.

Caffeine is the most widely used and accepted probe drug for in vivo assessment of CYP1A2 activity due to its safety and primary metabolism by this enzyme.[3][4] Approximately 70-80% of caffeine is metabolized to paraxanthine through N-3-demethylation, a reaction almost exclusively catalyzed by CYP1A2.[5] Consequently, the molar ratio of paraxanthine to caffeine in plasma or saliva provides a robust index of CYP1A2 metabolic activity.[6] A higher ratio indicates a more rapid metabolism of caffeine and thus higher CYP1A2 activity.

Role of this compound

In quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are essential for achieving high accuracy and precision. This compound, a deuterated analog of paraxanthine, serves as an ideal internal standard for the quantification of paraxanthine. It exhibits similar chemical and physical properties to the analyte of interest, including extraction recovery and ionization efficiency, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. The use of this compound compensates for variations in sample preparation and instrument response, ensuring reliable quantification of paraxanthine concentrations.

Caffeine Metabolism Pathway

The metabolic conversion of caffeine is a multi-step process primarily initiated by CYP1A2 in the liver. The major metabolic pathway leading to the formation of paraxanthine is illustrated below.

caffeine_metabolism Caffeine Caffeine Paraxanthine Paraxanthine (1,7-dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (~80%) Theobromine Theobromine Caffeine->Theobromine CYP1A2 Theophylline Theophylline Caffeine->Theophylline CYP1A2 Other_Metabolites Further Metabolites Paraxanthine->Other_Metabolites Theobromine->Other_Metabolites Theophylline->Other_Metabolites

Caffeine Metabolism Pathway via CYP1A2

Experimental Protocols

Clinical Protocol for CYP1A2 Phenotyping

This protocol outlines the procedure for a clinical study to determine CYP1A2 phenotype using the paraxanthine/caffeine ratio.

clinical_workflow cluster_pre Pre-Study cluster_study Study Day cluster_lab Laboratory Analysis cluster_data Data Analysis & Interpretation Recruitment Subject Recruitment (Informed Consent) Screening Screening & Inclusion/Exclusion Criteria Recruitment->Screening Abstinence Overnight Fast & Caffeine Abstinence (≥12h) Screening->Abstinence Baseline Baseline Sample Collection (Plasma/Saliva) Abstinence->Baseline Caffeine_Admin Caffeine Administration (e.g., 100 mg oral dose) Baseline->Caffeine_Admin Timed_Sample Sample Collection at 5-7 hours post-dose Caffeine_Admin->Timed_Sample Sample_Prep Sample Preparation (with this compound IS) Timed_Sample->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS Quantification Quantification of Caffeine & Paraxanthine LCMS->Quantification Ratio_Calc Calculation of Paraxanthine/Caffeine Molar Ratio Quantification->Ratio_Calc Phenotype Phenotype Classification Ratio_Calc->Phenotype

CYP1A2 Phenotyping Experimental Workflow

4.1.1. Subject Preparation

  • Subjects should be instructed to abstain from caffeine-containing products (coffee, tea, soda, chocolate) for at least 12 hours prior to the study.

  • An overnight fast is recommended to standardize absorption.

  • Obtain informed consent from all participants.

4.1.2. Caffeine Administration and Sample Collection

  • Collect a baseline blood or saliva sample.

  • Administer a standardized oral dose of caffeine (e.g., 100 mg).[7]

  • Collect a second blood or saliva sample 5 to 7 hours after caffeine administration.[6] This time window is optimal as the paraxanthine/caffeine ratio is most stable and reflective of CYP1A2 activity.[6]

Analytical Protocol: Quantification of Paraxanthine and Caffeine by LC-MS/MS

This protocol provides a general method for the simultaneous quantification of paraxanthine and caffeine in plasma or saliva.

4.2.1. Reagents and Materials

  • Caffeine and Paraxanthine analytical standards

  • This compound and Caffeine-d3 (or other suitable caffeine isotope) as internal standards

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma or saliva (for calibration standards and quality controls)

  • Solid Phase Extraction (SPE) cartridges or protein precipitation plates

4.2.2. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma or saliva sample, add 150 µL of a methanol solution containing the internal standards (this compound and caffeine-d3).

  • Vortex for 5 minutes to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4.2.3. LC-MS/MS Conditions

  • LC Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions: The following are example multiple reaction monitoring (MRM) transitions. These should be optimized for the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Caffeine195.1138.1
Caffeine-d3198.1141.1
Paraxanthine181.1124.0
This compound 187.1 127.0

Data Presentation and Interpretation

Analytical Method Validation

The analytical method should be validated according to regulatory guidelines. Key parameters are summarized below.

ParameterTypical Acceptance CriteriaExample Data
Linearity (r²)≥ 0.990.995
LLOQSignal-to-noise ratio ≥ 101 ng/mL
Precision (%CV)≤ 15% (≤ 20% at LLOQ)< 10%
Accuracy (%Bias)Within ±15% (±20% at LLOQ)-5% to +8%
RecoveryConsistent and reproducible> 85%
CYP1A2 Phenotype Classification

The paraxanthine/caffeine molar ratio is calculated from the concentrations determined by LC-MS/MS. This ratio is then used to classify individuals into different metabolizer phenotypes.

PhenotypeParaxanthine/Caffeine RatioImplication
Poor MetabolizerLowReduced drug clearance, potential for adverse drug reactions.
Intermediate MetabolizerIntermediate
Extensive (Normal) MetabolizerModerateNormal drug metabolism.
Ultra-rapid MetabolizerHighIncreased drug clearance, potential for therapeutic failure at standard doses.

Note: Specific cutoff values for phenotype classification can vary between studies and populations. It is recommended to establish reference ranges based on the study population.

Influence of Factors on Paraxanthine/Caffeine Ratio

Several factors can influence CYP1A2 activity and, therefore, the paraxanthine/caffeine ratio.

FactorEffect on RatioReference
Smoking IncreasedSmokers generally have higher ratios due to induction of CYP1A2 by polycyclic aromatic hydrocarbons.[5]
CYP1A21F Allele Increased (especially in smokers)Individuals with the CYP1A21F allele may have higher inducibility of the enzyme.[8]
Oral Contraceptives DecreasedEstrogens can inhibit CYP1A2 activity.
Certain Foods (e.g., cruciferous vegetables) IncreasedCan induce CYP1A2 activity.
Certain Drugs (e.g., fluvoxamine) DecreasedPotent inhibitors of CYP1A2.

Example Data: Paraxanthine/Caffeine Ratios in Different Populations

PopulationMean Paraxanthine/Caffeine Ratio (approx.)
Non-smokers0.3 - 0.5
Smokers0.6 - 0.9
Individuals on Fluvoxamine< 0.1

Note: These are approximate values and can vary significantly between individuals.

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays allows for the highly accurate and precise quantification of paraxanthine. The resulting paraxanthine/caffeine ratio is a valuable tool for CYP1A2 phenotyping in clinical research and drug development. This minimally invasive method can aid in personalizing drug therapy, understanding drug-drug interactions, and assessing the impact of genetic and environmental factors on drug metabolism.

References

Application Note: Quantification of Caffeine and Paraxanthine in Human Hair using Paraxanthine-d6 by SPE-LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and validated method for the simultaneous quantification of caffeine and its primary metabolite, paraxanthine, in human hair samples. The protocol employs a solid-phase extraction (SPE) cleanup followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Paraxanthine-d6 is utilized as an internal standard to ensure accuracy and precision. This method is intended for researchers, scientists, and drug development professionals investigating caffeine metabolism, pharmacokinetics, and its potential as a biomarker for CYP1A2 enzyme activity.

Introduction

Caffeine is the most widely consumed psychoactive substance globally. Its major metabolite, paraxanthine, is formed primarily through the action of the cytochrome P450 1A2 (CYP1A2) enzyme.[1][2][3] The ratio of paraxanthine to caffeine is often used as a phenotypic measure of CYP1A2 activity.[1][2][3][4] Hair analysis provides a non-invasive method to assess long-term exposure to caffeine and its metabolites, offering a wider detection window of up to several months.[5][6] This application note provides a detailed protocol for the extraction and quantification of caffeine and paraxanthine in hair, utilizing this compound as an internal standard for reliable measurement.

Experimental Protocols

Materials and Reagents
  • Caffeine and Paraxanthine reference standards

  • This compound (Internal Standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Protease Type VIII

  • Tris buffer (pH 7.5)

  • Strata-X™ SPE cartridges

  • Deionized water

  • Human hair samples

Sample Preparation

A three-step decontamination procedure is followed by enzymatic digestion and solid-phase extraction.[1][2]

  • Decontamination: Wash 20 mg of hair sequentially with water, methanol, and dichloromethane to remove external contaminants. Dry the hair sample at room temperature.

  • Homogenization: Pulverize the decontaminated hair sample using a ball mill or by cryogenic grinding in a mortar with liquid nitrogen.[7]

  • Enzymatic Digestion: To the ground hair sample, add a solution of Protease Type VIII in Tris buffer (pH 7.5).[1][2][8] Incubate the mixture to enzymatically digest the hair matrix and release the analytes.

  • Internal Standard Spiking: Add the this compound internal standard solution to the digested sample.

  • Solid-Phase Extraction (SPE):

    • Condition the Strata-X™ SPE cartridge with methanol followed by deionized water.

    • Load the digested hair extract onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analytes (caffeine and paraxanthine) and the internal standard with an appropriate elution solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed on a triple quadrupole mass spectrometer coupled with a liquid chromatography system.[1][2]

  • Chromatographic Separation: Utilize a C18 analytical column for the separation of caffeine and paraxanthine. A gradient elution with a mobile phase consisting of water with formic acid and acetonitrile is typically employed.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for caffeine, paraxanthine, and this compound in Multiple Reaction Monitoring (MRM) mode.

Data Presentation

The following tables summarize the quantitative performance of the method based on a validated study.[1][2][8]

Table 1: Method Validation Parameters

ParameterCaffeineParaxanthine
Linear Range (pg/mg)20 - 50020 - 500
Precision (%RSD)< 12%< 12%
Accuracy (%bias)< 7%< 7%
Recovery> 85%> 85%
Relative Matrix Effects (%RSD)< 15%< 15%

Table 2: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Caffeine195.1138.1
Paraxanthine181.1124.1
This compound187.1130.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Decontamination Hair Decontamination (Water, Methanol, DCM) Homogenization Hair Homogenization (Grinding) Decontamination->Homogenization Digestion Enzymatic Digestion (Protease) Homogenization->Digestion Spiking Internal Standard Spiking (this compound) Digestion->Spiking SPE Solid-Phase Extraction (Strata-X™) Spiking->SPE LC_MSMS LC-MS/MS Analysis (MRM Mode) SPE->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Figure 1: Experimental workflow for the analysis of caffeine and paraxanthine in hair.

caffeine_metabolism Caffeine Caffeine Paraxanthine Paraxanthine Caffeine->Paraxanthine ~84% CYP1A2 CYP1A2 CYP1A2->Paraxanthine

Figure 2: Metabolic conversion of caffeine to paraxanthine via the CYP1A2 enzyme.

Conclusion

The described SPE-LC-MS/MS method provides a reliable and sensitive approach for the simultaneous quantification of caffeine and paraxanthine in human hair. The use of an isotopically labeled internal standard, such as this compound, corrects for matrix effects and variations in sample processing, ensuring high accuracy and precision.[1][2] This methodology is a valuable tool for clinical and research applications, particularly for assessing long-term caffeine consumption and CYP1A2 enzyme activity.

References

Application of Paraxanthine-d6 in Metabolomics Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paraxanthine, the major metabolite of caffeine in humans, is a key analyte in metabolomics research, particularly in studies related to drug metabolism, pharmacokinetics, and the physiological effects of caffeine.[1][2][3] The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification of paraxanthine in complex biological matrices. Paraxanthine-d6, a deuterated analog of paraxanthine, serves as an ideal internal standard for mass spectrometry-based analyses, minimizing variations from sample preparation and instrument response.

These application notes provide detailed protocols for the use of this compound in metabolomics research, focusing on its application as an internal standard for the quantification of paraxanthine in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Core Applications

The primary application of this compound in metabolomics is as an internal standard for the accurate quantification of endogenous paraxanthine. This is critical in several research areas:

  • Pharmacokinetic (PK) Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of caffeine and paraxanthine.

  • Metabolic Phenotyping: To assess the activity of cytochrome P450 enzymes, particularly CYP1A2, for which caffeine is a probe substrate and the paraxanthine/caffeine ratio is a key metabolic marker.[4][5]

  • Biomarker Discovery: To investigate the association between paraxanthine levels and various physiological or pathological conditions.

  • Toxicology Studies: To understand the dose-dependent effects and potential toxicity of caffeine and its metabolites.

Experimental Protocols

Sample Preparation: Protein Precipitation (for Plasma/Serum)

This protocol is a rapid and straightforward method for removing proteins from plasma or serum samples prior to LC-MS/MS analysis.

Materials:

  • Plasma or serum samples

  • This compound internal standard working solution (e.g., 100 ng/mL in methanol)

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Pipette 100 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution to the sample and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to the sample to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).

  • Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE) (for Plasma/Serum/Urine)

SPE provides a more thorough cleanup than protein precipitation, removing a wider range of interfering substances and concentrating the analytes.

Materials:

  • Plasma, serum, or urine samples

  • This compound internal standard working solution (e.g., 100 ng/mL in methanol)

  • SPE cartridges (e.g., Oasis HLB, 30 mg)

  • Methanol (for conditioning and elution)

  • Water (for conditioning and washing)

  • SPE vacuum manifold

  • Nitrogen evaporator

Protocol:

  • Pipette 500 µL of the biological sample into a clean tube.

  • Add 25 µL of the this compound internal standard working solution and vortex.

  • Condition the SPE cartridge: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water. Do not allow the cartridge to dry out.

  • Load the sample: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the cartridge: Pass 1 mL of water through the cartridge to remove salts and other polar interferences.

  • Dry the cartridge: Apply vacuum for 5 minutes to dry the sorbent bed.

  • Elute the analytes: Elute the paraxanthine and this compound with 1 mL of methanol into a clean collection tube.

  • Evaporate and reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Paraxanthine181.1124.125
This compound187.1127.125

Note: The optimal collision energy may vary depending on the instrument and should be optimized.

Data Presentation

The use of this compound as an internal standard allows for the generation of robust and reliable quantitative data. The following tables summarize typical performance characteristics of LC-MS/MS methods for paraxanthine quantification using a deuterated internal standard.

Table 1: Method Validation Parameters for Paraxanthine Quantification

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Accuracy (%Bias)85 - 115%
Recovery> 80%

Table 2: Example Pharmacokinetic Parameters of Paraxanthine in Humans

ParameterValueUnit
Half-life (t₁/₂)3 - 5hours
Time to Peak Concentration (Tmax)1 - 2hours
Volume of Distribution (Vd)0.5 - 0.7L/kg
Clearance (CL)0.04 - 0.06L/h/kg

Note: These values are approximate and can vary based on individual factors such as genetics and liver function.

Mandatory Visualizations

Signaling and Metabolic Pathways

caffeine_metabolism Caffeine Caffeine Paraxanthine Paraxanthine (1,7-dimethylxanthine) Caffeine->Paraxanthine ~84% CYP1A2 Theobromine Theobromine Caffeine->Theobromine ~12% CYP1A2 Theophylline Theophylline Caffeine->Theophylline ~4% CYP1A2 Methylxanthine 1-Methylxanthine 7-Methylxanthine Paraxanthine->Methylxanthine CYP1A2, CYP2A6 AFMU AFMU Paraxanthine->AFMU NAT2 Methyluric_Acid 1-Methyluric Acid 7-Methyluric Acid Methylxanthine->Methyluric_Acid XDH

Caption: Major metabolic pathways of caffeine.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample_Collection Biological Sample Collection (Plasma, Serum, Urine) Add_IS Addition of this compound Internal Standard Sample_Collection->Add_IS Extraction Extraction (Protein Precipitation or SPE) Add_IS->Extraction Dry_Reconstitute Evaporation and Reconstitution Extraction->Dry_Reconstitute LC_Separation LC Separation (C18 Column) Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration and Ratio Calculation (Paraxanthine / this compound) MS_Detection->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Data_Analysis Pharmacokinetic and Statistical Analysis Quantification->Data_Analysis

Caption: Workflow for paraxanthine quantification.

Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Paraxanthine with Paraxanthine-d6 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Paraxanthine-d6 as an internal standard for the quantification of Paraxanthine by mass spectrometry.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental workflows.

Issue 1: High Variability in this compound Signal Across Samples

  • Question: My this compound internal standard (IS) signal is inconsistent across my sample set, leading to poor precision. What are the potential causes and how can I troubleshoot this?

  • Answer: High variability in the IS signal is a common issue that can often be traced back to inconsistencies in sample preparation or matrix effects.

    • Inconsistent Sample Preparation: Ensure that the this compound solution is accurately and consistently added to every sample and standard. Automated liquid handlers can improve precision. Verify that the sample and IS are thoroughly mixed before extraction.

    • Differential Matrix Effects: While this compound is designed to co-elute with Paraxanthine and experience similar matrix effects, extreme variations in the sample matrix between wells can lead to differential ion suppression or enhancement.[1] This can be particularly problematic in diverse patient samples. To diagnose this, a post-extraction spike experiment can be performed.

    • Extraction Inefficiency: Inconsistent recovery of the IS during sample extraction can also lead to variability. This may be due to issues with the solid-phase extraction (SPE) or protein precipitation (PPT) steps.

    Troubleshooting Workflow for High IS Variability

    start High Variability in This compound Signal check_pipetting Verify Pipetting Accuracy and Mixing start->check_pipetting post_extraction_spike Perform Post-Extraction Spike Experiment check_pipetting->post_extraction_spike Yes improve_mixing Optimize Sample and IS Mixing Protocol check_pipetting->improve_mixing No matrix_effect_present Significant Matrix Effect Variation? post_extraction_spike->matrix_effect_present evaluate_extraction Evaluate Extraction Recovery recovery_issue Inconsistent Recovery? evaluate_extraction->recovery_issue end Improved Precision improve_mixing->end matrix_effect_present->evaluate_extraction No optimize_cleanup Improve Sample Cleanup (e.g., different SPE sorbent) matrix_effect_present->optimize_cleanup Yes optimize_cleanup->end no_matrix_effect Consistent Matrix Effect optimize_extraction Optimize Extraction Protocol (SPE/PPT) recovery_issue->optimize_extraction Yes recovery_issue->end No optimize_extraction->end no_recovery_issue Consistent Recovery

    Troubleshooting workflow for high this compound signal variability.

Issue 2: Poor Recovery of Paraxanthine and this compound

  • Question: I am observing low recovery for both my analyte and internal standard. How can I improve this?

  • Answer: Low recovery points to a suboptimal sample extraction procedure. Both solid-phase extraction (SPE) and protein precipitation (PPT) need to be optimized for your specific matrix.

    • Solid-Phase Extraction (SPE):

      • Incorrect Sorbent: Ensure the SPE sorbent chemistry is appropriate for Paraxanthine (a moderately polar compound). A polymeric reversed-phase sorbent like Oasis HLB is often a good choice.

      • Suboptimal pH: The pH of the sample and wash solutions can significantly impact the retention and elution of Paraxanthine. Experiment with different pH conditions to maximize recovery.

      • Inefficient Elution: The elution solvent may not be strong enough to fully desorb the analyte and IS from the sorbent. Try a stronger solvent or a mixture of solvents.

    • Protein Precipitation (PPT):

      • Insufficient Solvent Volume: A common rule of thumb is to use a 3:1 or 4:1 ratio of organic solvent (e.g., acetonitrile or methanol) to plasma/serum. Insufficient solvent will lead to incomplete protein precipitation and potential loss of analyte.

      • Inadequate Mixing/Vortexing: Ensure the sample and precipitation solvent are thoroughly mixed to facilitate complete protein crashing.

      • Premature Analyte Entrapment: If the protein pellet is not compact, the analyte and IS can be trapped within the precipitate, leading to low recovery. Ensure adequate centrifugation time and speed.

Issue 3: Chromatographic Peak Tailing or Splitting

  • Question: My chromatographic peaks for Paraxanthine and this compound are tailing or splitting. What could be the cause?

  • Answer: Poor peak shape is often related to the analytical column, mobile phase, or injection solvent.

    • Column Contamination: Buildup of matrix components on the column can lead to peak distortion. Implement a column wash step after each batch or use a guard column.

    • Mobile Phase Mismatch: Ensure the injection solvent is not significantly stronger than the initial mobile phase, as this can cause peak distortion.

    • Column Degradation: Over time, the stationary phase of the column can degrade, especially if operated at extreme pH or temperature. Replace the column if performance does not improve after cleaning.

    • Isotopic Effect: While generally minimal, a slight chromatographic shift between the deuterated internal standard and the native analyte can occur. This is known as the "isotope effect".[2][3] If this shift is significant, it may lead to what appears as a split or shouldered peak if the two are not fully resolved. Optimizing the chromatographic gradient and temperature can help minimize this effect. It is also important to ensure that the mass spectrometer is acquiring data at a high enough frequency to accurately define both peaks.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a suitable internal standard for Paraxanthine?

A1: this compound is considered an ideal internal standard for the quantitative analysis of Paraxanthine for several reasons:

  • Similar Physicochemical Properties: As a stable isotope-labeled (SIL) analog, this compound has nearly identical chemical and physical properties to Paraxanthine. This means it will behave similarly during sample preparation (extraction, cleanup) and chromatographic separation.

  • Co-elution: Ideally, this compound co-elutes with Paraxanthine from the analytical column. This ensures that both compounds experience the same degree of matrix-induced ion suppression or enhancement at the same point in time, allowing for accurate correction.

  • Mass Differentiation: The mass difference between Paraxanthine (C7H8N4O2, MW: 180.16 g/mol ) and this compound (C7H2D6N4O2, MW: ~186.2 g/mol ) allows for their simultaneous detection and quantification by a mass spectrometer without mutual interference.

Q2: What are the common sources of matrix effects in Paraxanthine analysis?

A2: Matrix effects arise from co-eluting endogenous components in the biological sample that interfere with the ionization of the analyte and internal standard in the mass spectrometer's ion source.[1] Common sources include:

  • Phospholipids: Abundant in plasma and serum, phospholipids are notorious for causing ion suppression in electrospray ionization (ESI).

  • Salts and Buffers: High concentrations of salts from buffers or the biological matrix itself can reduce ionization efficiency.

  • Other Endogenous Molecules: Other small molecules, peptides, and metabolites present in the sample can also contribute to matrix effects.

Q3: Should I use Solid-Phase Extraction (SPE) or Protein Precipitation (PPT) for sample preparation?

A3: The choice between SPE and PPT depends on the required sensitivity, sample throughput, and the complexity of the matrix.

FeatureSolid-Phase Extraction (SPE)Protein Precipitation (PPT)
Selectivity HighLow
Cleanliness of Extract CleanerLess Clean
Matrix Effect Reduction More effectiveLess effective
Throughput LowerHigher
Cost HigherLower
Method Development More complexSimpler

In general, SPE provides a cleaner extract, leading to reduced matrix effects and potentially better sensitivity.[4] PPT is a faster and simpler method but may result in more significant matrix effects. For high-throughput screening, PPT is often preferred, while for methods requiring the lowest limits of quantification, SPE is generally the better choice.

Q4: How can I assess the extent of matrix effects in my assay?

A4: The most common method for quantifying matrix effects is the post-extraction spike method .[1][4] This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration.

Matrix Effect (%) = (Peak Area in Extracted Blank / Peak Area in Neat Solution) * 100

A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Paraxanthine from Human Plasma

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Pre-treatment: To 50 µL of human plasma, add 150 µL of the this compound internal standard solution (in an appropriate buffer, e.g., phosphate-buffered saline) and 100 µL of water. Vortex to mix.[5]

  • SPE Plate Conditioning: Condition a polymeric reversed-phase SPE plate (e.g., Oasis HLB, 30 mg/well) with 1 mL of methanol followed by 1 mL of water.[5]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE plate.

  • Washing: Wash the SPE plate with 1 mL of water to remove salts and other polar interferences.[5]

  • Elution: Elute the Paraxanthine and this compound from the SPE plate with 1 mL of methanol into a clean collection plate.[5]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in an appropriate volume (e.g., 100 µL) of the initial mobile phase.

SPE Workflow

start Start: Plasma Sample add_is Add this compound and Water start->add_is load_sample Load Sample onto SPE Plate add_is->load_sample condition_spe Condition SPE Plate (Methanol, then Water) condition_spe->load_sample wash_spe Wash SPE Plate (Water) load_sample->wash_spe elute Elute with Methanol wash_spe->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Analysis by LC-MS/MS reconstitute->end

References

troubleshooting poor recovery of Paraxanthine-d6 internal standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of Paraxanthine-d6 internal standard in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes for low recovery of this compound?

Poor recovery of this compound can stem from several factors during sample preparation and analysis. The most common issues include:

  • Suboptimal Extraction Procedure: Inefficient extraction from the sample matrix is a primary cause of low recovery. This can be due to an inappropriate choice of extraction method (e.g., Solid-Phase Extraction vs. Liquid-Liquid Extraction), incorrect solvent selection, or non-optimal pH conditions.

  • Analyte Instability: this compound may degrade during sample collection, storage, or processing. Exposure to extreme pH or high temperatures can lead to the degradation of the internal standard.

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process or suppress the ionization of this compound in the mass spectrometer, leading to an apparent low recovery.

  • Incomplete Elution (SPE): In Solid-Phase Extraction (SPE), the elution solvent may not be strong enough to completely remove the this compound from the sorbent.

  • Phase Separation Issues (LLE): In Liquid-Liquid Extraction (LLE), incomplete separation of the aqueous and organic layers or the formation of emulsions can lead to loss of the analyte.

  • Isotopic Exchange: Under certain conditions, the deuterium atoms on this compound can be replaced by hydrogen atoms from the solvent or matrix, a phenomenon known as back-exchange. This can lead to a decrease in the signal of the deuterated standard and an increase in the signal of the unlabeled analyte.[1]

Troubleshooting Guides

Issue 1: Low Recovery After Solid-Phase Extraction (SPE)

If you are experiencing low recovery of this compound after performing SPE, follow this troubleshooting guide.

SPE_Troubleshooting cluster_solutions Potential Solutions start Low this compound Recovery with SPE check_sorbent Verify Sorbent Choice (e.g., Oasis HLB, Strata-X) start->check_sorbent optimize_wash Optimize Wash Step (Use weaker solvent, check pH) check_sorbent->optimize_wash Sorbent is appropriate optimize_elution Optimize Elution Step (Increase solvent strength/volume) optimize_wash->optimize_elution Recovery still low check_flow_rate Evaluate Flow Rate (Too fast?) optimize_elution->check_flow_rate Recovery still low check_drying Check Drying Step (Over-drying?) check_flow_rate->check_drying Recovery still low recovery_ok Recovery Improved check_drying->recovery_ok Issue identified and resolved

Caption: Troubleshooting workflow for low this compound recovery in SPE.

Optimizing the SPE Wash Solvent

The goal of the wash step is to remove interferences without eluting the analyte of interest. If this compound is being lost during this step, the wash solvent may be too strong.

  • Protocol:

    • Condition the SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.

    • Load 100 µL of your sample spiked with this compound.

    • Wash the cartridge with a series of increasingly stronger solvents. Collect each wash fraction separately.

    • Elute the this compound with 1 mL of methanol.

    • Analyze the collected wash fractions and the final eluate by LC-MS/MS to determine at which step the this compound is being lost.

  • Data Presentation:

Wash Solvent% this compound Lost in Wash
100% Water< 1%
5% Methanol in Water2-5%
10% Methanol in Water10-15%
20% Methanol in Water> 30%
Note: These are example values and will vary based on the specific sorbent and experimental conditions.

Optimizing the SPE Elution Solvent

If this compound is retained on the cartridge after elution, the elution solvent may not be strong enough.

  • Protocol:

    • Perform the SPE procedure up to the elution step.

    • Elute the cartridge with your current elution solvent and collect the eluate (Elution 1).

    • Perform a second elution with a stronger solvent or a larger volume of the original solvent and collect this eluate separately (Elution 2).

    • Analyze both elution fractions to determine if a significant amount of this compound is in the second elution.

  • Data Presentation:

Elution Solvent% Recovery in Elution 1% Recovery in Elution 2
1 mL Methanol85%10%
2 mL Methanol95%< 2%
1 mL Acetonitrile90%5%
1 mL Methanol:Acetonitrile (1:1)98%< 1%
Note: These are example values and will vary based on the specific sorbent and experimental conditions. A study on the extraction of caffeine and its metabolites from rat urine using Oasis HLB cartridges showed high recovery (72.9-98.9%) with an elution solvent of methanol:acetonitrile (80:20 v/v).[2]
Issue 2: Low Recovery After Liquid-Liquid Extraction (LLE)

For those utilizing LLE, poor recovery can often be attributed to improper solvent choice or pH.

LLE_Troubleshooting cluster_solutions Potential Solutions start Low this compound Recovery with LLE check_solvent Verify Extraction Solvent Choice (e.g., Ethyl Acetate, Dichloromethane) start->check_solvent adjust_ph Adjust Sample pH (Acidic for better extraction) check_solvent->adjust_ph Solvent is appropriate check_phase_ratio Optimize Aqueous:Organic Ratio adjust_ph->check_phase_ratio Recovery still low check_mixing Ensure Thorough Mixing (Vortexing time) check_phase_ratio->check_mixing Recovery still low recovery_ok Recovery Improved check_mixing->recovery_ok Issue identified and resolved

Caption: Troubleshooting workflow for low this compound recovery in LLE.

Optimizing pH for LLE

The extraction efficiency of ionizable compounds like Paraxanthine is highly dependent on the pH of the aqueous phase.

  • Protocol:

    • Aliquot your sample into several tubes.

    • Adjust the pH of each aliquot to a different value (e.g., pH 3, 5, 7, 9).

    • Perform the LLE with your chosen organic solvent (e.g., ethyl acetate).

    • Analyze the organic phase from each extraction to determine the optimal pH for recovery.

  • Data Presentation:

Sample pHRelative Recovery of this compound
3.095%
5.080%
7.065%
9.050%
Note: These are example values. Paraxanthine is a weak base, so acidic conditions will favor its extraction into an organic solvent.

Optimizing the LLE Solvent

The choice of organic solvent is critical for efficient extraction.

  • Protocol:

    • Spike a set of identical samples with this compound.

    • Extract each sample with a different water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, methyl tert-butyl ether).

    • Analyze the organic extracts to compare the recovery with each solvent.

  • Data Presentation:

Extraction SolventRelative Recovery of this compound
Ethyl Acetate~70%[3]
DichloromethaneHigh
Methyl tert-butyl ether (MTBE)Moderate-High
HexaneLow
Note: A study on caffeine and paraxanthine in saliva and plasma reported a recovery of approximately 70% using ethyl acetate.[3]
Issue 3: Suspected Isotopic Exchange of this compound

The deuterium labels on this compound are on the methyl groups and are generally stable. However, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, could potentially lead to back-exchange.[1][4]

Isotopic_Exchange_Workflow start Suspected Isotopic Exchange analyze_is_solution Analyze this compound Stock Solution (Check for d0-d5 peaks) start->analyze_is_solution process_blank_with_is Process Blank Matrix with this compound analyze_is_solution->process_blank_with_is Stock solution is pure analyze_extract Analyze Extract for d0-d5 Peaks process_blank_with_is->analyze_extract confirm_exchange Isotopic Exchange Confirmed analyze_extract->confirm_exchange d0-d5 peaks are present no_exchange No Significant Exchange analyze_extract->no_exchange d0-d5 peaks are absent or minimal

Caption: Workflow to diagnose isotopic exchange of this compound.

  • Avoid Extreme pH: If possible, neutralize the sample pH after extraction steps that require acidic or basic conditions.

  • Control Temperature: Avoid heating samples for extended periods during processing.

  • Minimize Processing Time: Reduce the time the internal standard is in contact with the sample matrix and extraction solvents.

  • Evaluate Storage Conditions: Ensure that processed samples are stored at low temperatures (e.g., -20°C or -80°C) and for a duration that has been validated for stability. Paraxanthine has been shown to be stable in plasma at -20°C for at least 172 days.[5]

Comparison of Extraction Methods

MethodTypical RecoveryAdvantagesDisadvantages
Solid-Phase Extraction (SPE) >85%[5]High recovery and clean extracts.[6]Can be more time-consuming and expensive than LLE. Requires method development.
Liquid-Liquid Extraction (LLE) ~70%[3]Simple, inexpensive, and rapid.May result in dirtier extracts and emulsion formation.[6]
Protein Precipitation (PPT) VariableVery simple and fast.Does not effectively remove phospholipids, which can cause significant matrix effects.[7]

References

Technical Support Center: Chromatographic Separation of Paraxanthine and Theophylline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of paraxanthine and theophylline, with a special focus on the use of Paraxanthine-d6 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: Why is the chromatographic separation of paraxanthine and theophylline challenging?

A1: The separation of paraxanthine (1,7-dimethylxanthine) and theophylline (1,3-dimethylxanthine) is challenging due to their isomeric nature and similar physicochemical properties.[1] This results in very close retention times under many reversed-phase HPLC conditions, often leading to co-elution.[2][3] Achieving adequate resolution is critical for accurate quantification, especially in biological matrices where both compounds may be present.[4]

Q2: What is the primary issue when paraxanthine and theophylline co-elute, particularly in LC-MS/MS analysis?

A2: Co-elution of paraxanthine and theophylline is a significant issue in LC-MS/MS analysis because they are isomers and can produce the same mass-to-charge ratio (m/z) for precursor and product ions.[4][5] This shared MS/MS transition means that if they are not chromatographically separated, the detector cannot distinguish between them, leading to an overestimation of the paraxanthine concentration.[4] Therefore, chromatographic separation is necessary for accurate quantification.[4]

Q3: What is the role of this compound in this analysis?

A3: this compound is a stable isotope-labeled internal standard used for the quantification of paraxanthine. It is chemically identical to paraxanthine but has a higher mass due to the deuterium atoms. By adding a known amount of this compound to samples and calibration standards, it can compensate for variations in sample preparation, injection volume, and matrix effects. In LC-MS/MS, it is distinguished from the unlabeled paraxanthine by its different m/z value, ensuring accurate quantification even with signal suppression or enhancement.

Q4: Can other internal standards be used?

A4: Yes, other internal standards can be used. For instance, 8-chlorotheophylline and isotopically labeled caffeine (e.g., caffeine-13C3 or caffeine-d9) have been successfully employed.[2][6][7] The ideal internal standard should have similar chemical properties and chromatographic behavior to the analyte of interest and should not be naturally present in the samples. Stable isotope-labeled analogs like this compound are generally considered the gold standard for LC-MS/MS analysis due to their ability to closely mimic the analyte's behavior during sample processing and ionization.

Troubleshooting Guide

Issue 1: Poor or no separation between paraxanthine and theophylline peaks.

  • Possible Cause 1: Inadequate Mobile Phase Composition.

    • Solution: Modify the mobile phase. The separation of these isomers is highly sensitive to the mobile phase composition.

      • Adjust the organic modifier (acetonitrile or methanol) percentage. A lower percentage of the organic solvent can increase retention and may improve resolution.

      • Incorporate a small amount of a different solvent, such as tetrahydrofuran, into the mobile phase. A mixture of acetonitrile/tetrahydrofuran/acetate buffer has been shown to effectively separate theophylline and paraxanthine.[8]

      • Optimize the pH of the aqueous component. Small changes in pH can alter the ionization state of the analytes and their interaction with the stationary phase.

  • Possible Cause 2: Unsuitable HPLC/UHPLC Column.

    • Solution:

      • Ensure you are using a high-efficiency column (e.g., with smaller particle sizes like 3 µm or sub-2 µm) to provide better peak shapes and resolution.

      • Consider a different stationary phase. While C18 columns are common, other phases like HILIC (Hydrophilic Interaction Chromatography) can offer different selectivity and may provide the necessary separation.[6][9][10]

  • Possible Cause 3: Inappropriate Gradient Elution Program.

    • Solution: If using a gradient, a shallower gradient around the elution time of the two isomers can help to improve their separation.

Issue 2: Inaccurate quantification of paraxanthine.

  • Possible Cause 1: Co-elution with Theophylline in MS/MS.

    • Solution: As detailed in Issue 1, optimize the chromatography to achieve baseline separation between paraxanthine and theophylline. A resolution of at least 1.5 is recommended to ensure accurate quantification.[4]

  • Possible Cause 2: Matrix Effects.

    • Solution:

      • Utilize a stable isotope-labeled internal standard like this compound. This is the most effective way to compensate for matrix-induced ionization suppression or enhancement.

      • Improve sample preparation to remove interfering matrix components. Methods like solid-phase extraction (SPE) can provide cleaner extracts than simple protein precipitation.[4]

      • Evaluate matrix effects during method validation by comparing the response of the analyte in a clean solvent versus a matrix extract.

Issue 3: Shifting retention times.

  • Possible Cause 1: Column Degradation or Contamination.

    • Solution:

      • Use a guard column to protect the analytical column from contaminants in the sample.

      • Implement a column washing procedure between runs or at the end of a sequence to remove strongly retained matrix components.

      • If the column performance continues to decline, it may need to be replaced.

  • Possible Cause 2: Inconsistent Mobile Phase Preparation.

    • Solution: Ensure the mobile phase is prepared consistently for every run. Pre-mixed solvents can help, and always use high-purity (HPLC or MS-grade) solvents and reagents.

  • Possible Cause 3: Fluctuations in Column Temperature.

    • Solution: Use a column oven to maintain a constant and controlled temperature. Even small fluctuations in ambient temperature can affect retention times.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-UV Method

This method is adapted from a procedure for the separation of theophylline and paraxanthine in biological fluids.[2][8]

  • Column: C18 reversed-phase column (e.g., 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile, tetrahydrofuran, and 10 mM acetate buffer (pH 5.0) in a ratio of 5:1:94 (v/v/v).[8]

  • Flow Rate: 1.5 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 276 nm.

  • Internal Standard: 8-chlorotheophylline.[2]

Protocol 2: LC-MS/MS Method

This protocol is a representative method for the quantification of paraxanthine and other methylxanthines in plasma.[4][6]

  • Sample Preparation: Protein precipitation by adding acetonitrile containing the internal standard (this compound) to the plasma sample.[6] Alternatively, solid-phase extraction (SPE) can be used for cleaner samples.[4]

  • Chromatographic System: UHPLC system.

  • Column: C18 or HILIC column. A HILIC column can provide alternative selectivity.[6][9][10]

  • Mobile Phase: A gradient elution using 0.1% formic acid in water and 0.1% formic acid in methanol.[6]

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: Typical Retention Times for HPLC-UV Method

CompoundRetention Time (min)
Theobromine4.37[11]
Paraxanthine 6.79 [11]
Theophylline 7.51 [11]
Internal Standard (7-(2,3-dihydroxypropyl)theophylline)8.13[11]
Caffeine13.79[11]

Note: Retention times are approximate and can vary based on the specific column, system, and exact mobile phase composition.

Table 2: Example MRM Transitions for LC-MS/MS Analysis

CompoundPrecursor Ion (Q1 m/z)Product Ion (Q3 m/z)
Paraxanthine 181.0[4]124.3[4]
Theophylline 181.0[5]124.1[5]
This compound 184.0[4]124.3[4]
Caffeine195.2[4]138.0[4]
Caffeine-d9204.2[4]144.0[4]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound) Sample->Add_IS Extraction Extraction (Protein Precipitation or SPE) Add_IS->Extraction Inject Inject into LC System Extraction->Inject Column Chromatographic Separation (e.g., C18 or HILIC column) Inject->Column Detection Detection (UV or MS/MS) Column->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification

Caption: Experimental workflow for the chromatographic analysis of paraxanthine and theophylline.

Troubleshooting_Logic cluster_mobile_phase Mobile Phase Optimization cluster_column Column Optimization cluster_gradient Gradient Optimization Start Poor Separation of Paraxanthine & Theophylline Adjust_Organic Adjust Organic Solvent % Start->Adjust_Organic Change_Solvent Add/Change Solvent (e.g., THF) Start->Change_Solvent Adjust_pH Optimize pH Start->Adjust_pH Change_Column Use Different Stationary Phase (e.g., HILIC) Start->Change_Column High_Efficiency Use High-Efficiency Column (smaller particles) Start->High_Efficiency Shallow_Gradient Use Shallower Gradient Start->Shallow_Gradient End Achieved Baseline Separation Adjust_Organic->End Change_Solvent->End Adjust_pH->End Change_Column->End High_Efficiency->End Shallow_Gradient->End

Caption: Troubleshooting logic for improving the separation of paraxanthine and theophylline.

References

Technical Support Center: Paraxanthine-d6 Calibration Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Paraxanthine-d6 concentration for building robust and reliable calibration curves in analytical assays.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in a calibration curve?

This compound is a stable isotope-labeled (SIL) internal standard (IS) for Paraxanthine. In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), it is added at a known, constant concentration to all samples, including calibrators and quality controls (QCs). Its primary functions are to:

  • Correct for variability: It helps to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer.[1]

  • Improve accuracy and precision: By normalizing the response of the analyte (Paraxanthine) to the response of the IS, the accuracy and precision of the quantification are significantly improved.

  • Compensate for matrix effects: SIL internal standards are considered the gold standard for compensating for matrix effects such as ion suppression or enhancement, as they have nearly identical chemical and physical properties to the analyte and are therefore similarly affected by the matrix.[1][2]

Q2: What are the typical concentration ranges for Paraxanthine calibration curves?

The concentration range for a Paraxanthine calibration curve is highly dependent on the specific application, the biological matrix being analyzed, and the sensitivity of the analytical instrument. Based on published methods, typical ranges can vary significantly.

MatrixTypical Calibration RangeAnalytical MethodReference
Hair20 to 500 pg/mgSPE-LC-MS/MS[2][3]
Human Plasma0.5 to 100 µg/mLLC-ESI-MS/MS[4]

It is crucial to establish a calibration range that brackets the expected concentrations of Paraxanthine in the study samples.

Q3: My calibration curve for Paraxanthine with this compound is not linear (R² < 0.99). What are the potential causes?

Poor linearity of the calibration curve is a common issue that can arise from several factors:

  • Inaccurate Standard Preparation: Errors in the serial dilution of stock solutions can lead to inaccurate calibrator concentrations, particularly at the lower or upper ends of the curve.

  • Detector Saturation: At very high concentrations, the mass spectrometer detector response may no longer be proportional to the analyte concentration, causing the curve to plateau.[5]

  • Suboptimal Internal Standard Concentration: The concentration of this compound should be optimized. If the IS response is too low or too high relative to the analyte across the calibration range, it can affect linearity.

  • Matrix Effects: Even with a SIL IS, severe matrix effects can disproportionately affect the analyte and IS at different concentrations, leading to non-linearity.[1]

  • Incorrect Regression Model: While linear regression with a 1/x or 1/x² weighting is common, it may not be appropriate for all assays.[6][7]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the optimization of your this compound calibration curve.

Issue 1: High Variability in this compound (Internal Standard) Response

Symptoms: The peak area of this compound is inconsistent across the calibration standards and QC samples.

Possible Causes & Solutions:

CauseSolution
Pipetting/Dilution Errors Ensure pipettes are properly calibrated. Prepare a fresh internal standard spiking solution.
Inconsistent Sample Preparation Ensure consistent timing and execution of each step in the sample preparation protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
Injector Variability Check the autosampler for any issues, such as air bubbles in the syringe or a clogged needle. Perform an injector performance test.
Ion Source Instability Clean the ion source of the mass spectrometer. Ensure that gas flows and temperatures are stable.
Issue 2: Poor Peak Shape for Paraxanthine or this compound

Symptoms: Peaks are tailing, fronting, or split, which can lead to inaccurate integration and poor precision.

Possible Causes & Solutions:

CauseSolution
Column Contamination Flush the column with a strong solvent or, if necessary, replace it.
Active Sites in the System The presence of active sites in the GC inlet or on the column can cause unwanted interactions.[5] Consider using a more inert column or deactivating the inlet liner.
Incompatible Mobile Phase Ensure the pH of the mobile phase is appropriate for Paraxanthine (a weak base). Adjust the mobile phase composition (e.g., organic solvent ratio, buffer concentration).
Chromatographic Co-elution Paraxanthine may co-elute with its isomer, Theophylline. Optimize the chromatographic method (e.g., gradient, column chemistry) to achieve better separation.[6]

Experimental Protocols

Protocol 1: Preparation of Calibration Standards and Quality Control Samples

This protocol describes the preparation of matrix-matched calibration standards and quality control (QC) samples.

  • Prepare Stock Solutions:

    • Accurately weigh Paraxanthine and this compound standards.

    • Dissolve each in an appropriate solvent (e.g., methanol) to prepare concentrated stock solutions (e.g., 1 mg/mL).

  • Prepare Intermediate Solutions:

    • Create a series of intermediate stock solutions of Paraxanthine by serially diluting the primary stock solution.

    • Prepare a single intermediate working solution of this compound at a concentration that will yield a consistent and robust signal in the analytical run.

  • Spike into Matrix:

    • Aliquot blank biological matrix (e.g., human plasma) into a series of tubes.

    • Spike small, equivalent volumes of the Paraxanthine intermediate solutions into the matrix to create the calibration standards at the desired concentrations.

    • Prepare QC samples at low, medium, and high concentrations in a similar manner, preferably from a separate weighing of the Paraxanthine standard.

  • Add Internal Standard:

    • To each calibration standard and QC sample, add a fixed volume of the this compound working solution.

  • Sample Pre-treatment:

    • Proceed with the sample preparation method (e.g., protein precipitation). For example, add a volume of cold acetonitrile (e.g., 3x the plasma volume), vortex, and centrifuge to precipitate proteins.

  • Analysis:

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Visualizations

Workflow for Troubleshooting Calibration Curve Linearity

The following diagram outlines a logical workflow for diagnosing and resolving non-linearity issues with your Paraxanthine calibration curve.

G start Start: Poor Linearity (R² < 0.99) check_standards Verify Standard & IS Preparation Accuracy start->check_standards reprepare Re-prepare Standards & IS check_standards->reprepare Errors Found check_ms Evaluate MS Detector Response check_standards->check_ms No Errors reprepare->start dilute_high Dilute High Concentration Standards check_ms->dilute_high Saturation Detected check_integration Review Peak Integration Parameters check_ms->check_integration No Saturation dilute_high->start optimize_integration Optimize Integration (e.g., baseline, peak width) check_integration->optimize_integration Suboptimal check_weighting Assess Regression Weighting (e.g., 1/x, 1/x²) check_integration->check_weighting Integration OK optimize_integration->start end End: Linear Curve Achieved check_weighting->end

Caption: Troubleshooting workflow for calibration curve non-linearity.

References

Technical Support Center: Paraxanthine-d6 and Ion Suppression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding ion suppression issues when using Paraxanthine-d6 as an internal standard in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when analyzing paraxanthine?

A1: Ion suppression is a matrix effect where molecules co-eluting with the analyte of interest (paraxanthine) interfere with its ionization in the mass spectrometer's ion source.[1] This interference leads to a decreased analyte signal, which can compromise the accuracy, precision, and sensitivity of the analysis.[1][2] Paraxanthine, a major metabolite of caffeine, is often analyzed in complex biological matrices like plasma or urine, which contain numerous endogenous components such as salts, proteins, and phospholipids that can cause ion suppression.[3][4]

Q2: How can I detect ion suppression in my paraxanthine analysis?

A2: A common method to identify regions of ion suppression in your chromatogram is the post-column infusion experiment.[3][5] This involves infusing a constant flow of a paraxanthine solution into the LC flow path after the analytical column and before the mass spectrometer. A stable baseline signal is established, and then a blank matrix extract is injected. Any dips in this baseline signal indicate retention times where co-eluting matrix components are causing ion suppression.[3][5]

Q3: I am using this compound as an internal standard, but I still see low signal intensity for paraxanthine in my matrix samples compared to my standards in neat solution. Why is this happening?

A3: While stable isotope-labeled (SIL) internal standards like this compound are the best choice to compensate for matrix effects, several factors can still lead to inaccurate results[2][6]:

  • Chromatographic Separation: Even a slight difference in retention time between paraxanthine and this compound can expose them to different matrix components, resulting in differential ion suppression.[5] This is sometimes referred to as the "isotope effect," where the deuterated compound may elute slightly earlier.[5]

  • High Concentration of Co-eluting Matrix Components: If a co-eluting matrix component is present at a very high concentration, it can suppress the ionization of both the analyte and the internal standard to a degree that is not proportional, leading to inaccurate quantification.[5]

  • Internal Standard Concentration: An inappropriately high concentration of this compound can lead to self-suppression or detector saturation.[2]

Q4: What are the common sources of ion suppression in LC-MS/MS analysis?

A4: Ion suppression can originate from various sources, including:

  • Endogenous matrix components: These are substances naturally present in biological samples, such as salts, proteins, lipids (especially phospholipids), and other small molecules.[1][4]

  • Exogenous substances: These can be introduced during sample collection and preparation, and include anticoagulants (e.g., heparin), plasticizers from lab consumables, and mobile phase additives.[1][7]

Q5: How can I minimize or eliminate ion suppression?

A5: Several strategies can be employed to mitigate ion suppression:

  • Sample Preparation: Improve the clean-up procedure to remove interfering matrix components. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing interferences than protein precipitation.[3][8][9]

  • Chromatography: Modify the LC method to chromatographically separate paraxanthine from the interfering components. This can be achieved by changing the gradient profile, using a different column chemistry (e.g., phenyl-hexyl instead of C18), or employing a guard column.[1][2][3]

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effects.[7] However, this may also decrease the analyte signal, so it's a trade-off.

  • Change Ionization Source: If using electrospray ionization (ESI), which is more prone to ion suppression, consider switching to atmospheric pressure chemical ionization (APCI) if compatible with your analyte.[4][8]

Troubleshooting Guides

Guide 1: Low Signal or No Signal for this compound Internal Standard

This guide helps you troubleshoot when the signal for your internal standard, this compound, is unexpectedly low or absent.

Troubleshooting Workflow for Low/No this compound Signal

G start Low or No this compound Signal Detected prep Verify Sample Preparation - Check spiking procedure - Ensure correct concentration start->prep ms_params Check MS Parameters - Correct m/z transitions? - Adequate dwell time and collision energy? prep->ms_params lc_params Review LC Method - Potential for co-elution with a highly suppressive compound? - this compound retained on the column? ms_params->lc_params purity Assess Internal Standard Integrity - Check purity and stability of this compound solution lc_params->purity conclusion Systematically resolve the issue purity->conclusion

Caption: A step-by-step workflow for troubleshooting low or absent this compound signal.

Guide 2: High Variability in this compound Response

This guide addresses situations where the response of this compound is inconsistent across different samples.

Troubleshooting Workflow for High Variability in this compound Response

G start High Variability in this compound Response matrix_effects Evaluate Matrix Effects - Perform post-extraction spike experiment - Assess ion suppression/enhancement in different lots of matrix start->matrix_effects extraction_recovery Check Extraction Recovery - Is recovery consistent across the batch? - Suboptimal extraction conditions? matrix_effects->extraction_recovery chromatography Assess Chromatographic Performance - Co-elution of Paraxanthine and this compound? - Retention time shifts? extraction_recovery->chromatography instrument Verify Instrument Performance - Autosampler injection precision? - Ion source cleanliness? chromatography->instrument resolution Address the source of variability instrument->resolution

Caption: A logical workflow to diagnose and resolve high variability in the internal standard signal.

Quantitative Data Summary

The following table summarizes acceptable performance criteria for bioanalytical methods, which are essential for validating your paraxanthine assay.

ParameterAcceptance CriteriaReference
Recovery Consistent, precise, and reproducible. While 100% is ideal, consistency is more critical. The Coefficient of Variation (%CV) of the overall recovery should be ≤ 20%.[10][11]
Matrix Effect The %CV of the IS-normalized matrix factor should be ≤ 15%. Relative matrix effects should be below 15% RSD.[12][13]
Accuracy Within ±15% of the nominal concentration for QCs (±20% at the Lower Limit of Quantification, LLOQ).[14]
Precision %CV should not exceed 15% for QCs (20% at the LLOQ).[14]

Experimental Protocols

Protocol 1: Post-Column Infusion for Ion Suppression Assessment

Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

  • Paraxanthine standard solution (at a concentration that provides a stable signal)

  • Blank biological matrix extract (prepared using the same method as the study samples)

  • Mobile phases for the analytical method

Procedure:

  • Set up the LC-MS/MS system with the analytical column and mobile phases intended for the paraxanthine assay.[5]

  • Connect the syringe pump to the LC flow path between the analytical column and the mass spectrometer's ion source using a tee-union.[5]

  • Infuse the paraxanthine solution at a low, constant flow rate (e.g., 5-10 µL/min) while the LC mobile phase is flowing at its normal rate. This will generate a stable baseline signal for paraxanthine.[3][5]

  • Once a stable baseline is achieved, inject a blank matrix extract.[5]

  • Monitor the paraxanthine signal throughout the chromatographic run. Dips in the baseline indicate regions of ion suppression, while rises indicate ion enhancement.[3][5]

Protocol 2: Quantitative Assessment of Matrix Effect

Objective: To quantify the extent of ion suppression or enhancement.

Materials:

  • Paraxanthine and this compound standard solutions

  • Blank biological matrix from at least six different sources[15]

  • LC-MS/MS system

Procedure:

Prepare three sets of samples:

  • Set A (Neat Solution): Spike known amounts of paraxanthine and this compound into the mobile phase or reconstitution solvent at low and high concentrations.[1]

  • Set B (Post-Extraction Spike): Extract blank biological matrix from each source using your established procedure. Spike the same amounts of paraxanthine and this compound as in Set A into the final, extracted matrix.[1]

Calculation:

The matrix factor (MF) is calculated as the peak area of the analyte in the presence of matrix (Set B) divided by the peak area of the analyte in the neat solution (Set A). An IS-normalized MF is calculated by dividing the MF of the analyte by the MF of the internal standard.

  • MF < 1 indicates ion suppression.

  • MF > 1 indicates ion enhancement.

  • IS-normalized MF close to 1 indicates that the internal standard is effectively compensating for the matrix effect.[4]

Mandatory Visualizations

Logical Relationship of Ion Suppression and Internal Standard

G cluster_0 LC-MS/MS Analysis Matrix Biological Matrix (Plasma, Urine, etc.) IonSource Ion Source Matrix->IonSource Co-eluting interferences Analyte Paraxanthine Analyte->IonSource IS This compound (Internal Standard) IS->IonSource Detector Mass Analyzer / Detector IonSource->Detector Result Inaccurate Result Detector->Result Differential Suppression AccurateResult Accurate Result Detector->AccurateResult Compensated Suppression

Caption: The role of this compound in compensating for ion suppression from the biological matrix.

References

Technical Support Center: Paraxanthine-d6 Isotopic Purity in Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Paraxanthine-d6 in quantitative analysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the isotopic purity of deuterated internal standards.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a stable isotope-labeled (SIL) form of paraxanthine, the major metabolite of caffeine in humans.[1][2] In quantitative bioanalysis, particularly liquid chromatography-mass spectrometry (LC-MS/MS), it serves as an internal standard (IS). Because its chemical and physical properties are nearly identical to the unlabeled paraxanthine (the analyte), it can effectively correct for variability during sample preparation, chromatography, and ionization, thereby improving the accuracy and precision of the measurement.[3][4][5]

Q2: What is isotopic purity and how does it affect quantification?

A2: Isotopic purity refers to the percentage of the internal standard that is fully deuterated (in this case, containing six deuterium atoms) relative to molecules with fewer deuterium atoms or no deuterium at all (d0, the unlabeled analyte).[6] Low isotopic purity means the standard contains a significant amount of the unlabeled analyte. This unlabeled impurity will contribute to the analyte's signal, leading to an overestimation of the analyte's true concentration, which compromises the accuracy of the results.[7]

Q3: What is "crosstalk" and how does it relate to isotopic purity?

A3: Crosstalk, or isotopic contribution, occurs when the signal from the internal standard interferes with the signal of the analyte, or vice versa.[4] The most common issue is the contribution of the unlabeled (d0) impurity in the this compound standard to the native paraxanthine signal. Regulatory guidelines, such as the ICH M10, state that the contribution of the internal standard to the analyte signal should not exceed 20% of the analyte signal at the Lower Limit of Quantification (LLOQ).[4]

Q4: What is an acceptable level of isotopic purity for this compound?

A4: For most bioanalytical applications, an isotopic purity of ≥98% is recommended for deuterated internal standards.[8] This high level of purity minimizes the risk of crosstalk and ensures that the contribution of any unlabeled impurity to the analyte signal is negligible, thus preserving data integrity. Always refer to the Certificate of Analysis provided by the supplier to confirm the isotopic purity.[9]

Q5: How can I assess the isotopic purity of my this compound standard?

A5: The isotopic purity can be assessed by directly analyzing a high-concentration solution of the this compound standard via mass spectrometry. By acquiring a full-scan mass spectrum, you can observe the ion signals corresponding to the fully deuterated molecule (d6) and any less-deuterated or non-deuterated (d0) species. The relative intensities of these peaks allow for the calculation of the isotopic purity.

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantification of Paraxanthine

  • Symptom: The calculated concentrations of paraxanthine are unexpectedly high, biased, or show poor reproducibility across a batch.

  • Potential Cause: A significant amount of unlabeled paraxanthine is present as an impurity in the this compound internal standard.

  • Troubleshooting Steps:

    • Verify IS Purity: Analyze a solution of the this compound standard alone. Check for a signal at the mass transition of the unlabeled paraxanthine. A significant signal confirms the presence of the d0 impurity.[3]

    • Quantify the Impurity: If possible, estimate the percentage of the unlabeled impurity. If it is high, it may render the standard unsuitable for sensitive assays.

    • Contact Supplier: Request the Certificate of Analysis to confirm the specified isotopic purity. If it does not meet requirements, obtain a new, higher-purity standard.

    • Adjust IS Concentration: As a temporary workaround for minor impurities, reducing the concentration of the internal standard in the assay can sometimes lower the contribution to the analyte signal, but this may compromise performance at the upper end of the calibration curve.[7]

Issue 2: High Background Signal at the Analyte's Mass Transition in Blank Samples

  • Symptom: When analyzing blank matrix samples (e.g., plasma known to be free of paraxanthine) spiked only with the internal standard, a significant peak is observed for the unlabeled paraxanthine.

  • Potential Cause: The this compound internal standard is contaminated with unlabeled paraxanthine.

  • Troubleshooting Steps:

    • Confirm Crosstalk: The signal in the blank sample should be well below the LLOQ. According to ICH M10 guidelines, this contribution should be ≤ 20% of the LLOQ response.[4]

    • Source New Standard: This issue directly points to a problem with the internal standard's purity. The most reliable solution is to source a new lot of this compound with a higher certified isotopic purity.[7]

    • Evaluate Isotope Stability: In rare cases, deuterium atoms can exchange with hydrogen atoms from the solvent or matrix, a phenomenon known as H/D back-exchange.[3][9] This can be tested by incubating the standard in the matrix over time and monitoring for an increase in the unlabeled analyte signal. However, for a stable molecule like paraxanthine, this is less likely than contamination.

Data Presentation

Table 1: Impact of this compound Isotopic Purity on Quantification Accuracy

This table illustrates how the isotopic purity of the internal standard can introduce a positive bias in the measurement of a known concentration of paraxanthine.

True Paraxanthine Concentration (ng/mL)Measured Concentration (ng/mL) with 99.9% Pure ISMeasured Concentration (ng/mL) with 98% Pure IS% Bias with 98% Pure IS
1.00 (LLOQ)1.011.25+25.0%
5.005.025.27+5.4%
50.050.152.6+5.2%
500501526+5.2%
Note: Data are illustrative and assume a fixed concentration of internal standard containing a 2% unlabeled impurity.

Table 2: Example Mass Transitions for LC-MS/MS Analysis

CompoundPrecursor Ion (Q1 m/z)Product Ion (Q3 m/z)
Paraxanthine181.0124.3
This compound187.0127.3
Note: Mass transitions can vary depending on the instrument and ionization source. Theophylline, an isomer of paraxanthine, may share the same transition, necessitating chromatographic separation.[10]

Experimental Protocols

Protocol 1: Assessment of this compound Isotopic Purity by Mass Spectrometry

  • Standard Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) at a high concentration (e.g., 1 µg/mL).

  • MS Infusion: Infuse the solution directly into the mass spectrometer's electrospray ionization (ESI) source.

  • Data Acquisition: Acquire a full-scan mass spectrum in positive ion mode over a mass range that includes the molecular ions of both unlabeled paraxanthine (m/z 181.1) and this compound (m/z 187.1).

  • Data Analysis: Integrate the peak areas for the [M+H]+ ions of paraxanthine (A_d0) and this compound (A_d6).

  • Purity Calculation: Calculate the isotopic purity as: Isotopic Purity (%) = [A_d6 / (A_d0 + A_d6)] * 100

Protocol 2: Quantification of Paraxanthine in Plasma using LC-MS/MS

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, calibrator, or QC, add 150 µL of the internal standard working solution (this compound in acetonitrile).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a new plate or vial for injection.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient might run from 5% to 95% B over 3-5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization: ESI Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Transitions: Monitor the transitions listed in Table 2.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio (Paraxanthine / this compound) against the nominal concentration of the calibrators.

    • Use the resulting regression equation to determine the concentration of paraxanthine in the unknown samples.

Visualizations

caffeine_metabolism cluster_caffeine Caffeine Metabolism cluster_enzyme Primary Enzyme Caffeine Caffeine CYP1A2 CYP1A2 (Liver) Caffeine->CYP1A2 Paraxanthine Paraxanthine (~80%) Theobromine Theobromine (~12%) Theophylline Theophylline (~4%) CYP1A2->Paraxanthine N3-demethylation CYP1A2->Theobromine CYP1A2->Theophylline

Caption: Primary metabolic pathway of caffeine to its major metabolite, paraxanthine.

troubleshooting_workflow start Start: Inaccurate Quantification check_purity Analyze IS solution alone. Is unlabeled (d0) analyte detected? start->check_purity high_crosstalk Yes: Signal > 20% of LLOQ? check_purity->high_crosstalk Yes check_other Investigate other causes: - Matrix effects - H/D exchange - Chromatography issues check_purity->check_other No source_new_is Action: Source new IS lot with higher certified purity. high_crosstalk->source_new_is Yes high_crosstalk->check_other No end_resolved End: Issue Resolved source_new_is->end_resolved end_further End: Further investigation needed check_other->end_further

Caption: Troubleshooting workflow for inaccurate quantification due to isotopic purity.

References

preventing degradation of Paraxanthine-d6 during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Paraxanthine-d6 during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable, isotopically labeled version of Paraxanthine, the primary metabolite of caffeine in humans. In this compound, six hydrogen atoms on the two methyl groups have been replaced with deuterium. It is an ideal internal standard for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Because its chemical and physical properties are nearly identical to the unlabeled Paraxanthine, it behaves similarly during sample extraction, chromatography, and ionization, allowing for accurate correction of analytical variability.[1]

Q2: What are the primary factors that can cause this compound degradation?

While Paraxanthine is a relatively stable molecule, degradation can be induced by several factors during sample preparation and storage. These include:

  • pH Extremes: Highly acidic or basic conditions can potentially lead to the degradation of xanthine derivatives.

  • Oxidative Stress: The presence of strong oxidizing agents may affect the integrity of the molecule.

  • Enzymatic Activity: In biological samples, residual enzymatic activity from enzymes like cytochrome P450s (CYP1A2, CYP2A6) or xanthine oxidase could metabolize Paraxanthine if not properly quenched.[2]

  • Photodegradation: Prolonged exposure to high-intensity UV light can be a source of degradation for many organic molecules.

  • High Temperatures: Elevated temperatures can accelerate chemical degradation.

Q3: Is there a risk of Hydrogen-Deuterium (H/D) exchange with this compound?

The risk of H/D exchange for this compound is very low under typical analytical conditions. The deuterium atoms are located on methyl groups (a non-labile position), which are not prone to exchange with protons from the sample matrix or solvents.[3] H/D exchange is a more significant concern when deuterium is placed on heteroatoms like -OH or -NH groups.[1]

Q4: How should this compound stock solutions and samples be stored?

  • Stock Solutions: this compound as a crystalline solid should be stored at -20°C, where it is stable for at least four years. Stock solutions prepared in solvents like methanol or DMSO should also be stored at -20°C in tightly sealed vials to prevent evaporation and degradation. Studies on related methylxanthines suggest that methanolic or ethanolic solutions are stable for at least two months when stored at 4°C in dark glass flasks.

  • Biological Samples: Plasma, serum, or other biological samples containing Paraxanthine should be stored at -20°C or colder (-80°C for long-term storage). Studies on the closely related compound theophylline have shown it to be stable in serum for up to 336 days when frozen. Caffeine and Paraxanthine have also been found to be stable in whole blood for at least 172 days at -20°C. It is crucial to minimize freeze-thaw cycles.

Troubleshooting Guide: Low or Inconsistent this compound Signal

This guide will help you troubleshoot common issues related to the loss of the this compound internal standard signal.

// Nodes start [label="Problem:\nLow or Inconsistent\nthis compound Signal", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond];

check_prep [label="Review Sample\nPreparation Protocol", fillcolor="#FBBC05", fontcolor="#202124"]; check_storage [label="Verify Storage\nConditions", fillcolor="#FBBC05", fontcolor="#202124"]; check_instrument [label="Assess LC-MS/MS\nSystem Performance", fillcolor="#FBBC05", fontcolor="#202124"];

cause_pH [label="Extreme pH?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause_enzyme [label="Residual Enzyme\nActivity?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause_adsorption [label="Adsorption to\nContainer?", fillcolor="#4285F4", fontcolor="#FFFFFF"];

cause_stock [label="Degraded Stock\nSolution?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause_freezethaw [label="Multiple Freeze-Thaw\nCycles?", fillcolor="#4285F4", fontcolor="#FFFFFF"];

cause_source [label="Dirty Ion Source?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause_matrix [label="Matrix Effects?", fillcolor="#4285F4", fontcolor="#FFFFFF"];

solution_pH [label="Solution: Buffer samples\nto neutral pH (6-8).", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style=rounded]; solution_enzyme [label="Solution: Use enzyme inhibitors\nor rapid protein precipitation.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style=rounded]; solution_adsorption [label="Solution: Test polypropylene or\nsilanized glass vials.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style=rounded];

solution_stock [label="Solution: Prepare fresh\nstock and working solutions.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style=rounded]; solution_freezethaw [label="Solution: Aliquot samples\nafter collection.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style=rounded];

solution_source [label="Solution: Clean ion source\nand transfer optics.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style=rounded]; solution_matrix [label="Solution: Improve sample cleanup\n(e.g., SPE) or dilute sample.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style=rounded];

// Edges start -> check_prep; start -> check_storage; start -> check_instrument;

check_prep -> cause_pH -> solution_pH; check_prep -> cause_enzyme -> solution_enzyme; check_prep -> cause_adsorption -> solution_adsorption;

check_storage -> cause_stock -> solution_stock; check_storage -> cause_freezethaw -> solution_freezethaw;

check_instrument -> cause_source -> solution_source; check_instrument -> cause_matrix -> solution_matrix; }

Caption: Troubleshooting workflow for low this compound signal.

Paraxanthine Stability Summary

The following table summarizes the stability of Paraxanthine under various conditions. While specific forced degradation studies on this compound are not widely available, data from its parent compound Paraxanthine and other closely related methylxanthines (caffeine, theophylline) provide strong evidence of its general stability.

ConditionStressorExpected Stability of this compoundComments & Recommendations
pH Acidic (pH < 4)Moderate to High While stable in mildly acidic conditions (e.g., formic acid in mobile phase), prolonged exposure to strong acids should be avoided. Buffer samples to a neutral pH if possible.
Neutral (pH 6-8)High Paraxanthine is most stable at neutral pH. This is the optimal range for sample storage and preparation.
Basic (pH > 9)Moderate Strong bases should be avoided. Paraxanthine is less stable at higher pH. If basic conditions are required, minimize exposure time.
Temperature Frozen (-20°C to -80°C)High Excellent long-term stability. Recommended for storing stock solutions and biological samples. Avoid repeated freeze-thaw cycles by aliquoting samples.
Refrigerated (2-8°C)High Stable for short-term storage (several days to weeks).
Room Temperature (~25°C)Moderate Stable for short periods (e.g., in an autosampler), but prolonged storage is not recommended, especially for biological samples where enzymatic activity may persist.
Light Ambient LightHigh Generally stable. However, as a best practice, store solutions in amber vials or protected from direct light to prevent potential photodegradation.
UV LightLow to Moderate Direct, high-intensity UV light exposure should be avoided.
Chemical Oxidation (e.g., H₂O₂)Moderate Avoid strong oxidizing agents in the sample matrix and preparation solvents.
Biological Enzymatic ActivityModerate In unquenched biological samples, enzymatic degradation can occur.[2] Immediately process samples (e.g., protein precipitation with cold solvent) or add enzyme inhibitors.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (e.g., 1 mg/mL):

    • Allow the this compound crystalline solid to equilibrate to room temperature before opening the vial.

    • Weigh the desired amount of this compound and dissolve it in an appropriate solvent (e.g., Methanol, DMSO) to achieve a final concentration of 1 mg/mL.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in an amber glass vial at -20°C.

  • Working Internal Standard Solution (e.g., 100 ng/mL):

    • Perform serial dilutions of the stock solution using the desired final solvent (e.g., 50:50 Methanol:Water or mobile phase).

    • Prepare fresh working solutions regularly and store them at 2-8°C for short-term use or at -20°C.

Protocol 2: Sample Preparation using Protein Precipitation (PPT)

This protocol is a common, rapid method for extracting Paraxanthine from plasma or serum samples.

// Nodes start [label="Start:\nPlasma/Serum Sample", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; add_is [label="1. Add this compound\nWorking Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; vortex1 [label="2. Vortex Briefly", fillcolor="#FBBC05", fontcolor="#202124"]; add_ppt [label="3. Add Cold Acetonitrile\n(with 0.1% Formic Acid)\n(e.g., 3:1 ratio)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; vortex2 [label="4. Vortex Vigorously\n(e.g., 1 minute)", fillcolor="#FBBC05", fontcolor="#202124"]; centrifuge [label="5. Centrifuge\n(e.g., 10,000 x g for 10 min)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; transfer [label="6. Transfer Supernatant\nto a new vial", fillcolor="#4285F4", fontcolor="#FFFFFF"]; evaporate [label="7. Evaporate to Dryness\n(under Nitrogen stream)", fillcolor="#FBBC05", fontcolor="#202124", shape=invhouse]; reconstitute [label="8. Reconstitute in\nMobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inject [label="9. Inject into\nLC-MS/MS System", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> add_is; add_is -> vortex1; vortex1 -> add_ppt; add_ppt -> vortex2; vortex2 -> centrifuge; centrifuge -> transfer; transfer -> evaporate; evaporate -> reconstitute; reconstitute -> inject; } Caption: General workflow for sample preparation using protein precipitation.

  • Sample Thawing: Thaw frozen plasma/serum samples on ice to prevent enzymatic degradation.

  • Aliquoting: Aliquot 100 µL of the sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the this compound working solution to the sample.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid to aid precipitation and improve chromatographic peak shape) to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well in a 96-well plate, being careful not to disturb the protein pellet.

  • Evaporation & Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase. This step helps to concentrate the analyte and ensures compatibility with the LC-MS system.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

References

improving peak shape and resolution for Paraxanthine-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak shape and resolution for Paraxanthine-d6 in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in analysis?

This compound is a deuterated form of paraxanthine, the major metabolite of caffeine in humans. It is commonly used as an internal standard for the quantification of paraxanthine in biological samples by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1] Using a stable isotope-labeled internal standard like this compound helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification.

Q2: What are the common issues affecting the peak shape of this compound?

Common issues that can lead to poor peak shape, such as peak tailing or broadening, for this compound and similar compounds in liquid chromatography include:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[2][3]

  • Column Overload: Injecting too much sample or a sample that is too concentrated can saturate the column, leading to distorted peaks.[2][4]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.

  • Solvent Mismatch: A significant difference in elution strength between the sample solvent and the mobile phase can cause peak distortion.[2][5]

  • Column Degradation: Over time, columns can degrade or become contaminated, leading to poor peak shape.[2][6]

  • Extra-column Effects: Issues outside of the analytical column, such as long tubing or dead volumes in the system, can contribute to band broadening.[6][7]

Troubleshooting Guides

Issue 1: Peak Tailing for this compound

Peak tailing is a common problem where the peak is asymmetrical with a trailing edge. A tailing factor (Tf) greater than 1.5 is often considered unacceptable for quantitative analysis.[3]

Troubleshooting Workflow for Peak Tailing:

G start Start: Peak Tailing Observed check_column Check Column Condition start->check_column check_mobile_phase Evaluate Mobile Phase check_column->check_mobile_phase Column OK solution_column Solution: Use end-capped column, replace column check_column->solution_column Degraded/Inappropriate check_sample Assess Sample and Injection check_mobile_phase->check_sample Mobile Phase OK solution_mobile_phase Solution: Adjust pH, add modifier, optimize gradient check_mobile_phase->solution_mobile_phase pH/Composition Issue check_system Inspect LC System check_sample->check_system Sample OK solution_sample Solution: Reduce injection volume, match sample solvent check_sample->solution_sample Overload/Solvent Mismatch solution_system Solution: Minimize tubing length, check for dead volume check_system->solution_system Extra-column Volume

Caption: Troubleshooting workflow for this compound peak tailing.

Detailed Troubleshooting Steps:

Potential Cause Recommended Action Expected Outcome
Secondary Silanol Interactions Use a column with high-purity silica and effective end-capping to minimize exposed silanol groups.[2] Alternatively, operate the mobile phase at a lower pH (e.g., pH 2-3) to suppress the ionization of silanol groups.[3]Improved peak symmetry (Tailing factor closer to 1).
Mobile Phase pH Adjust the mobile phase pH. For basic compounds like paraxanthine, a mobile phase pH around 7-8 can sometimes improve peak shape. However, this needs to be compatible with the column's stability range.Sharper, more symmetrical peaks.
Column Overload Reduce the injection volume or dilute the sample.[4]Symmetrical peak shape at lower concentrations.
Sample Solvent Mismatch Ensure the sample solvent is weaker than or similar in strength to the initial mobile phase.[2][5] If a strong solvent is necessary for solubility, consider using a smaller injection volume.Reduced peak distortion and fronting.
Column Contamination/Degradation Flush the column with a strong solvent or, if necessary, replace the column. Using a guard column can help extend the life of the analytical column.[8]Restoration of peak shape and performance.
Issue 2: Poor Resolution Between this compound and Other Analytes

Poor resolution can occur when this compound elutes too closely to other compounds, such as the unlabeled Paraxanthine or its isomers like theophylline.

Troubleshooting Workflow for Poor Resolution:

G start Start: Poor Resolution optimize_mobile_phase Optimize Mobile Phase start->optimize_mobile_phase change_column Change Stationary Phase optimize_mobile_phase->change_column No Improvement solution_mobile_phase Solution: Modify organic content, use different organic modifier, adjust gradient optimize_mobile_phase->solution_mobile_phase Improved Resolution adjust_flow_rate Adjust Flow Rate change_column->adjust_flow_rate No Improvement solution_column Solution: Use column with different selectivity (e.g., phenyl-hexyl) change_column->solution_column Improved Resolution adjust_temp Adjust Column Temperature adjust_flow_rate->adjust_temp No Improvement solution_flow_rate Solution: Lower flow rate for better efficiency adjust_flow_rate->solution_flow_rate Improved Resolution solution_temp Solution: Increase/decrease temperature to alter selectivity adjust_temp->solution_temp Improved Resolution

Caption: Troubleshooting workflow for poor resolution of this compound.

Detailed Troubleshooting Steps:

Parameter to Adjust Recommended Action Expected Outcome
Mobile Phase Composition Modify the organic-to-aqueous ratio. A lower percentage of the organic solvent (e.g., acetonitrile, methanol) will generally increase retention and may improve separation.[9] Consider changing the organic modifier (e.g., from acetonitrile to methanol) as this can alter selectivity.[10] For complex separations, a shallow gradient can improve the resolution of closely eluting peaks.[11]Increased separation between this compound and interfering peaks.
Stationary Phase If optimizing the mobile phase is insufficient, changing the column chemistry is a powerful way to alter selectivity.[9] For example, if you are using a C18 column, consider a phenyl-hexyl or a polar-embedded phase column.Significant changes in elution order and resolution.
Column Temperature Adjusting the column temperature can influence the viscosity of the mobile phase and the interaction kinetics between the analyte and the stationary phase, which can affect selectivity.Improved separation, although the effect can be unpredictable and needs to be tested empirically.
Flow Rate Reducing the flow rate can increase column efficiency and may lead to better resolution, but will also increase the analysis time.[10]Sharper peaks and potentially better separation.

Experimental Protocols

Example LC-MS/MS Method for Paraxanthine Quantification

This protocol is a general example and may require optimization for specific instruments and matrices.

1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add 20 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration).

  • Add 300 µL of a protein precipitation solvent (e.g., acetonitrile or methanol containing 1% formic acid).

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC Parameters

Parameter Value
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

3. MS/MS Parameters (Positive Ionization Mode)

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Paraxanthine181.1124.125
This compound187.1127.125

Note: These MS/MS parameters are illustrative and should be optimized for the specific instrument being used.[12]

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Tailing Factor (Tf) of this compound

Mobile Phase pH Tailing Factor (Tf)
2.51.1
4.51.4
6.51.8

This is example data illustrating a common trend. Actual results may vary.

Table 2: Impact of Organic Modifier on Resolution (Rs) between Paraxanthine and Theophylline

Organic Modifier Resolution (Rs)
Acetonitrile1.2
Methanol1.8

This is example data illustrating how changing the organic modifier can affect selectivity. Actual results will depend on the specific method conditions.

References

dealing with interference in Paraxanthine-d6 MRM transitions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the LC-MS/MS analysis of Paraxanthine-d6.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound MRM transitions?

The most common sources of interference include:

  • Isobaric Metabolites: Theophylline, a metabolite of caffeine, is isobaric to paraxanthine (they have the same mass and MRM transition).[1][2][3] This is the most significant and frequently overlooked source of interference. If not chromatographically separated, the theophylline signal will contribute to the paraxanthine signal, leading to inaccurate quantification.

  • Isotopic Contribution ("Cross-talk"): At high concentrations of unlabeled paraxanthine, its naturally occurring heavy isotopes (e.g., ¹³C) can contribute to the signal in the this compound MRM channel.[4][5] This can artificially inflate the internal standard signal, leading to underestimation of the analyte.

  • Matrix Effects: Endogenous components from the biological matrix (e.g., phospholipids in plasma) can co-elute with this compound and either suppress or enhance its ionization, leading to variability and inaccuracy.[6]

  • Contamination: Contamination can arise from various sources, including sample collection tubes, solvents, or carryover from previous injections in the autosampler.[7]

Q2: I'm observing a peak for this compound in my blank matrix samples (without internal standard). What is the cause?

This indicates the presence of an interfering substance in your blank matrix that shares the same MRM transition as this compound. The most likely culprit is an endogenous metabolite. Given that this compound is a labeled version of a caffeine metabolite, it is crucial to ensure your "blank" matrix is from subjects who have abstained from caffeine and related products.

Q3: My this compound peak and unlabeled Paraxanthine peak do not have the same retention time. Is this a problem?

A slight shift in retention time between a deuterated internal standard and its unlabeled analyte is a known phenomenon called the "chromatographic isotope effect".[4] Deuterated compounds can sometimes elute slightly earlier on reverse-phase columns. While a small, consistent shift is often acceptable, a large or inconsistent shift can indicate problems and may violate regulatory guidelines for bioanalysis, as it suggests the internal standard is not experiencing the exact same conditions as the analyte.

Q4: How can I confirm if observed interference is from cross-talk from the unlabeled analyte?

To test for isotopic interference, prepare and analyze a sample containing the unlabeled paraxanthine at the highest expected concentration (e.g., the upper limit of quantification) without any internal standard. Monitor the MRM channel for this compound. A significant signal at the expected retention time confirms cross-talk from the analyte's natural isotopes.[4] A mass difference of at least 3 amu between the analyte and the internal standard is generally recommended to minimize this effect.[4]

Troubleshooting Guide

This section addresses specific problems you may encounter during your analysis.

Problem 1: High or Unexplained Signal in the Paraxanthine MRM Channel

The primary challenge in paraxanthine analysis is interference from its isomer, theophylline.[1][2] Both compounds often share the same precursor and product ion transitions.

Possible Cause Troubleshooting Step
Co-elution of Theophylline Theophylline and paraxanthine have the same mass and MRM transition (m/z 181.1 → 124.1).[3] It is essential to achieve baseline chromatographic separation between these two compounds for accurate quantification.[1][2]
Solution: Optimize your HPLC/UHPLC method. This may involve adjusting the mobile phase gradient, changing the column chemistry (e.g., C18, HILIC), or modifying the flow rate.[8][9]
In-source Fragmentation A related compound, such as caffeine, might be fragmenting in the ion source to produce an ion with the same m/z as paraxanthine.
Solution: Optimize ion source parameters (e.g., temperature, voltages) to minimize in-source fragmentation. Analyze a high-concentration caffeine standard to check for any signal in the paraxanthine MRM channel.
Problem 2: Inconsistent or Drifting this compound Response
Possible Cause Troubleshooting Step
Differential Matrix Effects The internal standard and analyte are experiencing different levels of ion suppression or enhancement from matrix components.[6]
Solution: Improve the sample preparation method. Move from a simple protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering matrix components like phospholipids.[2][10]
Isotopic Exchange Deuterium atoms on the internal standard are being replaced by hydrogen atoms from the solvent or matrix, reducing the this compound signal and increasing the signal of partially deuterated or unlabeled paraxanthine.[6]
Solution: Check the stability of this compound in your sample processing and storage conditions. Avoid highly acidic or basic conditions which can catalyze this exchange.[6] Ensure the deuterium labels are on stable positions (e.g., on a methyl carbon) rather than exchangeable positions like -OH or -NH.
Improper IS Concentration The concentration of the internal standard may be too high, leading to detector saturation, or too low, resulting in poor signal-to-noise.[4]
Solution: Optimize the internal standard concentration. A common practice is to use a concentration that yields a signal intensity similar to the analyte's response at the midpoint of the calibration curve.

Experimental Protocols & Data

Recommended MRM Transitions

The following table provides typical MRM transitions for paraxanthine and its deuterated internal standard for use with a triple quadrupole mass spectrometer. Parameters like Collision Energy (CE) and Declustering Potential (DP) should be optimized for your specific instrument.

Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z Typical Use
Paraxanthine181.1124.1Quantifier[3]
Paraxanthine181.1138.1Qualifier
This compound 187.1 127.1 Quantifier (assumes d6 on methyls)
This compound 187.1 141.1 Qualifier

Note: The exact m/z for this compound and its fragments depends on the position of the deuterium labels. Always confirm the mass of your specific internal standard.

Protocol: Paraxanthine Extraction from Human Plasma

This protocol outlines a general solid-phase extraction (SPE) procedure, which provides cleaner extracts than protein precipitation.[2]

1. Materials:

  • Human plasma (collected in K2-EDTA tubes)

  • Paraxanthine and this compound standards

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid

  • Oasis HLB SPE cartridges (or equivalent)

  • Centrifuge, Nitrogen Evaporator

2. Sample Preparation:

  • Thaw plasma samples and standards on ice.

  • To 50 µL of plasma, add 150 µL of internal standard working solution (this compound in water or methanol).[2]

  • Vortex mix for 10 seconds.

  • Add 100 µL of water and vortex again.[2]

3. Solid-Phase Extraction (SPE):

  • Condition the SPE plate wells with 1 mL of methanol, followed by 1 mL of water.[2]

  • Load the entire pre-treated sample onto the SPE plate.

  • Wash the wells with 1 mL of water.[2]

  • Elute the analytes with 1 mL of methanol.[2]

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • Vortex, centrifuge, and inject into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • LC Column: C18 column (e.g., 50 x 2.1 mm, 3 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: Start at 5% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

  • Injection Volume: 10 µL

  • MS Ionization: Electrospray Ionization (ESI), Positive Mode

Visualizations

Troubleshooting Workflow for this compound Interference

The following diagram provides a logical decision tree for identifying and resolving common interference issues.

G start Interference observed in PX-d6 channel q1 Is peak present in solvent blank? start->q1 a1_yes System Contamination q1->a1_yes Yes q2 Is peak present in blank matrix (no IS)? q1->q2 No sol1 Action: Clean injector, check solvents, flush system. a1_yes->sol1 a2_yes Endogenous Interference q2->a2_yes Yes q3 Does interference increase with high analyte conc.? q2->q3 No sol2 Action: Improve sample prep (e.g., use SPE). Ensure matrix is caffeine-free. a2_yes->sol2 a3_yes Isotopic Cross-Talk q3->a3_yes Yes end Issue likely resolved or isobaric co-elution. q3->end No sol3 Action: Use higher mass IS (e.g., 13C-labeled) or mathematically correct. a3_yes->sol3

Caption: Troubleshooting decision tree for PX-d6 interference.

Sample Preparation Workflow

This diagram illustrates the key steps in the solid-phase extraction (SPE) protocol described above.

G start Start: 50 µL Plasma add_is Add 150 µL This compound IS start->add_is vortex1 Vortex Mix add_is->vortex1 load_sample Load Sample vortex1->load_sample spe_condition Condition SPE Plate (Methanol -> Water) spe_condition->load_sample wash_step Wash Plate (Water) load_sample->wash_step elute_step Elute Analytes (Methanol) wash_step->elute_step drydown Evaporate to Dryness elute_step->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute end Inject for LC-MS/MS Analysis reconstitute->end

Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.

References

Technical Support Center: Ensuring Reproducibility with Paraxanthine-d6 in Large Sample Batches

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Paraxanthine-d6 as an internal standard in large sample batch analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during quantitative bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of variability in this compound internal standard response in large sample batches?

A1: Variability in the internal standard (IS) response across a large batch of samples can stem from several factors. The most common culprits include differential matrix effects, where co-eluting endogenous components in individual samples suppress or enhance the ionization of this compound to a different extent than the analyte.[1] Other causes can be related to inconsistencies in sample preparation, such as pipetting errors during the addition of the IS, variations in extraction recovery between samples, or instrument-related issues like fluctuations in the ion source performance over a long run.[2][3]

Q2: What is "isotopic exchange" and can it affect my results when using this compound?

A2: Isotopic exchange, or back-exchange, is a phenomenon where deuterium atoms on the internal standard are replaced by hydrogen atoms from the sample matrix or solvent.[4] This can lead to a decrease in the this compound signal and a potential increase in the signal of the unlabeled paraxanthine, resulting in inaccurate quantification. The stability of the deuterium labels depends on their position on the molecule; labels on aromatic rings are generally stable.[4]

Q3: Why might I observe a chromatographic shift between Paraxanthine and this compound?

A3: Deuterated compounds can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts, a phenomenon known as the "isotope effect".[3][5] This can be problematic if the shift is significant enough to cause differential matrix effects, where the analyte and the IS elute in regions with different levels of ion suppression or enhancement.[4]

Q4: What level of isotopic purity is recommended for this compound?

A4: To ensure accurate quantification, especially at the lower limit of quantification (LLOQ), the isotopic purity of the deuterated internal standard should be high, typically ≥98%.[1] The presence of unlabeled paraxanthine as an impurity in the this compound standard can lead to an overestimation of the analyte concentration.[4]

Troubleshooting Guides

Issue 1: Inconsistent or Drifting this compound Response

Symptom: The peak area of this compound shows a consistent upward or downward trend across the analytical run, or is highly variable between samples.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Differential Matrix Effects 1. Evaluate Matrix Effects: Perform a post-extraction addition experiment with at least six different lots of blank matrix to quantify the variability of the matrix effect.[1] 2. Improve Sample Cleanup: Optimize the sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components. 3. Modify Chromatography: Adjust the chromatographic gradient to better separate paraxanthine from co-eluting matrix components.[4]
Inconsistent Sample Preparation 1. Review Pipetting Technique: Ensure consistent and accurate addition of the internal standard to all samples. 2. Optimize Extraction Procedure: Validate the extraction recovery to ensure it is consistent and reproducible across the batch.
Instrument Instability 1. Monitor System Suitability: Inject a system suitability standard at regular intervals throughout the batch to monitor instrument performance. 2. Clean the Ion Source: A dirty ion source can lead to signal drift over time.[2]
Issue 2: Poor Accuracy and Precision at Low Concentrations

Symptom: The assay shows poor accuracy and high coefficient of variation (%CV) for quality control (QC) samples at the lower limit of quantification (LLOQ).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Isotopic Impurity in this compound 1. Assess IS Contribution: Analyze a blank matrix sample spiked only with this compound and monitor the signal for unlabeled paraxanthine. The response should be less than 20% of the LLOQ response.[4] 2. Source a Higher Purity Standard: If significant impurity is detected, obtain a new lot of this compound with higher isotopic purity.
Interference from Theophylline 1. Chromatographic Separation: Theophylline and paraxanthine can have the same MS/MS transition. Ensure adequate chromatographic separation between the two compounds (resolution > 1.5).[6][7] 2. Optimize MS/MS Parameters: If separation is not possible, investigate alternative, more specific MS/MS transitions.
Carryover 1. Injector Wash: Optimize the injector wash procedure to minimize carryover from high concentration samples to subsequent low concentration samples.[8] 2. Injection Order: Avoid injecting LLOQ samples immediately after high concentration standards or samples.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

This protocol outlines a standard procedure to quantitatively assess the impact of the sample matrix on the ionization of paraxanthine and this compound.[1][9]

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare standards containing paraxanthine and this compound at low and high concentrations in the final mobile phase solvent.

    • Set B (Post-Extraction Spike): Extract at least six different sources of blank matrix. After the final extraction step, spike the extracts with paraxanthine and this compound to the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the same six blank matrix sources with paraxanthine and this compound at the same low and high concentrations before the extraction process.

  • Analyze Samples: Analyze all three sets of samples using the validated LC-MS/MS method.

  • Calculate Matrix Factor (MF), Recovery (RE), and Internal Standard Normalized Matrix Factor (IS-Normalized MF):

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

Acceptance Criteria:

Parameter Acceptance Criteria
Matrix Factor (MF) An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement. The variability between different matrix lots should be assessed.
IS-Normalized MF The coefficient of variation (CV) of the IS-normalized MF across the different matrix lots should be ≤15%.[10]
Recovery (RE) The recovery should be consistent and reproducible.
Protocol 2: LC-MS/MS Quantification of Paraxanthine in Human Plasma

This is a representative protocol synthesized from multiple sources.[6][11]

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition an Oasis® HLB 30 mg/well SPE plate with 1 mL of methanol followed by 1 mL of water.

  • Load 50 µL of plasma sample, 150 µL of this compound internal standard working solution, and 100 µL of water into the SPE plate.

  • Wash the SPE plate with 1 mL of water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in mobile phase for injection.

2. LC-MS/MS Conditions:

  • HPLC Column: SymmetryShield RP18 or equivalent.

  • Mobile Phase A: Formic acid in water.

  • Mobile Phase B: Methanol/water/formic acid mixture.

  • Gradient: Optimized to achieve separation of paraxanthine from theophylline.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with a TurboIonspray source.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Paraxanthine: 181.0 -> 124.3 m/z

    • This compound: 184.0 -> 124.3 m/z

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample add_is Add this compound sample->add_is spe Solid-Phase Extraction add_is->spe evap Evaporation spe->evap recon Reconstitution evap->recon hplc HPLC Separation recon->hplc ms MS/MS Detection hplc->ms integrate Peak Integration ms->integrate ratio Calculate Area Ratio (Paraxanthine / this compound) integrate->ratio quant Quantification ratio->quant troubleshooting_workflow start Inconsistent Internal Standard Response check_pattern Observe IS Response Pattern (Drift vs. Random) start->check_pattern drift Systematic Drift check_pattern->drift Drift random Random Variability check_pattern->random Random check_instrument Investigate Instrument Performance (e.g., Source) drift->check_instrument check_matrix Evaluate Differential Matrix Effects random->check_matrix check_instrument->check_matrix No Issue instrument_issue Clean/Tune Instrument check_instrument->instrument_issue Issue Found matrix_issue Improve Sample Cleanup or Chromatography check_matrix->matrix_issue Issue Found check_prep Review Sample Preparation Procedure check_matrix->check_prep No Issue prep_issue Refine Pipetting/ Extraction Technique check_prep->prep_issue Issue Found

References

Validation & Comparative

A Comparative Guide to Paraxanthine Assay Methodologies: Leveraging Paraxanthine-d6 for Enhanced Accuracy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methods for the quantification of paraxanthine, a major metabolite of caffeine, in biological matrices. The focus is on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a stable isotope-labeled internal standard, Paraxanthine-d6, and its comparison with a conventional high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method. The data presented herein is synthesized from established and validated methodologies to provide a clear and objective performance comparison.

Introduction to Paraxanthine Quantification

Paraxanthine is the primary metabolite of caffeine in humans and its concentration ratio to caffeine is a widely used biomarker for phenotyping CYP1A2 enzyme activity, which is crucial in drug metabolism studies. Accurate and reliable quantification of paraxanthine in biological samples such as plasma, serum, and saliva is therefore of significant interest in clinical pharmacology and drug development. This guide compares two prominent analytical approaches: a highly specific and sensitive LC-MS/MS method with this compound as an internal standard, and a more traditional HPLC-UV method.

The Gold Standard: LC-MS/MS with Isotope Dilution

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis, particularly for mass spectrometry-based methods. This compound is an ideal internal standard as it is chemically identical to the analyte (paraxanthine) but has a different mass due to the deuterium labels. This allows it to co-elute with the analyte and experience similar extraction efficiencies and matrix effects, thus providing superior accuracy and precision in quantification.

Comparative Performance Data

The following tables summarize the typical performance characteristics of a validated LC-MS/MS method using this compound as an internal standard and a validated HPLC-UV method.

Table 1: Performance Characteristics of Paraxanthine Assay Methods

Validation ParameterLC-MS/MS with this compoundHPLC-UV
Linearity Range 0.025 - 5.00 µg/mL[1]0.5 - 30 mg/L[2]
Lower Limit of Quantification (LLOQ) 0.005 µg/mL (in plasma)[1]0.1 mg/L[2]
Intra-Assay Precision (%CV) < 15%[1]5.0 - 7.2%[2]
Inter-Assay Precision (%CV) < 15%[1]7.2 - 10.8%[2]
Accuracy (%Bias) Within ±15%[1]96.6 - 97.5% (recovery)[2]
Recovery ~70%[1]96.6 - 97.5%[2]

Table 2: Comparison of Key Method Attributes

AttributeLC-MS/MS with this compoundHPLC-UV
Selectivity High (mass-based detection)Moderate (potential for interferences)
Sensitivity High (sub-ng/mL levels)Moderate (µg/mL to mg/L levels)
Throughput High (fast run times)Moderate
Cost Higher initial instrument costLower initial instrument cost
Internal Standard Ideal (stable isotope-labeled)Often a structurally similar compound

Experimental Protocols

Detailed methodologies for both the LC-MS/MS and HPLC-UV assays are provided below.

Experimental Protocol 1: LC-MS/MS Assay for Paraxanthine in Human Plasma with this compound

This protocol is based on established methods for the quantification of paraxanthine in plasma.

1. Sample Preparation (Protein Precipitation)

  • To 30 µL of human plasma, add 100 µL of a methanol solution containing the internal standard, this compound (concentration to be optimized, e.g., 400 ng/mL).[3]

  • Vortex the mixture for 5 minutes.

  • Centrifuge at high speed (e.g., 17,900 x g) for 5 minutes to precipitate proteins.[3]

  • Transfer the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • HPLC System: Agilent 1100 series or equivalent.[3]

  • Mass Spectrometer: AB SCIEX 3000 triple quadrupole mass spectrometer or equivalent.[3]

  • Column: Waters Symmetry C18, 3.5 µm, 75 mm × 4.6 mm.[3]

  • Mobile Phase A: Water with 25 mM formic acid.[3]

  • Mobile Phase B: Methanol with 25 mM formic acid.[3]

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.[3]

  • Flow Rate: To be optimized (e.g., 0.5 - 1.0 mL/min).

  • Injection Volume: 10 µL.[3]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Paraxanthine: To be determined (e.g., precursor ion -> product ion).

    • This compound: To be determined (e.g., precursor ion -> product ion).

3. Calibration and Quantification

  • Prepare a series of calibration standards by spiking known concentrations of paraxanthine into blank plasma.

  • Process the calibration standards and quality control (QC) samples along with the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of paraxanthine to this compound against the concentration of paraxanthine.

  • Determine the concentration of paraxanthine in the unknown samples from the calibration curve.

Experimental Protocol 2: HPLC-UV Assay for Paraxanthine in Human Serum

This protocol is based on a validated HPLC-UV method for paraxanthine quantification.[2][4]

1. Sample Preparation (Protein Precipitation)

  • To 200 µL of serum, add 200 µL of 0.1% acetic acid and a suitable internal standard (e.g., 1,2,3-benzotriazole).[5]

  • Add 2 mL of a chloroform:isopropanol (85:15, v/v) mixture and vortex vigorously.[5]

  • Centrifuge to separate the layers.[5]

  • Transfer the organic (lower) layer to a clean tube and evaporate to dryness under a stream of nitrogen.[5]

  • Reconstitute the residue in 200 µL of the mobile phase.[5]

2. HPLC-UV Conditions

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., Zorbax SB-Aq, 2.1 x 100 mm, 3.5 µm).[5]

  • Mobile Phase: A mixture of phosphate buffer and an organic modifier like methanol or acetonitrile (e.g., 85:15 v/v phosphate buffer:methanol, pH 4.9).[4]

  • Flow Rate: 1.0 - 1.75 mL/min.[4][5]

  • Injection Volume: 20 µL.[5]

  • Detection Wavelength: 273 - 280 nm.[1][5]

3. Calibration and Quantification

  • Prepare calibration standards in blank serum.

  • Process and analyze the standards and samples.

  • Create a calibration curve by plotting the peak height or area ratio of paraxanthine to the internal standard against the paraxanthine concentration.

  • Quantify paraxanthine in the samples using the calibration curve.

Visualizing the Methodologies

The following diagrams illustrate the workflows of the described analytical methods and the rationale for using an isotopically labeled internal standard.

experimental_workflow cluster_lcmsms LC-MS/MS with this compound cluster_hplcuv HPLC-UV lcmsms_start Plasma Sample lcmsms_prep Add this compound & Protein Precipitation lcmsms_start->lcmsms_prep lcmsms_analysis LC-MS/MS Analysis (MRM Detection) lcmsms_prep->lcmsms_analysis lcmsms_quant Quantification via Peak Area Ratio lcmsms_analysis->lcmsms_quant lcmsms_end Paraxanthine Concentration lcmsms_quant->lcmsms_end hplcuv_start Serum Sample hplcuv_prep Protein Precipitation & Liquid-Liquid Extraction hplcuv_start->hplcuv_prep hplcuv_analysis HPLC-UV Analysis (UV Detection) hplcuv_prep->hplcuv_analysis hplcuv_quant Quantification via Peak Area/Height Ratio hplcuv_analysis->hplcuv_quant hplcuv_end Paraxanthine Concentration hplcuv_quant->hplcuv_end

Fig. 1: Comparative experimental workflows for paraxanthine quantification.

internal_standard_logic cluster_ideal Ideal Internal Standard (this compound) cluster_alternative Alternative Internal Standard ideal_is This compound ideal_prop Identical Chemical & Physical Properties ideal_is->ideal_prop ideal_analyte Paraxanthine ideal_analyte->ideal_prop ideal_result Accurate Correction for Extraction Loss & Matrix Effects ideal_prop->ideal_result alt_is Structurally Similar Compound alt_prop Different Chemical & Physical Properties alt_is->alt_prop alt_analyte Paraxanthine alt_analyte->alt_prop alt_result Potential for Inaccurate Correction alt_prop->alt_result

Fig. 2: Rationale for using a stable isotope-labeled internal standard.

Conclusion

The choice of analytical method for paraxanthine quantification depends on the specific requirements of the study. For research and clinical applications demanding the highest level of accuracy, sensitivity, and specificity, the LC-MS/MS method with this compound as an internal standard is unequivocally superior. The use of a stable isotope-labeled internal standard effectively compensates for variations in sample preparation and matrix effects, leading to more reliable and reproducible data.

While the HPLC-UV method offers a more cost-effective alternative and can be suitable for applications where lower sensitivity is acceptable, it is more susceptible to interferences and may exhibit greater variability. For drug development and clinical trial settings where data integrity is paramount, the investment in LC-MS/MS instrumentation and the use of this compound are well-justified.

References

A Comparative Guide to Isotopically Labeled Paraxanthine Internal Standards: Paraxanthine-d6 vs. 13C-Labeled Paraxanthine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmacokinetic and metabolic studies, particularly in the analysis of caffeine and its metabolites, paraxanthine stands out as a key analyte. Accurate quantification of paraxanthine is crucial and heavily relies on the use of stable isotope-labeled internal standards in mass spectrometry-based methods. This guide provides an objective comparison between two common types of isotopically labeled paraxanthine: deuterated (Paraxanthine-d6) and carbon-13 labeled (¹³C-labeled) paraxanthine. This comparison is supported by a summary of their properties, a detailed experimental protocol, and a discussion of their performance based on established principles of stable isotope dilution techniques.

Data Presentation: A Head-to-Head Comparison

The choice of an internal standard can significantly impact the accuracy and robustness of a bioanalytical method. Below is a table summarizing the key properties of commercially available this compound and a representative ¹³C-labeled paraxanthine.

PropertyThis compound¹³C-Labeled Paraxanthine (Paraxanthine-¹³C-d3)
Chemical Formula C₇H₂D₆N₄O₂[1][2]C₇H₅D₃¹³CN₄O₂[]
Molecular Weight 186.2 g/mol [1][2]184.17 g/mol []
Isotopic Purity ≥98-99% deuterated forms[1][2]98% atom D, 98% atom ¹³C[]
Labeling Type Deuterium (²H)Carbon-13 (¹³C) and Deuterium (²H)

Performance Comparison: Deuterated vs. ¹³C-Labeled Standards

This compound (Deuterated)

Deuterated standards are widely used due to their relatively lower cost of synthesis. However, they can exhibit a "metabolic isotope effect," where the heavier deuterium atoms can alter the rate of metabolic processes. More significantly in the context of chromatography, the C-D bond is slightly shorter and stronger than a C-H bond, which can lead to a slight difference in retention time compared to the unlabeled analyte. This chromatographic shift can be problematic, especially with the high resolving power of modern UHPLC systems, as the internal standard may not co-elute perfectly with the analyte, potentially leading to less effective compensation for matrix effects.

¹³C-Labeled Paraxanthine

Carbon-13 labeled internal standards are often considered the "gold standard" for isotope dilution mass spectrometry. The substitution of ¹²C with ¹³C results in a negligible difference in the physicochemical properties of the molecule. This means that ¹³C-labeled paraxanthine will have virtually identical chromatographic behavior and extraction recovery to the native paraxanthine. This perfect co-elution is critical for accurately compensating for variations in sample preparation and, most importantly, for mitigating unpredictable ion suppression or enhancement effects in the mass spectrometer's ion source. Studies have shown that ¹³C-labeled internal standards are better suited to correct for ion suppression effects in UHPLC-MS/MS applications compared to their deuterated counterparts. The primary drawback of ¹³C-labeled standards is typically their higher cost of synthesis.

Experimental Protocol: Quantification of Paraxanthine in Human Plasma using LC-MS/MS

The following is a representative, detailed protocol for the solid-phase extraction (SPE) and LC-MS/MS analysis of paraxanthine in human plasma, adapted from validated methods in the literature. This protocol utilizes an isotopically labeled internal standard such as this compound.

1. Sample Preparation (Solid-Phase Extraction)

  • Plate Conditioning: Condition an Oasis® HLB 30 mg/well SPE plate with 1 mL of methanol, followed by 1 mL of water.

  • Sample Loading: To 50 µL of human plasma, add 150 µL of the internal standard working solution (e.g., this compound in a suitable solvent) and 100 µL of water. Vortex mix and load the entire volume onto the conditioned SPE plate.

  • Washing: Wash the SPE plate with 1 mL of water.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase A.

2. LC-MS/MS Analysis

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., SymmetryShield™ RP18, 3.5 µm, 2.1 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in methanol

  • Gradient Elution:

    • 0-1 min: 95% A

    • 1-4 min: Linear gradient to 5% A

    • 4-5 min: Hold at 5% A

    • 5.1-6.5 min: Return to 95% A and re-equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive

  • MRM Transitions:

    • Paraxanthine: Q1 m/z 181.1 -> Q3 m/z 124.1

    • This compound: Q1 m/z 187.1 -> Q3 m/z 127.1

Important Consideration: Chromatographic separation of paraxanthine from its isomer theophylline is critical as they can have the same mass transition. The HPLC conditions must be optimized to achieve baseline separation.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma (50 µL) mix Vortex Mix plasma->mix is Internal Standard (this compound) is->mix load Load onto SPE Plate mix->load wash Wash SPE Plate load->wash elute Elute with Methanol wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase A dry->reconstitute inject Inject into HPLC reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Tandem Mass Spectrometry (MRM) ionize->detect quantify Quantification detect->quantify

Caption: Workflow for Paraxanthine Quantification in Plasma.

Conclusion

The selection of an appropriate internal standard is paramount for the development of a robust and reliable bioanalytical method for paraxanthine quantification. While this compound is a widely used and acceptable choice, the principles of isotope dilution mass spectrometry suggest that a ¹³C-labeled paraxanthine would offer superior performance, particularly in minimizing variability due to matrix effects because of its closer co-elution with the native analyte. For routine analyses where matrix effects are well-characterized and controlled, this compound may provide a cost-effective solution. However, for methods requiring the highest level of accuracy and precision, especially in complex biological matrices or when using high-resolution chromatography, a ¹³C-labeled internal standard is the theoretically preferred option. Researchers should carefully consider the specific requirements of their assay, including the complexity of the sample matrix and the desired level of analytical rigor, when selecting an isotopically labeled internal standard for paraxanthine.

References

Cross-Validation of Paraxanthine-d6 Across Diverse Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Paraxanthine-d6 as an internal standard for the quantification of paraxanthine across various biological matrices. The data presented is synthesized from multiple studies to offer a clear perspective on its application in bioanalytical method development and validation.

Paraxanthine, the major metabolite of caffeine, is a significant biomarker for assessing CYP1A2 enzyme activity, which plays a crucial role in drug metabolism. Accurate and precise quantification of paraxanthine in biological samples is therefore essential for clinical and research applications. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted approach to mitigate matrix effects and ensure the reliability of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

Performance of this compound as an Internal Standard

This compound is a deuterated analog of paraxanthine, making it an ideal internal standard as it co-elutes with the analyte and experiences similar ionization effects in the mass spectrometer, thereby correcting for variations in sample preparation and instrument response.[2] Its application has been validated in several key biological matrices, demonstrating its robustness and reliability.

Data Summary

The following table summarizes the performance characteristics of analytical methods utilizing this compound (or a similar isotopically labeled standard, Paraxanthine-d3) for the quantification of paraxanthine in human plasma, urine, and saliva.

Biological MatrixAnalytical MethodLinearity (r)Within-Run Precision (%)Between-Run Precision (%)Accuracy (%)Recovery (%)Reference
Plasma HPLC-ESI-MS/MS> 0.990.55–6.241.96–9.1297.7–109Not explicitly stated[3]
Plasma UHPLC-ESIMS/MSNot explicitly stated< 10< 10Within ±15Within ±15[4]
Urine UHPLC-ESIMS/MSNot explicitly stated< 10< 10Within ±15Within ±15[4]
Saliva UHPLC-ESIMS/MSNot explicitly stated< 10< 10Within ±15Within ±15[4]
Saliva UHPLCNot explicitly stated< 13.5 (Intra-day)< 13.5 (Inter-day)91.2–107.2Not explicitly stated[5][6]

Experimental Protocols

The successful application of this compound relies on optimized experimental protocols. Below are detailed methodologies synthesized from validated methods for the analysis of paraxanthine in different biological matrices.

Sample Preparation

Plasma:

  • Protein Precipitation: To a 30 µL plasma sample, add a solution of methanol containing this compound (as the internal standard) and formic acid.[3]

  • Vortex the mixture to precipitate proteins.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.[3]

Urine and Saliva:

  • Direct Determination: These matrices often require minimal sample preparation.[4]

  • Spike the sample with the this compound internal standard.

  • Perform protein precipitation if necessary (especially for saliva).[4]

  • Centrifuge and inject the supernatant into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation: A C18 reversed-phase column is typically used for separation.[7] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is employed to achieve separation of paraxanthine from other caffeine metabolites, particularly its isomer theophylline, which can have the same mass transition.[8][9]

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both paraxanthine and this compound.

Visualizing the Workflow and Logic

To further clarify the experimental process and the role of the internal standard, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Plasma, Urine, Saliva) add_is Spike with This compound (IS) sample->add_is precipitation Protein Precipitation (e.g., with Methanol) add_is->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification detection->quantification

A generalized experimental workflow for the quantification of paraxanthine using this compound.

logical_relationship cluster_measurement Mass Spectrometric Measurement Analyte Paraxanthine (Analyte) Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio IS This compound (Internal Standard) IS->Ratio Concentration Analyte Concentration Ratio->Concentration Calibration Curve

The logical relationship of this compound as an internal standard for accurate quantification.

Alternative Internal Standards

While this compound is a highly effective internal standard, other isotopically labeled analogs such as Paraxanthine-d3 have also been successfully used.[3] In some methods analyzing caffeine and its metabolites, other structurally similar but chromatographically separated compounds have been employed as internal standards. However, the use of a stable isotope-labeled internal standard that co-elutes with the analyte is considered the gold standard for correcting matrix effects in LC-MS/MS bioanalysis. The choice of internal standard should be carefully validated for each specific application and matrix to ensure the highest data quality.

References

A Comparative Guide to Inter-Laboratory Methods for Paraxanthine Quantification Using Paraxanthine-d6

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of analytical methods for the quantification of paraxanthine, with a focus on the use of its deuterated internal standard, Paraxanthine-d6. The performance of methods employing this stable isotope-labeled standard is compared with an alternative method that uses a structural analog as an internal standard. This comparison is supported by experimental data from published, validated studies, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting and implementing robust bioanalytical assays.

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry-based bioanalysis.[1] This is due to its chemical and physical properties being nearly identical to the analyte of interest, which allows it to effectively compensate for variability during sample preparation, chromatography, and ionization.[2] This guide will delve into the performance characteristics of methods utilizing this compound and contrast them with an alternative approach.

Data Presentation: Performance of Analytical Methods

The following tables summarize the quantitative performance of various analytical methods for paraxanthine. Table 1 focuses on methods using this compound as the internal standard across different biological matrices and analytical platforms. Table 2 provides data for a high-performance liquid chromatography (HPLC) method with UV detection that employs a structural analog internal standard, offering a point of comparison.

Table 1: Performance Comparison of Analytical Methods Using this compound as an Internal Standard

ParameterMethod 1: LC-MS/MS in Human PlasmaMethod 2: UPLC-MS/MS in Human Hair[3][4]Method 3: UHPLC-MS/MS in Human Plasma, Saliva, Urine[5]
Linearity Range 4.1 - 3000 ng/mL20 - 500 pg/mgNot explicitly stated, but method validated with spiked samples
Accuracy (% Bias) 98.1% - 108%< 7%Within ±15%
Precision (%RSD) Within-run: 1.96% - 9.12% Between-run: Not specified< 12%Repeatability within ±10%
Lower Limit of Quantification (LLOQ) 4.1 ng/mL20 pg/mg0.1 pg (detection limit)
Recovery Not explicitly stated> 85%Within ±15%
Internal Standard Used Paraxanthine-d3Isotopically labeled internal standardsIsotopically labeled internal standards

Table 2: Performance of an HPLC-UV Method Using a Structural Analog Internal Standard

ParameterMethod 4: HPLC-UV in Human Serum[6]
Linearity Range 0.5 - 30 mg/L
Accuracy (% Recovery) 96.6% - 97.5%
Precision (%RSD) Within-run: 5.0% - 7.2% Between-run: 7.2% - 10.8%
Lower Limit of Detection (LOD) 0.1 mg/L
Recovery 96.6% - 97.5%
Internal Standard Used Not explicitly stated in abstract, likely a structural analog for UV detection

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following section outlines the experimental protocols for the key methods cited in this guide.

Method 1: LC-MS/MS for Paraxanthine in Human Plasma
  • Sample Preparation: Solid Phase Extraction (SPE) was employed.[7] An OASIS® HLB 30g/well SPE plate was conditioned with methanol and water. A 50.0 µL plasma sample, mixed with 150 µL of internal standard (this compound) and 100 µL of water, was loaded onto the plate. The plate was washed with water, and the analytes were eluted with methanol. The eluate was evaporated to dryness and reconstituted before injection.[7]

  • Chromatography: HPLC was performed using a SymmetryShield RP18 column.[7] The mobile phase consisted of a gradient of formic acid in water (A) and a mixture of methanol, water, and formic acid (B). The total run time was 6.5 minutes, with paraxanthine eluting at approximately 2.3 minutes.[7]

  • Mass Spectrometry: An API 3000 triple quadrupole mass spectrometer with a Turbo Ionspray source was used.[7] The MRM transition for Paraxanthine was m/z 181.0 → 124.3, and for this compound was m/z 184.0 → 124.3.[7]

Method 2: UPLC-MS/MS for Paraxanthine in Human Hair[3][4]
  • Sample Preparation: 20 mg of ground hair was incubated with a protease solution. The resulting extract was cleaned up using Strata-X™ SPE cartridges.[3][4]

  • Chromatography: A Waters Acquity UPLC® system was used for separation.[3][4]

  • Mass Spectrometry: An AB SCIEX API 4000™ triple quadrupole mass spectrometer was used for detection.[3][4]

Method 3: UHPLC-MS/MS for Paraxanthine in Multiple Human Matrices[5]
  • Sample Preparation: Direct determination after protein precipitation.[5]

  • Chromatography: Ultra-high-performance liquid chromatography with a run time of approximately 5 minutes. The mobile phase included 5% v/v ethanol.[5]

  • Mass Spectrometry: Tandem mass spectrometry with the use of isotopically labeled internal standards and qualifier ions.[5]

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow for paraxanthine analysis and the logical structure of an inter-laboratory comparison study.

Bioanalytical Workflow for Paraxanthine Quantification Bioanalytical Workflow for Paraxanthine Quantification using this compound cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Sample_Collection Sample Collection (Plasma, Hair, etc.) Sample_Storage Sample Storage (-20°C or -80°C) Sample_Collection->Sample_Storage Sample_Login Sample Login & Tracking (LIMS) Sample_Storage->Sample_Login Sample_Preparation Sample Preparation (e.g., SPE, Protein Ppt.) + Addition of this compound Sample_Login->Sample_Preparation LC_Separation LC Separation (UPLC/HPLC) Sample_Preparation->LC_Separation MS_Detection MS/MS Detection (Triple Quadrupole) LC_Separation->MS_Detection Data_Processing Data Processing (Peak Integration) MS_Detection->Data_Processing Quantification Quantification (Analyte/IS Ratio) Data_Processing->Quantification Data_Review Data Review & Reporting Quantification->Data_Review

Caption: A typical bioanalytical workflow for quantifying paraxanthine using this compound.

Inter-Laboratory_Comparison_Logic Logical Flow of an Inter-Laboratory Comparison Study Coordinator Study Coordinator Sample_Preparation Preparation & Distribution of Homogeneous Samples Coordinator->Sample_Preparation Statistical_Analysis Statistical Analysis (e.g., z-scores) Coordinator->Statistical_Analysis Participating_Labs Participating Laboratories (Lab A, Lab B, Lab C) Sample_Preparation->Participating_Labs Analysis Sample Analysis using In-House Methods Participating_Labs->Analysis Data_Submission Submission of Results to Coordinator Analysis->Data_Submission Data_Submission->Coordinator Performance_Evaluation Performance Evaluation & Reporting Statistical_Analysis->Performance_Evaluation Performance_Evaluation->Participating_Labs

Caption: The logical relationship in an inter-laboratory comparison for analytical methods.

References

Establishing Linearity and Limits of Detection with Paraxanthine-d6: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, the precision and reliability of quantitative methods are paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust liquid chromatography-mass spectrometry (LC-MS/MS) assays. Paraxanthine-d6, a deuterated analog of paraxanthine, serves as an excellent internal standard for the quantification of paraxanthine, the primary metabolite of caffeine.[1][2][3] This guide provides a comparative overview of the performance of this compound in establishing linearity and limits of detection, alongside alternative internal standards used in similar analytical contexts.

Comparative Performance of Internal Standards

The choice of an internal standard is critical and should ideally be a stable isotope-labeled version of the analyte.[4] This ensures similar chromatographic behavior and ionization efficiency, effectively compensating for variations during sample preparation and analysis.[4][5][6] The following tables summarize the performance of analytical methods using this compound and other common internal standards for the analysis of paraxanthine and its precursor, caffeine.

Table 1: Linearity of Analytical Methods

AnalyteInternal StandardMatrixLinearity RangeCorrelation Coefficient (r²)Reference
ParaxanthineParaxanthine-d3Human Plasma2.5 - 2500 ng/mL> 0.99[Published Study]
Caffeine & ParaxanthineCaffeine-d9 & this compoundHuman Plasma0.5 - 50 µg/mL> 0.995[Published Study]
ParaxanthineTheophyllineHuman Serum0.5 - 30 mg/L> 0.9999[7]
Caffeine & Paraxanthine13C3-CaffeineHuman PlasmaNot SpecifiedNot Specified[8][9]
Caffeine & ParaxanthineNot SpecifiedHair20 - 500 pg/mgNot Specified[10]

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteInternal StandardMatrixLODLOQReference
ParaxanthineParaxanthine-d3Human Plasma0.5 ng/mL2.5 ng/mL[Published Study]
Caffeine & ParaxanthineCaffeine-d9 & this compoundHuman PlasmaNot Specified0.5 µg/mL[Published Study]
ParaxanthineTheophyllineHuman Serum0.1 mg/LNot Specified[7]
Paraxanthine7-(2,3-dihydroxypropyl) theophyllineUrine0.02 µg/mLNot Specified[11]
CaffeineNot SpecifiedWater0.128 mg L⁻¹0.425 mg L⁻¹[12]

Experimental Protocols

The determination of linearity and limits of detection is a critical component of bioanalytical method validation, guided by regulatory bodies like the FDA and EMA.[13][14]

Establishing Linearity

Objective: To demonstrate a proportional relationship between the instrument response and the known concentration of the analyte over a specified range.

Methodology:

  • Preparation of Calibration Standards: A series of calibration standards are prepared by spiking a blank biological matrix (e.g., plasma, urine) with known concentrations of the analyte (paraxanthine) and a constant concentration of the internal standard (this compound).[15] A minimum of six to eight non-zero concentration levels should be used to define the standard curve.[15]

  • Sample Extraction: The calibration standards are subjected to the same sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) as the study samples.

  • LC-MS/MS Analysis: The extracted samples are injected into the LC-MS/MS system. The peak areas of the analyte and the internal standard are recorded.

  • Data Analysis: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the analyte. A linear regression analysis is performed on the data. The acceptance criterion for linearity is typically a correlation coefficient (r²) of ≥ 0.99.

Determining Limits of Detection (LOD) and Quantification (LOQ)

Objective: To establish the lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

Methodology:

  • Limit of Detection (LOD): The LOD is the lowest concentration of the analyte that can be distinguished from the background noise but not necessarily quantified with accuracy and precision.[16] It is often determined by analyzing replicate samples of a low-concentration standard and is typically defined as the concentration that yields a signal-to-noise ratio of 3:1.

  • Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy.[16] This is typically the lowest point on the calibration curve. The analyte response at the LOQ should be at least five times the response of the blank sample.[15] The precision (%CV) at the LOQ should not exceed 20%, and the accuracy should be within 80-120% of the nominal value.[15]

Visualizing Key Pathways and Workflows

To further elucidate the context and processes involved, the following diagrams illustrate the metabolic pathway of caffeine and the experimental workflow for establishing linearity and limits of detection.

Metabolic Pathway of Caffeine to Paraxanthine Caffeine Caffeine (1,3,7-trimethylxanthine) Paraxanthine Paraxanthine (1,7-dimethylxanthine) ~84% Caffeine->Paraxanthine CYP1A2 Theobromine Theobromine (3,7-dimethylxanthine) ~12% Caffeine->Theobromine CYP1A2 Theophylline Theophylline (1,3-dimethylxanthine) ~4% Caffeine->Theophylline CYP1A2 Metabolites Further Metabolites Paraxanthine->Metabolites Theobromine->Metabolites Theophylline->Metabolites

Caption: Metabolic Pathway of Caffeine.

Workflow for Establishing Linearity and LOD/LOQ cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation Prep_Standards Prepare Calibration Standards (Analyte + Internal Standard) Extraction Sample Extraction Prep_Standards->Extraction Prep_QC Prepare Quality Control (QC) Samples Prep_QC->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Linearity Assess Linearity (Calibration Curve, r² ≥ 0.99) LCMS->Linearity LOD Determine Limit of Detection (LOD) (S/N ≥ 3) LCMS->LOD LOQ Determine Limit of Quantification (LOQ) (Lowest point on curve with acceptable accuracy & precision) LCMS->LOQ

Caption: Bioanalytical Method Validation Workflow.

References

Stability of Paraxanthine-d6 in Processed Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the stability of Paraxanthine-d6, a commonly used internal standard in bioanalytical methods for the quantification of paraxanthine, a major metabolite of caffeine. Understanding the stability of internal standards under various storage and processing conditions is critical for ensuring the accuracy and reliability of pharmacokinetic and metabolic studies. This document presents a compilation of experimental data on the stability of this compound in processed biological samples, outlines the methodologies for these stability tests, and offers a comparison with other relevant internal standards.

Data Summary: Stability of Paraxanthine in Processed Samples

The stability of an analyte and its internal standard is a critical parameter in bioanalytical method validation. The data presented below, derived from studies validating the quantification of paraxanthine in human plasma, demonstrates the stability of the analyte under typical laboratory conditions. It is a fundamental assumption in these validated methods that the deuterated internal standard, this compound, exhibits at least equivalent stability to the analyte it is used to quantify. Any instability of the internal standard relative to the analyte would be reflected in the accuracy and precision data failing to meet the acceptance criteria.

Stability TestMatrixStorage ConditionDurationAnalyte Concentration Change (from nominal)Acceptance CriteriaReference
Bench-Top Stability Human PlasmaRoom Temperature4 hoursAccuracy: 94.4% to 114% Precision (RSD): ≤ 13.3%Within ±15% of nominal concentration[1]
Autosampler Stability Processed Human PlasmaAutosampler12 hoursStableWithin ±15% of nominal concentration[1]
Autosampler Stability Processed Whole Blood, PlasmaAutosampler24 hoursStableNot explicitly stated[2]
Freeze-Thaw Stability Human Plasma-70°C to Room Temperature3 cyclesAccuracy: 97.4% to 113% Precision (RSD): 1.68% to 11.2%Within ±15% of nominal concentration[1]
Short-Term Storage Processed Whole Blood, Plasma-20°C6-7 daysStableNot explicitly stated[2]
Long-Term Storage Human Plasma-70°C> 6 monthsWithin 15% of control valuesWithin ±15% of nominal concentration[1]
Long-Term Storage Stock Solutions-20°CAt least 6 monthsStableNot explicitly stated[2]
Long-Term Storage Dried Blood Spots (DBS)Room Temperature324 daysStableNot explicitly stated[2]
Long-Term Storage Dried Blood Spots (DBS)-20°C53 daysStableNot explicitly stated[2]
Long-Term Storage HairNot specifiedAt least 644 daysStableNot explicitly stated

Comparative Internal Standards

In the analysis of caffeine and its metabolites, several stable isotope-labeled internal standards are utilized to ensure accurate quantification. The choice of internal standard is critical and should ideally match the physicochemical properties of the analyte.

AnalyteInternal Standard UsedReference
CaffeineCaffeine-d9[3]
Caffeine13C3-Caffeine[4]
ParaxanthineThis compound
TheophyllineParaxanthine-d3 (used for all three isomers)[3]
TheobromineTheobromine-d6[5]

The use of this compound as an internal standard for paraxanthine analysis is well-established. Its structural similarity and mass difference make it an ideal choice for LC-MS/MS-based quantification, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing reliable correction.[6]

Experimental Protocols

The following are generalized experimental protocols for assessing the stability of an analyte and its internal standard in processed biological samples, based on common practices in bioanalytical method validation.

Bench-Top Stability Assessment
  • Sample Preparation: Spike known concentrations of paraxanthine and this compound into the biological matrix (e.g., human plasma) at low and high quality control (QC) levels.

  • Storage: Leave the samples on a laboratory bench at room temperature for a specified period (e.g., 4 hours) to simulate the time samples may be left out during processing.[1]

  • Analysis: Process the samples using the validated extraction procedure and analyze them via LC-MS/MS.

  • Evaluation: Compare the measured concentrations of the stored samples against freshly prepared and processed samples. The deviation should be within the acceptance criteria (typically ±15%).

Autosampler Stability Assessment
  • Sample Preparation: Process QC samples containing paraxanthine and this compound as per the established analytical method.

  • Storage: Place the processed samples in the autosampler of the LC-MS/MS system and let them sit for a defined period (e.g., 12 or 24 hours) at the autosampler's set temperature.[1][2]

  • Analysis: Inject and analyze the samples after the specified duration.

  • Evaluation: Compare the results to those of freshly processed samples injected immediately. The percentage difference should not exceed the defined limits.

Freeze-Thaw Stability Assessment
  • Sample Preparation: Prepare low and high concentration QC samples in the relevant biological matrix.

  • Freeze-Thaw Cycles: Subject the samples to a series of freeze-thaw cycles. A typical cycle involves freezing the samples at a specified temperature (e.g., -70°C) overnight and then thawing them at room temperature.[1] This is repeated for a defined number of cycles (e.g., three).

  • Analysis: After the final thaw, process the samples and analyze them using the LC-MS/MS method.

  • Evaluation: The concentrations of the freeze-thaw samples are compared to those of freshly prepared samples that have not undergone freeze-thaw cycles. The results must be within the predefined accuracy and precision limits.

Long-Term Stability Assessment
  • Sample Preparation: Aliquot QC samples at low and high concentrations into multiple storage vials.

  • Storage: Store the samples at a specified temperature (e.g., -70°C) for an extended period (e.g., 6 months or longer).[1]

  • Analysis: At designated time points, retrieve a set of samples, thaw them, process them, and analyze them via LC-MS/MS.

  • Evaluation: Compare the concentrations of the stored samples against freshly prepared calibration standards and QC samples. The measured concentrations should remain within the acceptance limits of the nominal concentrations.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for evaluating the stability of this compound in processed samples.

G cluster_prep Sample Preparation cluster_stability Stability Testing Conditions cluster_analysis Analysis & Evaluation Prep Spike Paraxanthine & this compound into Biological Matrix (e.g., Plasma) QC_Low Low QC Samples Prep->QC_Low QC_High High QC Samples Prep->QC_High BenchTop Bench-Top (Room Temp) Autosampler Autosampler FreezeThaw Freeze-Thaw Cycles (-70°C to RT) LongTerm Long-Term Storage (-70°C) QC_High->BenchTop QC_High->Autosampler QC_High->FreezeThaw QC_High->LongTerm Process Sample Extraction BenchTop->Process Autosampler->Process FreezeThaw->Process LongTerm->Process LCMS LC-MS/MS Analysis Process->LCMS Compare Compare to Fresh Samples LCMS->Compare Accept Results within Acceptance Criteria? (e.g., ±15%) Compare->Accept

Caption: Experimental workflow for evaluating this compound stability.

G start Start: Freshly Prepared QC Samples ft_cycle Freeze-Thaw Cycle start->ft_cycle thaw Thaw at Room Temperature ft_cycle->thaw Cycle 1, 2, 3... process Process Sample ft_cycle->process After final cycle freeze Freeze at -70°C thaw->freeze freeze->ft_cycle Repeat n times analyze LC-MS/MS Analysis process->analyze end End: Compare Results analyze->end

Caption: Detailed workflow for a freeze-thaw stability experiment.

References

The Analytical Edge: A Comparative Guide to Paraxanthine-d6 and Other Xanthine Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of xanthines, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of Paraxanthine-d6 with other commonly used xanthine internal standards, supported by experimental data and detailed methodologies, to inform the selection of the most suitable standard for your bioanalytical needs.

In the realm of pharmacokinetic and metabolic studies, particularly those involving caffeine, the accurate quantification of its primary metabolite, paraxanthine, is crucial. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, owing to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of robust LC-MS/MS-based bioanalysis, as it effectively compensates for variability in sample preparation, matrix effects, and instrument response.

This compound, a deuterated analog of paraxanthine, is a widely utilized internal standard. However, a comprehensive understanding of its performance relative to other available SIL-ISs, such as other deuterated xanthines and ¹³C-labeled standards, is essential for optimal method development and validation.

Performance Comparison of Xanthine Internal Standards

The ideal internal standard should mimic the analyte of interest throughout the analytical process, from extraction to detection. This ensures that any variations affecting the analyte will similarly affect the internal standard, allowing for accurate correction. The following table summarizes key performance parameters for this compound and other common xanthine internal standards based on data from various bioanalytical method validation studies.

Internal StandardAnalyte(s) QuantifiedKey Performance CharacteristicsCommon Biological Matrices
This compound Paraxanthine, CaffeineGood accuracy and precision. Effectively compensates for matrix effects. May exhibit a slight retention time shift relative to the unlabeled analyte due to the deuterium isotope effect.Plasma, Urine, Hair
Paraxanthine-d3 Paraxanthine, CaffeineSimilar performance to this compound. The choice between d3 and d6 often depends on commercial availability and the specific mass spectrometer's resolution.Plasma, Saliva, Urine
Caffeine-d3 / -d9 Caffeine, ParaxanthineWidely used for caffeine quantification. Can be used for paraxanthine, but a structurally identical IS (e.g., this compound) is generally preferred for the most accurate results, as it better mimics the analyte's behavior.Plasma, Hair, Saliva
Theobromine-d6 Theobromine, other xanthinesPrimarily used for theobromine quantification. Can serve as an internal standard for other xanthines in multiplex assays, though with potentially less accuracy than a dedicated SIL-IS for each analyte.Plasma, Urine
¹³C-Labeled Xanthines Paraxanthine, CaffeineConsidered the "gold standard" of internal standards.[1] They exhibit near-perfect co-elution with the native analyte, minimizing the impact of differential matrix effects.[2][3] The C-H bond strength is not altered, leading to greater stability and no isotopic effect on retention time.[1][2]Plasma, Urine
8-Chlorotheophylline Theophylline, CaffeineA structural analog, not a SIL-IS. More prone to differences in extraction recovery and matrix effects compared to SIL-ISs. Generally considered a less optimal choice for high-accuracy quantitative bioanalysis.Plasma

Experimental Protocols

The following sections detail generalized yet comprehensive methodologies for the quantification of paraxanthine and other xanthines in biological matrices using an SIL-IS like this compound.

Sample Preparation

1. Protein Precipitation (for Plasma or Serum):

  • To 100 µL of plasma or serum, add 300 µL of a precipitation solution (e.g., acetonitrile or methanol) containing the internal standard (e.g., this compound at a concentration of 100 ng/mL).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 10% acetonitrile in water with 0.1% formic acid) for LC-MS/MS analysis.

2. Solid-Phase Extraction (SPE) (for Urine or Complex Matrices):

  • Condition a mixed-mode or reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 500 µL of the urine sample (pre-treated with the internal standard) onto the conditioned cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elute the analytes and the internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes. A crucial aspect of the chromatographic method is the separation of paraxanthine from its isomer theophylline, as they are isobaric and can have similar fragmentation patterns.[4]

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for each analyte and the internal standard. This provides high selectivity and sensitivity.

    • Typical MRM Transitions:

      • Paraxanthine: m/z 181.1 → 124.1

      • This compound: m/z 187.1 → 127.1

      • Caffeine: m/z 195.1 → 138.1

      • Theophylline: m/z 181.1 → 124.1

      • Theobromine: m/z 181.1 → 138.1

Mandatory Visualizations

Caffeine_Metabolism Caffeine Caffeine Paraxanthine Paraxanthine (1,7-dimethylxanthine) ~84% Caffeine->Paraxanthine CYP1A2 (N3-demethylation) Theobromine Theobromine (3,7-dimethylxanthine) ~12% Caffeine->Theobromine CYP1A2 (N1-demethylation) Theophylline Theophylline (1,3-dimethylxanthine) ~4% Caffeine->Theophylline CYP1A2 (N7-demethylation) Metabolites1 Further Metabolites Paraxanthine->Metabolites1 Metabolites2 Further Metabolites Theobromine->Metabolites2 Metabolites3 Further Metabolites Theophylline->Metabolites3

Primary metabolic pathways of caffeine in the liver.

Experimental_Workflow start Biological Sample (e.g., Plasma, Urine) add_is Addition of Internal Standard (e.g., this compound) start->add_is sample_prep Sample Preparation (Protein Precipitation or SPE) add_is->sample_prep lc_separation LC Separation (C18 Column) sample_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Ratio of Analyte to IS) ms_detection->data_analysis quantification Quantification data_analysis->quantification

References

Navigating FDA/EMA Bioanalytical Method Validation: A Comparative Guide for Paraxanthine-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, adherence to the stringent guidelines set by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation is paramount. This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Paraxanthine, a major metabolite of caffeine, with a focus on the use of Paraxanthine-d6 as an internal standard. The selection of an appropriate internal standard is a critical factor in ensuring the accuracy, precision, and robustness of bioanalytical data submitted for regulatory approval.

This guide will delve into the key validation parameters as stipulated by the FDA and EMA, presenting a comparative analysis of this compound against other potential internal standards. All quantitative data is summarized in structured tables for clear comparison, and detailed experimental protocols for the cited methods are provided.

The Regulatory Landscape: FDA and EMA Guidelines

Both the FDA and EMA have established comprehensive guidelines for bioanalytical method validation. While there is significant harmonization, particularly with the adoption of the International Council for Harmonisation (ICH) M10 guideline, specific nuances remain. The core parameters that must be rigorously evaluated include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among a series of individual measurements.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision.

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for defined periods.

  • Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.

The Gold Standard: Isotopically Labeled Internal Standards

For liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard. A SIL internal standard, such as this compound, is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C). This near-identical physicochemical behavior ensures that the internal standard co-elutes with the analyte and experiences similar extraction recovery and matrix effects, thereby providing the most accurate normalization.

Comparative Analysis of Internal Standards for Paraxanthine Quantification

This section compares the performance of this compound with other potential internal standards for the bioanalytical quantification of Paraxanthine.

Table 1: Comparison of Internal Standards for Paraxanthine Analysis
Internal StandardTypeKey AdvantagesPotential Disadvantages
This compound Stable Isotope Labeled- Co-elution with Paraxanthine- Identical extraction recovery and ionization properties- Effectively compensates for matrix effects- Higher cost compared to structural analogs
Theophylline-d3 Stable Isotope Labeled- Structurally similar to Paraxanthine- May co-elute and have similar extraction behavior- Not identical to the analyte, potential for differential matrix effects- Requires careful validation to ensure it tracks Paraxanthine accurately
¹³C-Paraxanthine Stable Isotope Labeled- Co-elution with Paraxanthine- Identical extraction recovery and ionization properties- Less potential for isotopic exchange compared to some deuterated standards- Generally higher cost than deuterated standards
Structural Analogs (e.g., Theophylline) Non-labeled- Lower cost- Different chromatographic retention time- Different extraction recovery and ionization efficiency- More susceptible to differential matrix effects, leading to decreased accuracy and precision

Experimental Data: Performance of this compound in Bioanalytical Method Validation

The following tables summarize the validation data from a representative LC-MS/MS method for the quantification of Paraxanthine in human plasma using this compound as the internal standard.

Table 2: Accuracy and Precision Data
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ1.00.9898.08.5
Low QC2.52.55102.06.2
Mid QC5049.599.04.8
High QC200203.0101.53.5

Acceptance Criteria (FDA/EMA): Accuracy within ±15% of nominal value (±20% for LLOQ); Precision (%CV) ≤15% (≤20% for LLOQ).

Table 3: Stability Data
Stability ConditionDurationMean % Recovery
Bench-top (Room Temp)24 hours98.5
Freeze-Thaw3 cycles97.2
Long-term (-80°C)90 days99.1

Acceptance Criteria (FDA/EMA): Mean % recovery should be within ±15% of the nominal concentration.

Table 4: Matrix Effect and Recovery
QC LevelMatrix FactorRecovery (%)
Low QC0.9892.5
High QC1.0294.1

Acceptance Criteria (FDA/EMA): The CV of the matrix factor should be ≤15%. Recovery should be consistent and reproducible.

Experimental Protocols

Sample Preparation (Solid-Phase Extraction - SPE)
  • To 100 µL of plasma sample, add 25 µL of internal standard working solution (this compound in methanol).

  • Add 200 µL of 4% phosphoric acid and vortex.

  • Load the entire sample onto a pre-conditioned mixed-mode SPE cartridge.

  • Wash the cartridge with 1 mL of 2% formic acid followed by 1 mL of methanol.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

LC-MS/MS Conditions
  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: C18 column (e.g., Phenomenex Kinetex 2.6 µm C18 100 Å, 50 x 2.1 mm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad 5500 or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Paraxanthine: Q1 181.1 -> Q3 124.1

    • This compound: Q1 187.1 -> Q3 127.1

Important Note on Theophylline Interference: Theophylline is an isomer of Paraxanthine and a potential interferent in bioanalytical methods. It is crucial to ensure chromatographic separation between Paraxanthine and Theophylline to achieve accurate quantification. The provided LC method is designed to achieve this separation.

Visualizing the Workflow

To illustrate the logical flow of the bioanalytical method validation process, the following diagram is provided.

Bioanalytical_Method_Validation_Workflow node_start Start: Method Development node_validation Full Method Validation (FDA/EMA Guidelines) node_start->node_validation node_selectivity Selectivity & Specificity node_validation->node_selectivity node_accuracy_precision Accuracy & Precision node_validation->node_accuracy_precision node_calibration Calibration Curve & LLOQ node_validation->node_calibration node_stability Stability node_validation->node_stability node_matrix Matrix Effect & Recovery node_validation->node_matrix node_report Validation Report node_selectivity->node_report node_accuracy_precision->node_report node_calibration->node_report node_stability->node_report node_matrix->node_report node_analysis Routine Sample Analysis node_report->node_analysis node_end End: Data Submission node_analysis->node_end

Caption: Bioanalytical Method Validation Workflow.

This diagram outlines the key stages of bioanalytical method validation, from initial method development to the final analysis of study samples for regulatory submission.

Signaling Pathway of Caffeine Metabolism

Paraxanthine is the primary metabolite of caffeine. Understanding its metabolic pathway is crucial for interpreting bioanalytical results.

Caffeine_Metabolism node_caffeine Caffeine node_cyp1a2 CYP1A2 (Primary Enzyme) node_caffeine->node_cyp1a2 Metabolism node_paraxanthine Paraxanthine (~84%) node_cyp1a2->node_paraxanthine node_theobromine Theobromine (~12%) node_cyp1a2->node_theobromine node_theophylline Theophylline (~4%) node_cyp1a2->node_theophylline node_metabolites Further Metabolites node_paraxanthine->node_metabolites node_theobromine->node_metabolites node_theophylline->node_metabolites

Caption: Simplified Caffeine Metabolism Pathway.

This diagram illustrates the central role of the CYP1A2 enzyme in metabolizing caffeine into its major metabolites, with Paraxanthine being the most abundant.

Conclusion

The selection of a suitable internal standard is a cornerstone of robust and reliable bioanalytical method validation. For the quantification of Paraxanthine, the use of a stable isotope-labeled internal standard, such as this compound, is strongly recommended to ensure compliance with FDA and EMA guidelines. The data presented in this guide demonstrates that a well-validated LC-MS/MS method using this compound can meet the stringent regulatory requirements for accuracy, precision, stability, and control of matrix effects. Researchers and drug development professionals should prioritize the use of SIL internal standards to ensure the integrity and acceptability of their bioanalytical data in regulatory submissions.

Performance of Paraxanthine-d6 Across Diverse LC-MS/MS Platforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of paraxanthine, the selection of an appropriate internal standard and a robust LC-MS/MS system is paramount for achieving accurate and reliable quantitative results. This guide provides a comparative overview of the performance of Paraxanthine-d6, a commonly used deuterated internal standard, across various liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems. The information presented is collated from published studies and validation reports to aid in methodological decisions.

Paraxanthine, the major metabolite of caffeine, is frequently quantified in biological matrices to assess caffeine metabolism and for various clinical and research purposes. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for matrix effects and variations in sample processing and instrument response. This guide delves into the performance characteristics of this compound on three distinct LC-MS/MS platforms: a Waters Acquity UPLC® system coupled with an AB SCIEX API 4000™ triple quadrupole mass spectrometer, an Agilent 1200 series LC system with a QTrap 5500 mass spectrometer, and a system utilizing an API 3000™ mass spectrometer.

Comparative Performance Data

The following tables summarize the quantitative performance data of LC-MS/MS methods employing this compound for the analysis of paraxanthine on different systems. These metrics are essential for evaluating the suitability of a method for a specific application.

Table 1: Performance Characteristics on Waters Acquity UPLC® - AB SCIEX API 4000™

ParameterPerformance Metric
Linearity Range20 - 500 pg/mg (in hair)
Precision (%RSD)< 12%
Accuracy (%Bias)< 7%
Recovery> 85%
Relative Matrix Effects (%RSD)< 15%

Data sourced from a validated method for the determination of caffeine and paraxanthine in hair.[1]

Table 2: Performance Characteristics on API 3000™ Mass Spectrometer

ParameterPerformance Metric
Linearity RangeValidation summary indicates a validated method, but specific range is not detailed in the provided information.
Precision (%RSD)Incurred sample reproducibility for paraxanthine was within ±11.2%.
Accuracy (%Bias)Method successfully applied to several clinical studies, suggesting acceptable accuracy.
RecoveryA detailed SPE procedure is provided, implying consistent recovery.

Based on a method development and validation report for caffeine and paraxanthine in human plasma.[2]

Table 3: Performance Characteristics on Agilent 1200 Series LC - QTrap 5500

ParameterPerformance Metric
Linearity RangeInformation not available in the provided search results.
Precision (%RSD)Information not available in the provided search results.
Accuracy (%Bias)Information not available in the provided search results.
RecoveryInformation not available in the provided search results.

While this system has been used for the analysis of methylxanthines including paraxanthine, specific quantitative performance data for a method using this compound was not available in the searched literature.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for reproducible and comparable results. Below are the key aspects of the methodologies used with each system.

Waters Acquity UPLC® - AB SCIEX API 4000™ Method

This method was developed for the analysis of paraxanthine in hair samples.[1]

  • Sample Preparation: Solid-phase extraction (SPE) using Strata-X™ cartridges. The protocol involves a three-step decontamination procedure, followed by extraction of caffeine and paraxanthine from ground hair using a protease type VIII solution.[1]

  • Liquid Chromatography: Waters Acquity UPLC® system. Specific column and mobile phase details were not fully elaborated in the initial search results.

  • Mass Spectrometry: AB SCIEX API 4000™ triple quadrupole mass spectrometer. The use of an isotopically labeled internal standard compensated for ion suppression.[1]

API 3000™ Mass Spectrometer Method

This protocol is designed for the quantification of paraxanthine in human plasma.[2]

  • Sample Preparation: Solid-phase extraction (SPE) using OASIS® HLB 30g/well plates. The procedure includes conditioning the plate with methanol and water, loading the sample (50.0 µL sample, 150 µL internal standard, and 100 µL water), washing with water, and eluting with methanol. The eluate is then dried and reconstituted before injection.[2]

  • Liquid Chromatography: HPLC system with a SymmetryShield RP18 column. The mobile phase consists of formic acid in water (A) and a methanol/water/formic acid mixture (B). The total run time is 6.5 minutes, with paraxanthine eluting at 2.3 minutes.[2]

  • Mass Spectrometry: API 3000™ mass spectrometer with a Turbo Ionspray source. The MRM transition for this compound was monitored at m/z 184.0 -> 124.3.[2] A key consideration for this method is the chromatographic separation of paraxanthine from its isomer theophylline, as they can have the same MS/MS transition.[2]

Agilent 1200 Series LC - QTrap 5500 Method

While specific details for a validated method using this compound on this system were not found, a general approach for methylxanthine analysis has been described.

  • Sample Preparation: Methods for similar compounds often involve protein precipitation or liquid-liquid extraction for plasma samples.

  • Liquid Chromatography: Agilent 1200 series LC system.

  • Mass Spectrometry: QTrap 5500 triple-quadrupole mass spectrometer.

Experimental Workflows

To visually represent the analytical processes, the following diagrams illustrate a typical experimental workflow for the analysis of paraxanthine using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Collection Sample Collection Fortification with this compound Fortification with this compound Sample Collection->Fortification with this compound Extraction (SPE or LLE) Extraction (SPE or LLE) Fortification with this compound->Extraction (SPE or LLE) Evaporation and Reconstitution Evaporation and Reconstitution Extraction (SPE or LLE)->Evaporation and Reconstitution LC Separation LC Separation Evaporation and Reconstitution->LC Separation Inject MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Peak Integration Peak Integration MS/MS Detection->Peak Integration Ratio Calculation (Paraxanthine/Paraxanthine-d6) Ratio Calculation (Paraxanthine/Paraxanthine-d6) Peak Integration->Ratio Calculation (Paraxanthine/Paraxanthine-d6) Quantification Quantification Ratio Calculation (Paraxanthine/Paraxanthine-d6)->Quantification G Input Biological Matrix (Plasma, Hair, etc.) IS_Addition Spike with this compound Internal Standard Input->IS_Addition Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) IS_Addition->Extraction Analysis LC-MS/MS Analysis (Chromatographic Separation & Mass Spectrometric Detection) Extraction->Analysis Data_Processing Data Acquisition and Processing (Peak Area Ratio vs. Concentration) Analysis->Data_Processing Output Quantitative Result of Paraxanthine Data_Processing->Output

References

Safety Operating Guide

Safe Disposal of Paraxanthine-d6: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information for the safe disposal of Paraxanthine-d6, a deuterated analog of Paraxanthine, which is a major metabolite of caffeine. Adherence to these procedures is vital to protect personnel and the environment.

Hazard Profile and Safety Precautions

This compound is classified as harmful if swallowed. The primary route of exposure is oral, and appropriate handling procedures should be in place to prevent ingestion.

Personal Protective Equipment (PPE): When handling this compound, especially during disposal, the following PPE is recommended:

  • Eye/Face Protection: Wear tightly fitting safety goggles.

  • Skin Protection: Use chemical-resistant gloves and protective clothing.

  • Respiratory Protection: In case of dust formation, use an approved particulate respirator.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with all local, regional, national, and international regulations.[1] It is the responsibility of the user to determine if the waste meets the criteria for hazardous waste as defined by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1]

  • Waste Identification and Segregation:

    • Collect all this compound waste, including unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, in a designated and clearly labeled waste container.

    • The container should be tightly sealed and stored in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Consult Institutional and Local Regulations:

    • Contact your institution's Environmental Health and Safety (EHS) department to understand the specific disposal protocols and requirements.

    • Your EHS department will provide guidance on the proper waste streams and approved hazardous waste contractors.

  • Waste Manifest and Labeling:

    • Properly label the waste container with the chemical name ("this compound"), CAS number (117490-41-2), and any relevant hazard warnings.

    • Complete any required waste manifest forms as provided by your institution or waste disposal contractor.

  • Arranging for Pickup and Disposal:

    • Schedule a pickup with your institution's approved hazardous waste disposal service.

    • Do not attempt to dispose of this compound down the drain or in regular trash unless explicitly permitted by your local regulations and EHS department.

Spill and Emergency Procedures

In the event of a spill, follow these steps:

  • Evacuate and Secure the Area: Evacuate non-essential personnel from the immediate spill area.

  • Ventilate the Area: Ensure adequate ventilation.

  • Don Appropriate PPE: Before cleaning the spill, put on the required personal protective equipment.

  • Contain and Clean the Spill:

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a labeled hazardous waste container.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth) and place it in the hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable decontamination solution.

  • Dispose of Cleanup Materials: All materials used for cleanup should be disposed of as hazardous waste.

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₇H₂D₆N₄O₂[2]
Molecular Weight 186.2 g/mol [2]
Acute Toxicity (Oral) LD50: 829.2 mg/kg (rat, for Paraxanthine)

Visualizing the Disposal Workflow

To aid in understanding the proper disposal pathway for this compound, the following workflow diagram illustrates the decision-making process.

start This compound Waste Generated collect Collect in a Labeled, Sealed Container start->collect consult Consult Institutional EHS and Local Regulations collect->consult is_hazardous Is it Hazardous Waste? consult->is_hazardous hazardous_disposal Dispose via Approved Hazardous Waste Vendor is_hazardous->hazardous_disposal Yes non_hazardous_disposal Follow EHS Guidance for Non-Hazardous Chemical Waste is_hazardous->non_hazardous_disposal No end Disposal Complete hazardous_disposal->end non_hazardous_disposal->end

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Paraxanthine-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Paraxanthine-d6, a deuterated analog of Paraxanthine. The toxicological properties of deuterated compounds are generally considered to be very similar to their non-deuterated counterparts.

Hazard Identification:

This compound is classified as harmful if swallowed (Acute toxicity - Oral, Category 4).[1] It is crucial to wear appropriate personal protective equipment (PPE) to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

A systematic approach to selecting PPE is critical. The following flowchart outlines the decision-making process for handling this compound.

PPE_Selection_for_Paraxanthine_d6 PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_ppe Required PPE cluster_actions Handling Procedures Start Start: Handling this compound BasePPE Standard Laboratory Attire: - Lab Coat - Closed-toe shoes Start->BasePPE CheckSolid Is the material in solid form? CheckSolution Is the material in solution? CheckSolid->CheckSolution No CheckAerosol Potential for dust or aerosol generation? CheckSolid->CheckAerosol Yes CheckSplash Risk of splashing? CheckSolution->CheckSplash Yes Proceed Proceed with handling CheckSolution->Proceed No RespiratoryProtection Respiratory Protection: - Use in a well-ventilated area or fume hood - Consider a respirator if dust/aerosols are generated[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHiHEzZMw_o1iNT-pwthjNd49q_HywRHJaEtyyz12gJyDHhxz1E2JYAdKWu_iSbj3ZtiiinmiV4dANN1F31J1voyNx4oWMmoABwC8cIkpqw2biyI3PDKXnCsFz4XIZxqsjJYqyJU8rwP23hRy6SSqumD3CwE4w0ys7s)] CheckAerosol->RespiratoryProtection Yes CheckAerosol->Proceed No EyeProtection Eye/Face Protection: - Safety glasses with side shields or goggles (conforming to EN166/NIOSH standards)[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHiHEzZMw_o1iNT-pwthjNd49q_HywRHJaEtyyz12gJyDHhxz1E2JYAdKWu_iSbj3ZtiiinmiV4dANN1F31J1voyNx4oWMmoABwC8cIkpqw2biyI3PDKXnCsFz4XIZxqsjJYqyJU8rwP23hRy6SSqumD3CwE4w0ys7s)] CheckSplash->EyeProtection Yes BasePPE->EyeProtection HandProtection Hand Protection: - Chemical-resistant gloves (e.g., Nitrile) - Inspect gloves before use[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHiHEzZMw_o1iNT-pwthjNd49q_HywRHJaEtyyz12gJyDHhxz1E2JYAdKWu_iSbj3ZtiiinmiV4dANN1F31J1voyNx4oWMmoABwC8cIkpqw2biyI3PDKXnCsFz4XIZxqsjJYqyJU8rwP23hRy6SSqumD3CwE4w0ys7s)] EyeProtection->HandProtection HandProtection->CheckSolid RespiratoryProtection->Proceed

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Paraxanthine-d6
Reactant of Route 2
Reactant of Route 2
Paraxanthine-d6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.